Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRVDGYYECHRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679409 | |
| Record name | tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086398-02-8 | |
| Record name | tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis and Characterization of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: A Technical Guide
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a particularly attractive class of compounds, offering a rigid yet conformationally defined framework that can effectively orient substituents into biologically relevant space.[1] Among these, the 2,5-diazaspiro[3.4]octane core represents a versatile and valuable building block. Its unique topology, featuring a four-membered azetidine ring fused to a five-membered pyrrolidine ring through a spirocyclic carbon, provides a distinct vectoral display of functional groups, making it an intriguing surrogate for more traditional diamine-containing moieties in drug candidates.[2]
This technical guide provides an in-depth exploration of the synthesis and characterization of a key derivative, tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. This mono-Boc-protected diamine is a crucial intermediate, enabling the selective functionalization of the secondary amine and facilitating its incorporation into more complex molecular frameworks. We will delve into a plausible and efficient synthetic strategy, detail the critical characterization techniques required to ensure its identity and purity, and discuss the rationale behind the experimental choices, offering insights grounded in practical laboratory experience.
Synthetic Strategy: A Multi-step Approach to the 2,5-Diazaspiro[3.4]octane Core
While a variety of methods exist for the synthesis of spirocyclic diamines, a robust and scalable approach to the 2,5-diazaspiro[3.4]octane core can be envisioned through a multi-step sequence starting from readily available precursors. The following proposed synthesis leverages established chemical transformations to construct the spirocyclic framework, followed by the crucial selective protection of one of the nitrogen atoms.
Figure 1: A conceptual workflow for the synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is a representative, multi-step synthesis for obtaining tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Step 1: Synthesis of a Suitable Azetidine Precursor
The synthesis would commence with a commercially available, appropriately functionalized azetidine. For instance, a 3-oxoazetidine derivative protected with a suitable group (e.g., a benzyl group) can serve as a versatile starting point.
Step 2: Introduction of the Pyrrolidine Ring Precursor
A nucleophilic addition to the ketone of the azetidine, followed by functional group manipulation, would be employed to introduce a side chain that can later form the pyrrolidine ring. A Wittig reaction or a Grignard addition are plausible choices to introduce a two-carbon unit with a terminal functional group amenable to cyclization, such as a nitrile or an ester.
Step 3: Reduction and Activation for Cyclization
The introduced functional group would be reduced to an amine (from a nitrile) or an alcohol (from an ester). The resulting primary amine can then be induced to cyclize onto an activated carbon on the azetidine ring, or the alcohol can be converted to a leaving group to facilitate intramolecular nucleophilic substitution by the azetidine nitrogen after deprotection.
Step 4: Formation of the 2,5-Diazaspiro[3.4]octane Core
This crucial step involves the intramolecular cyclization to form the spirocyclic diamine. The reaction conditions would be carefully chosen to favor the desired 5-membered ring formation. Deprotection of the protecting group on the azetidine nitrogen might be necessary prior to or concurrently with the cyclization step.
Step 5: Selective N-Boc Protection
With the 2,5-diazaspiro[3.4]octane core in hand, the final step is the selective protection of one of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group. Due to the different steric environments of the two nitrogen atoms, regioselective protection can often be achieved.
-
Procedure: To a solution of 2,5-diazaspiro[3.4]octane in a suitable solvent such as dichloromethane or tetrahydrofuran, is added one equivalent of di-tert-butyl dicarbonate (Boc)₂O at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
In-Depth Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the molecular structure. The spectra should be consistent with the proposed structure, and the chemical shifts and coupling constants should be carefully analyzed.
| Parameter | Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |
| Boc Group | Singlet, ~1.45 ppm (9H) | ~80 ppm (quaternary C), ~28.5 ppm (CH₃) |
| Azetidine Ring CH₂ | Multiplets, ~3.5-4.0 ppm | Resonances in the range of 40-60 ppm |
| Pyrrolidine Ring CH₂ | Multiplets, ~2.8-3.2 ppm and ~1.8-2.2 ppm | Resonances in the range of 25-55 ppm |
| Spirocyclic Carbon | - | A quaternary carbon signal, typically > 60 ppm |
Note: The exact chemical shifts and multiplicities will depend on the solvent used and the specific conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
| Technique | Expected Result |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ peak at m/z 213.16 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₂₁N₂O₂⁺: 213.1598; Found: within a few ppm of the calculated value |
Chromatographic Analysis
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized compound. A single, sharp peak is indicative of a high-purity sample.
Applications in Drug Development and Beyond
The tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate building block is of significant interest to the pharmaceutical industry. Its utility lies in its ability to serve as a starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. For instance, the free secondary amine can be functionalized through various reactions, including acylation, alkylation, and reductive amination, to introduce pharmacophoric groups. The spirocyclic core has been explored as a bioisostere for piperazine, offering a more rigid and three-dimensional alternative.[2] This structural modification has been shown in some cases to improve target selectivity and reduce off-target effects.[2]
Conclusion
The synthesis and characterization of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate represent a key enabling step for the exploration of this valuable spirocyclic scaffold in drug discovery and development. The synthetic strategy outlined in this guide, while conceptual, is based on well-established and reliable chemical transformations. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. As the demand for novel, three-dimensional molecular frameworks continues to grow, the importance of versatile building blocks like tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is set to increase, paving the way for the discovery of the next generation of therapeutics.
References
Sources
A Technical Guide to the Physicochemical Properties of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to move beyond flat, two-dimensional molecules and explore the vast chemical space of three-dimensional structures. This "escape from flatland" is motivated by the understanding that molecular shape and rigidity are pivotal for enhancing potency, selectivity, and overall drug-like properties.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their inherent rigidity and three-dimensionality offer a powerful strategy to lock in bioactive conformations, optimize interactions with biological targets, and improve physicochemical properties.[3][4]
The 2,5-diazaspiro[3.4]octane core is a particularly valuable motif within this class. The strategic placement of two nitrogen atoms within this constrained framework provides handles for synthetic diversification and modulation of key physicochemical parameters such as solubility and basicity. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens, as in tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate , renders the other nitrogen available for further chemical elaboration, making it a versatile building block for constructing complex molecular architectures.
This technical guide provides an in-depth exploration of the core physicochemical properties of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. We will not only present the key parameters but also delve into the experimental methodologies for their determination, offering insights into the rationale behind these analytical choices for researchers, scientists, and drug development professionals.
Molecular Identity and Structural Attributes
A precise understanding of the molecular structure is the foundation for characterizing its physicochemical properties.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | - |
| CAS Number | 1086398-02-8 (for the free base) | |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [5] |
| Molecular Weight | 212.29 g/mol | [5] |
| Canonical SMILES | C1C(N(C1)C(=O)OC(C)(C)C)C2CN2 | - |
| InChI Key | UJIOQJJFPYXAEM-UHFFFAOYSA-N | [5] |
It is important to note that this compound is often supplied as an oxalate or hemioxalate salt to improve its handling and stability as a solid.[6][7][8][9] The presence of the counter-ion will influence properties such as melting point and solubility. For the purpose of this guide, we will focus on the properties of the free base, while acknowledging the form in which it is commonly available.
Caption: 2D representation of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Experimental Determination of Key Physicochemical Properties
The following sections outline the standard experimental protocols for determining the critical physicochemical properties of a novel chemical entity like tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Melting Point
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broader melting range.
Experimental Protocol: Capillary Melting Point Determination
-
Rationale: This method is widely adopted due to its simplicity, small sample requirement, and reproducibility.[10]
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp), capillary tubes.[10]
-
Procedure:
-
A small amount of the finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[11][12]
-
The capillary tube is placed in the heating block of the melting point apparatus.[10]
-
A rapid heating rate is initially used to determine an approximate melting point.
-
A second determination is performed with a slow heating rate (1-2 °C per minute) near the approximate melting point to ensure accuracy.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
-
Solubility
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For early-stage drug discovery, both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility as it measures the solubility of a compound at equilibrium.[13]
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[14]
-
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Rationale: This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, providing a reliable measure of its lipophilicity.[15]
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (e.g., water).
-
An equal volume of the second immiscible phase (e.g., n-octanol) is added.
-
The mixture is shaken vigorously to allow for partitioning and then allowed to stand for the phases to separate completely.
-
The concentration of the compound in each phase is determined analytically.
-
LogP is calculated using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).[15]
-
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or a base and is crucial for understanding a molecule's ionization state at different physiological pH values.[16] For tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, the pKa of the secondary amine is of primary interest.
Experimental Protocol: Potentiometric Titration
-
Rationale: This is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant is added.
-
Procedure:
-
A solution of the compound at a known concentration is prepared.
-
A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution of the amine.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules.
¹H NMR Spectroscopy
-
Rationale: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, the following characteristic signals are expected:
-
A sharp singlet integrating to 9 protons around 1.4-1.5 ppm, corresponding to the tert-butyl group of the Boc protecting group.[17]
-
A series of multiplets in the aliphatic region corresponding to the protons of the spirocyclic core.
-
A signal for the N-H proton of the secondary amine, which may be broad and its chemical shift can be concentration-dependent.[17]
-
¹³C NMR Spectroscopy
-
Rationale: Provides information on the number of different types of carbon atoms and their chemical environment. Key expected signals include:
-
A signal for the carbonyl carbon of the Boc group.
-
Signals for the carbons of the tert-butyl group.
-
Signals for the spiro carbon and the other carbons of the diazasprioctane ring.
-
General NMR Protocol
-
Procedure:
Conclusion
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a valuable building block in medicinal chemistry, offering a rigid and three-dimensional scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design and development. This guide has provided a comprehensive overview of the key properties of this compound and detailed the standard experimental protocols for their determination. By applying these methodologies, researchers can gain the necessary insights to optimize the ADME properties of their lead compounds and accelerate the journey from discovery to the clinic.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
-
Carreira, E. M., & Fessard, T. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(7), 747-750. [Link]
-
Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). Royal Society of Chemistry. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Determination of Melting Points. (n.d.). [Link]
-
Melting point determination. (n.d.). University of Calgary. [Link]
-
ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (E324-23). [Link]
-
MedPharma. (2025). To determine the melting point of given organic compound. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]
-
Vistoli, G., Pedretti, A., & Testa, B. (2001). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 41(5), 1354–1362. [Link]
-
Weber, S. G., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. ACS Medicinal Chemistry Letters, 3(10), 833-837. [Link]
- Determination of log P coefficients via a RP-HPLC column. (n.d.).
-
Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link]
-
Taylor, L. S., & Zhang, G. G. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical research, 31(6), 1435–1445. [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]
-
ResearchGate. (n.d.). Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines... [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
-
PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3326. [Link]
-
Chemspace. (n.d.). Oxalic acid; tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. [Link]
-
LookChem. (n.d.). Cas 1359655-69-8,2-Boc-2,5-diazaspiro[3.4]octane. [Link]
-
Cenmed. (n.d.). tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate. [Link]
-
Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. (2020). ACS Omega, 5(40), 25823–25832. [Link]
-
MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 25(24), 5897. [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). [Link]
-
The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
-
Crysdot LLC. (n.d.). tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate - CAS:1359655-69-8 - Abovchem [abovchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 1523618-32-7|tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate(2:1)|BLD Pharm [bldpharm.com]
- 9. Oxalic acid; tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate - C13H22N2O6 | CSSB00015188872 [chem-space.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. medpharma12.com [medpharma12.com]
- 12. byjus.com [byjus.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. acdlabs.com [acdlabs.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Navigating Novel Chemical Space: A Technical Guide to Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of scaffolds. Their inherent three-dimensionality offers a departure from the predominantly flat structures of many traditional drug molecules, enabling more precise and selective interactions with biological targets. This guide focuses on a specific and valuable building block within this class: Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate .
This mono-protected diazaspirocycle is a versatile intermediate for the synthesis of a wide array of more complex molecules. The presence of a Boc-protected nitrogen at the 2-position and an unprotected secondary amine at the 5-position allows for selective functionalization, making it an attractive starting material for the generation of diverse chemical libraries. While the 2,6-diazaspiro[3.4]octane isomer has seen more extensive documentation in scientific literature, the 2,5-isomer presents a unique vector for peripheral group exploration, offering new possibilities in the design of novel therapeutics.
Core Compound Identification
-
IUPAC Name: tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
-
Common Synonyms: N-Boc-2,5-diazaspiro[3.4]octane, 2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane
-
CAS Numbers:
-
Molecular Formula (Free Base): C₁₁H₂₀N₂O₂
-
Molecular Weight (Free Base): 212.29 g/mol
It is important to note that while the salt forms are well-documented with specific CAS numbers, a dedicated CAS number for the free base is not consistently reported across major chemical databases. Researchers should refer to the CAS numbers of the salt forms for procurement and regulatory purposes.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing factors such as solubility, permeability, and metabolic stability. The following table summarizes key computed properties for the free base of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. These values are estimations based on computational models and data from closely related isomers, such as the 2,6-diazaspiro[3.4]octane.[3]
| Property | Value | Source |
| Molecular Weight | 212.29 g/mol | PubChem (CID 49757941)[3] |
| XLogP3 | 0.7 | PubChem (CID 49757941)[3] |
| Hydrogen Bond Donor Count | 1 | PubChem (CID 49757941)[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (CID 49757941)[3] |
| Rotatable Bond Count | 2 | PubChem (CID 49757941)[3] |
| Exact Mass | 212.152477885 | PubChem (CID 49757941)[3] |
| Topological Polar Surface Area | 32.8 Ų | PubChem (CID 49757941)[3] |
Synthesis and Mechanistic Insights
A plausible synthetic route could commence from a suitably substituted cyclobutane precursor, followed by the formation of the pyrrolidine ring. The choice of starting materials and cyclization strategy is crucial for controlling the regioselectivity to yield the desired 2,5-diazaspiro arrangement.
Representative Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a representative example and should be adapted and optimized based on laboratory experience and available starting materials.
-
Reductive Amination: To a solution of a suitable N-protected 3-aminocyclobutanone in a solvent such as dichloromethane or methanol, is added an appropriate amino acid ester (e.g., glycine methyl ester). The reaction mixture is stirred at room temperature, followed by the addition of a reducing agent like sodium triacetoxyborohydride. The reaction is monitored by TLC or LC-MS until completion.
-
Cyclization: The product from the previous step is then subjected to conditions that promote intramolecular cyclization to form the lactam. This can often be achieved by heating in a suitable solvent.
-
Reduction of Lactam: The resulting lactam is reduced to the corresponding diamine using a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran.
-
Selective Boc Protection: The unprotected diazaspiro[3.4]octane is then selectively protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The stoichiometry of the reagents and reaction conditions are critical to ensure mono-protection. Purification by column chromatography is typically required to isolate the desired product.
Applications in Drug Discovery and Medicinal Chemistry
The diazaspiro[3.4]octane scaffold is of significant interest in drug discovery due to its ability to serve as a bioisosteric replacement for more common saturated heterocycles like piperazine and piperidine. The rigid, three-dimensional nature of the spirocycle can lead to improved target selectivity and potency, as well as favorable pharmacokinetic properties.
While specific applications of the 2,5-isomer are still emerging, the broader class of 2,6-diazaspiro[3.4]octane derivatives has been explored for a range of therapeutic targets.[7] These include inhibitors of protein kinases, modulators of G-protein coupled receptors, and agents for treating infectious diseases.[8] The unique substitution pattern of the 2,5-isomer provides a distinct vector for chemical diversification, allowing for the exploration of new chemical space.
Drug Discovery Workflow Integration
Caption: Integration of the target compound into a drug discovery workflow.
The unprotected secondary amine of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate can be readily functionalized via acylation, alkylation, or reductive amination. Subsequent removal of the Boc protecting group under acidic conditions reveals the second nitrogen atom, which can then be further modified. This orthogonal protection strategy allows for the systematic and efficient generation of a library of analogs for biological screening.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate and its derivatives. Based on data for the isomeric 2,6-diazaspiro[3.4]octane, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a valuable and versatile building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. Its unique three-dimensional structure and the presence of orthogonally protected nitrogen atoms make it an attractive scaffold for the generation of diverse chemical libraries. While the 2,5-isomer is less documented than its 2,6-counterpart, it offers new avenues for exploring chemical space and developing next-generation therapeutics. As synthetic methodologies become more refined and the understanding of the structure-activity relationships of spirocycles deepens, the importance of building blocks like tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is set to grow.
References
-
Aladdin Scientific Corporation. tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. [Link]
-
Amazon Web Services. tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate(2:1). [Link]
-
PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]
-
凯美商城. tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate. [Link]
-
PubChem. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
Google Patents. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][3][9]triazolo[4,3-a][3][9]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.
- Google Patents. Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.
-
PubChemLite. Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate. [Link]
- Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
-
PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]
-
Aladdin. 2-Boc-8-amino-5-thia-2-azaspiro[3.4]octane 5,5-dioxide. [Link]
Sources
- 1. 1523618-32-7|tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate(2:1)|BLD Pharm [bldpharm.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 5. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 6. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate | C12H19NO3 | CID 90046547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: A Technical Guide
Introduction
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, a key building block in modern medicinal chemistry, possesses a unique three-dimensional architecture that imparts valuable properties to novel therapeutic agents.[1] Its rigid spirocyclic core, which combines an azetidine and a pyrrolidine ring sharing a single carbon atom, offers a distinct advantage in drug design by enabling precise conformational control and enhancing metabolic stability. The presence of a Boc-protected amine at the 2-position and a free secondary amine at the 5-position allows for selective functionalization, making it a versatile scaffold for constructing complex molecular entities, including potent enzyme inhibitors and central nervous system therapeutics.[1]
Accurate and comprehensive structural verification of this intermediate is paramount to ensure the integrity of multi-step synthetic campaigns. This technical guide provides an in-depth analysis of the expected spectroscopic data for Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (CAS: 1086398-02-8, Molecular Formula: C₁₁H₂₀N₂O₂, Molecular Weight: 212.29 g/mol ), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3][4] The following sections detail the theoretical underpinnings for the expected spectral features, supported by established principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum is defined by two key regions: the highly shielded signal of the tert-butoxycarbonyl (Boc) protecting group and the more complex signals of the spirocyclic core. The asymmetry of the molecule renders many of the methylene protons diastereotopic, leading to complex splitting patterns.
Expected ¹H NMR Data (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.7 - 3.9 | Multiplet | 4H | H-1, H-3 | Methylene protons on the azetidine ring adjacent to the Boc-protected nitrogen. The electron-withdrawing carbamate group causes a significant downfield shift. Diastereotopicity leads to complex splitting. |
| ~ 3.0 - 3.2 | Multiplet | 2H | H-6 | Methylene protons adjacent to the unprotected secondary amine (N5). These are expected to be upfield relative to the H-1 and H-3 protons. |
| ~ 2.0 - 2.2 | Multiplet | 2H | H-7 | Methylene protons on the pyrrolidine ring, beta to the nitrogen atoms. |
| ~ 1.8 - 2.0 | Broad Singlet | 1H | NH | The proton of the secondary amine. Its chemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. |
| 1.47 | Singlet | 9H | -C(CH ₃)₃ (Boc) | This sharp, intense singlet is the hallmark of the Boc group, arising from the nine magnetically equivalent methyl protons. Its presence in a relatively uncrowded region of the spectrum is a definitive indicator of successful protection. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data by providing a count of all unique carbon atoms and identifying key functional groups, such as the carbamate carbonyl and the quaternary carbons of the Boc group and the spiro center.
Expected ¹³C NMR Data (Predicted, in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155.0 | C =O (Boc) | The carbonyl carbon of the carbamate group, typically found in this downfield region. |
| ~ 79.5 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~ 65.0 | Spiro Carbon (C-4) | The unique spirocyclic carbon atom, expected to be significantly downfield due to its strained environment. |
| ~ 55.0 | C-1, C-3 | Carbons of the azetidine ring adjacent to the Boc-protected nitrogen. |
| ~ 48.0 | C-6 | Carbon of the pyrrolidine ring adjacent to the unprotected nitrogen. |
| ~ 35.0 | C-7 | Carbon of the pyrrolidine ring beta to the nitrogen. |
| 28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typically required.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
NMR Analysis Workflow
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule, most notably the carbamate carbonyl and the secondary amine N-H bond.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3350 - 3310 | N-H Stretch | Secondary Amine (R₂NH) | A single, relatively sharp band of medium intensity is expected for the N-H stretch of the unprotected pyrrolidine nitrogen. |
| 2975 - 2850 | C-H Stretch | Aliphatic (sp³) | Strong, sharp absorptions corresponding to the C-H stretching vibrations of the methyl and methylene groups in the Boc and spirocyclic structures. |
| ~ 1690 | C=O Stretch | Carbamate | This strong, sharp absorption is highly diagnostic for the carbonyl group of the Boc protector. Its position confirms the presence of the carbamate functionality. |
| ~ 1400 - 1480 | C-H Bend | Aliphatic | Bending (scissoring and rocking) vibrations for the various CH₂ and CH₃ groups. |
| ~ 1160 | C-O Stretch | Carbamate | A strong band corresponding to the C-O single bond stretch within the carbamate ester group. |
Experimental Protocol for IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small drop of the neat liquid or a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis to subtract the spectrum of the ambient atmosphere (CO₂ and H₂O).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns under ionization.
Expected Mass Spectrometry Data (Electron Impact - EI or Electrospray - ESI):
| m/z Value | Ion | Rationale for Fragmentation |
| 213.16 | [M+H]⁺ | The protonated molecular ion, expected to be the base peak or a prominent peak in soft ionization techniques like ESI. |
| 212.15 | [M]⁺˙ | The molecular ion peak, which may be observed in EI-MS. Its odd molecular weight is consistent with the presence of two nitrogen atoms (Nitrogen Rule). |
| 157.12 | [M - C₄H₉]⁺ or [M - C₄H₈ + H]⁺ | Loss of the tert-butyl group (as a radical, m/z 57) or loss of isobutylene (m/z 56). This is a very common and characteristic fragmentation pathway for Boc-protected compounds. |
| 111.09 | [M - C₅H₉O₂]⁺ | Loss of the entire Boc group (as a radical, m/z 101), leaving the protonated diazaspiro[3.4]octane core. |
| 70.07 | [C₄H₈N]⁺ | α-cleavage adjacent to the unprotected nitrogen, leading to the formation of a stable pyrrolidinyl fragment. |
Mass Spectrometry Fragmentation Workflow
Conclusion
The structural confirmation of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate relies on a synergistic interpretation of NMR, IR, and MS data. The definitive singlet of the Boc group's nine protons in the ¹H NMR spectrum, coupled with the strong carbamate C=O stretch around 1690 cm⁻¹ in the IR spectrum, provides unequivocal evidence of the protecting group's presence. Mass spectrometry confirms the molecular weight and shows characteristic losses of the tert-butyl and Boc moieties. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the unambiguous identification and quality assessment of this crucial synthetic intermediate, ensuring its suitability for downstream applications in drug discovery and development.
References
-
American Elements. (2025). tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | CAS 1086398-02-8. Retrieved from [Link]
-
Molbase. (2025). CAS 1086398-02-8: 2,5-Diaza-Spiro[3.4]Octane-2-Carboxylic Acid Tert-Butyl Ester. Retrieved from [Link]
- Google Patents. (2023). EP4074710A1 - Pyrazolo[1,5-a]pyridinverbindung, herstellungsverfahren dafür und verwendung davon.
- Google Patents. (2024). EP4367113A1 - Compounds for targeting degradation of irak4 proteins.
Sources
- 1. 2-Boc-2,5-diazaspiro[3.4]octane oxalate | 1086398-02-8; 1359655-69-8 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 1086398-02-8 | tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | Amides | Ambeed.com [ambeed.com]
- 4. CAS 1086398-02-8: 2,5-Diaza-Spiro[3.4]Octane-2-Carboxylic … [cymitquimica.com]
The Ascendant Role of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract
The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional "flat" chemical space. In this context, three-dimensional (3D) scaffolds have emerged as a powerful strategy to improve drug-like properties. Among these, spirocyclic systems, particularly the 2,5-diazaspiro[3.4]octane core, have garnered significant attention. This technical guide provides an in-depth analysis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, a key building block that offers a unique combination of structural rigidity, synthetic tractability, and improved physicochemical properties. We will delve into its synthesis, explore its role as a versatile scaffold in diverse therapeutic areas, and present detailed case studies that showcase its impact on drug discovery, supported by experimental protocols and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for next-generation therapeutics.
The Strategic Advantage of Spirocyclic Scaffolds in Drug Design
The design of novel therapeutic agents is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic and pharmacodynamic (PK/PD) properties. Historically, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. However, the over-reliance on such planar structures has often led to challenges in achieving target selectivity and avoiding off-target effects.
Spirocycles, defined as bicyclic systems joined by a single common atom, offer a compelling solution to these challenges. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents in space, allowing for more precise interactions with biological targets. This structural pre-organization can lead to enhanced binding affinity and selectivity.
The introduction of a spirocyclic core, such as the 2,5-diazaspiro[3.4]octane moiety, can significantly improve the physicochemical properties of a molecule. Key advantages include:
-
Increased sp³ Character: A higher fraction of sp³-hybridized carbons generally correlates with improved solubility, metabolic stability, and a higher probability of clinical success.
-
Modulation of Lipophilicity: Spirocyclic scaffolds can be used to fine-tune a compound's lipophilicity (logP/logD), which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME).
-
Enhanced Metabolic Stability: The rigid nature of the spirocyclic core can shield metabolically labile sites from enzymatic degradation, leading to a longer half-life in the body.
-
Novel Chemical Space: The unique 3D architecture of spirocycles allows for the exploration of novel chemical space, providing opportunities for the discovery of first-in-class medicines with new mechanisms of action.
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, with its readily functionalizable secondary amine and the versatile Boc protecting group, serves as an ideal starting point for the synthesis of a diverse range of spirocyclic derivatives.
Synthesis of the Core Scaffold: tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
A Plausible Synthetic Workflow
The synthesis of the 2,5-diazaspiro[3.4]octane core likely involves the construction of the two heterocyclic rings around a central quaternary carbon. A common strategy for the synthesis of spirocycles involves an intramolecular cyclization as a key step.
Disclaimer: The following protocol is a representative, hypothetical procedure based on established chemical principles for the synthesis of related compounds. It is intended for illustrative purposes and should be adapted and optimized by qualified chemists in a laboratory setting.
Step 1: Synthesis of a Key Intermediate
A likely starting point is the creation of a precursor molecule containing the necessary functionalities for the formation of both the azetidine and pyrrolidine rings. This could potentially be achieved from commercially available starting materials.
Step 2: Formation of the Spirocyclic Core
An intramolecular cyclization reaction would then be employed to form the second ring of the spirocycle.
Step 3: Boc Protection of the Secondary Amine
The final step involves the protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to allow for selective functionalization of the remaining free amine.
Experimental Protocol: Boc Protection of a Diamine
This protocol describes a general method for the selective mono-Boc protection of a diamine, which is the final step in the synthesis of the title compound.
-
Materials:
-
2,5-Diazaspiro[3.4]octane (or a related diamine)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the diamine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of (Boc)₂O (1.0 equivalent) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Medicinal Chemistry: Case Studies
The versatility of the tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate scaffold is best illustrated through its application in various drug discovery programs. Below are two case studies highlighting its use in the development of novel antimalarial and anticancer agents.
Case Study 1: A Novel Class of Antimalarial Agents
Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new therapeutics with novel mechanisms of action. A recent study identified a novel series of diazaspiro[3.4]octane-based compounds with potent, multi-stage activity against the malaria parasite.[1][2][3]
-
Key Findings:
-
The diazaspiro[3.4]octane scaffold served as the core of a new chemical series with low nanomolar activity against the asexual blood stage of P. falciparum.[1]
-
Lead compounds also demonstrated transmission-blocking potential by sterilizing gametocytes, the sexual stage of the parasite.[1]
-
Structure-activity relationship (SAR) studies revealed that modifications at the two nitrogen atoms of the diazaspiro core significantly impacted potency and pharmacokinetic properties.
-
-
Mechanism of Action and Resistance:
-
While the exact molecular target of this series is yet to be definitively identified, resistance selection studies followed by whole-genome sequencing implicated mutations in the P. falciparum Cyclic Amine Resistance Locus (PfCARL).[1]
-
PfCARL is a protein located in the cis-Golgi apparatus of the parasite and is believed to be involved in protein sorting and membrane trafficking.[4] Mutations in PfCARL are thought to confer multidrug resistance, suggesting it may not be the direct target but rather a mediator of resistance.[5]
-
Caption: Role of PARP-1 in DNA repair and its inhibition by diazaspiro[3.4]octane-based inhibitors.
Physicochemical Advantages and Future Perspectives
The incorporation of the 2,5-diazaspiro[3.4]octane scaffold offers tangible benefits in modulating the physicochemical properties of drug candidates. The increased three-dimensionality and sp³ character generally lead to:
-
Improved Aqueous Solubility: Compared to their flat aromatic counterparts, spirocyclic compounds often exhibit enhanced solubility, which is crucial for oral bioavailability and formulation.
-
Reduced Lipophilicity: The introduction of heteroatoms and the specific 3D arrangement can lead to a decrease in logP, which can be beneficial for reducing off-target toxicities and improving metabolic profiles.
-
Enhanced Metabolic Stability: The rigid spirocyclic core can protect adjacent chemical bonds from metabolic enzymes, leading to increased stability in liver microsomes and a longer in vivo half-life.
The continued exploration of the 2,5-diazaspiro[3.4]octane scaffold and its derivatives holds immense promise for the future of drug discovery. Its ability to confer favorable physicochemical properties while providing a rigid framework for precise target engagement makes it an invaluable tool in the medicinal chemist's arsenal. Future work will likely focus on the development of novel synthetic methodologies to access a wider range of substituted diazaspiro[3.4]octanes, as well as their application in new therapeutic areas beyond infectious diseases and oncology.
Conclusion
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is more than just a novel chemical entity; it is a strategic building block that empowers medicinal chemists to design and synthesize next-generation therapeutics with improved efficacy, selectivity, and drug-like properties. The case studies presented in this guide demonstrate its potential to address key challenges in drug discovery, from overcoming drug resistance in malaria to enhancing the safety profile of anticancer agents. As our understanding of the interplay between three-dimensional molecular architecture and biological function deepens, the role of spirocyclic scaffolds like the 2,5-diazaspiro[3.4]octane core is set to expand, paving the way for the development of innovative medicines for a wide range of human diseases.
References
-
LaMonte, G., et al. (2016). Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance. mBio, 7(4), e01124-16. [Link]
-
Magistrado, P. A., et al. (2016). Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes. ACS Infectious Diseases, 2(6), 417-424. [Link]
-
LaMonte, G., et al. (2016). Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance. mBio, 7(4). [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Plasmodium falciparum cyclic amine resistance locus protein. Retrieved from [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
MalariaWorld. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4). [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
-
LookChem. (n.d.). 2-Boc-2,5-diazaspiro[3.4]octane oxalate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
Sources
The Ascendancy of the 2,5-Diazaspiro[3.4]octane Scaffold: A Technical Guide for Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular structures.[1] The rationale is clear: molecules with greater three-dimensional (3D) character often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, while offering novel ways to interact with complex biological targets.[1] It is within this paradigm that spirocyclic scaffolds have emerged as privileged structures. Their inherent rigidity and defined spatial arrangement of functional groups provide a unique platform for the design of highly selective and potent drug candidates.
This guide focuses on a particularly promising, yet underexplored, member of this class: the 2,5-diazaspiro[3.4]octane core, with a specific emphasis on its mono-Boc-protected form, tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate . This versatile building block serves as a critical starting point for the synthesis of a diverse array of analogs with significant potential in various therapeutic areas, including oncology and infectious diseases.[2] We will delve into the synthetic nuances, derivatization strategies, and biological applications of this scaffold, providing researchers and drug development professionals with a comprehensive technical resource.
Core Synthesis: Constructing the Spirocyclic Framework
The synthesis of the mono-Boc-protected 2,5-diazaspiro[3.4]octane core is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. While several routes have been explored for related diazaspirocycles, a common and effective strategy for the 2,5-isomer involves the construction of the azetidine and pyrrolidine rings in a sequential manner. A generalized, conceptual pathway is outlined below. The causality behind this approach lies in the use of readily available starting materials and the strategic introduction of protecting groups to allow for selective functionalization at a later stage.
Conceptual Synthetic Workflow
The synthesis typically begins with the formation of a suitable precursor containing the quaternary carbon center, which is the cornerstone of the spirocycle. This is often achieved through cyclization reactions involving precursors that can form the five-membered pyrrolidine ring first, followed by the construction of the four-membered azetidine ring.
Caption: Generalized workflow for the synthesis of the 2,5-diazaspiro[3.4]octane core.
Exemplary Synthetic Protocol
-
Cyclopropanedicarboxylate Formation: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst to form diethyl 1,1-cyclopropanedicarboxylate.[3] This step establishes the spirocyclic junction.
-
Hofmann Rearrangement: The dicarboxylate is converted to a diamine precursor via a Hofmann rearrangement.
-
Cyclization: The resulting intermediate undergoes cyclization to form the diazaspiro[2.5]octane core.[3]
-
Boc Protection: The secondary amine is then protected with di-tert-butyl dicarbonate (Boc-anhydride) to yield the final product.[3]
This self-validating system ensures that each intermediate can be characterized to confirm the success of the preceding step before proceeding, a critical aspect of multi-step organic synthesis.
Derivatization Strategies: Exploring Chemical Space
The true utility of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate lies in its capacity for derivatization at the unprotected N5 position. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents. The Boc group at the N2 position is specifically chosen for its stability under many reaction conditions and its facile removal under acidic conditions, providing orthogonal control over the two nitrogen atoms.
Key Derivatization Reactions
-
N-Alkylation and N-Arylation: The secondary amine at the N5 position can be readily alkylated or arylated using standard procedures, such as reductive amination with aldehydes or ketones, or Buchwald-Hartwig amination with aryl halides. These reactions allow for the introduction of a wide range of aliphatic and aromatic groups.
-
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents like HATU or EDC) provides access to a diverse set of amide and sulfonamide derivatives. This is a common strategy to modulate the electronic and steric properties of the molecule and to introduce new points for hydrogen bonding.
Caption: Common derivatization strategies for the 2,5-diazaspiro[3.4]octane scaffold.
Therapeutic Applications and Biological Activity
Derivatives of the diazaspiro[3.4]octane scaffold have demonstrated significant potential in several therapeutic areas. The rigid, 3D nature of the core is thought to contribute to enhanced target selectivity and improved pharmacological properties.
Anticancer Activity
The 2,5-diazaspiro[3.4]octane scaffold has been investigated as a bioisosteric replacement for piperazine in anticancer drug candidates.[2] The rationale for this substitution is to improve the therapeutic index by increasing selectivity for cancer cells while minimizing off-target effects.[2] In one study, this modification led to a significant enhancement in selectivity against cancer cell lines.[2] While specific IC50 values for 2,5-diazaspiro[3.4]octane-containing anticancer agents are not widely published, related spirocyclic heterocyclic compounds have shown potent activity. For instance, certain 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have demonstrated IC50 values in the low micromolar range (4.2 to 24.1 μM) against various human cancer cell lines, including HeLa and K562.[4]
The proposed mechanism of action for some of these spirocyclic compounds involves the disruption of the cellular cytoskeleton. It was observed that treatment with these compounds led to the disappearance of actin filaments and induced apoptosis, suggesting an interference with cell division and motility.[4]
Antitubercular Activity
The diazaspiro[3.4]octane core has also been incorporated into compounds with potent activity against Mycobacterium tuberculosis.[2] Research involving nitrofuran carboxamide derivatives of the 2,5-diazaspiro[3.4]octane scaffold has identified promising antitubercular leads.[2]
For the closely related 2,6-isomer, extensive SAR studies have been conducted.[5] These studies revealed that the nature of the substituent on the diazaspiro[3.4]octane core plays a crucial role in determining the antitubercular potency.
| Compound ID | Modification on Diazaspiro[3.4]octane Core | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| 17 | 6-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-2-(5-nitrofuroyl) | 0.016 | [5] |
| 24 | 2-(5-nitrofuroyl)-6-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl) | 0.25 | [5] |
Note: The data in this table is for the 2,6-diazaspiro[3.4]octane isomer, as specific quantitative data for the 2,5-isomer is not available in the cited literature. This data is presented to illustrate the potential of the broader diazaspiro[3.4]octane scaffold in this therapeutic area.
The mechanism of action for nitrofuran-containing antitubercular agents is generally understood to involve the reduction of the nitro group by bacterial enzymes to generate reactive nitrogen species that are toxic to the bacterium.[5]
Conclusion and Future Outlook
The tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate scaffold represents a valuable and underexplored building block in modern medicinal chemistry. Its unique three-dimensional structure, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics with improved pharmacological profiles. The demonstrated utility of this scaffold in generating potent anticancer and antitubercular agents highlights its potential. As our understanding of the synthesis and derivatization of this core deepens, we can expect to see the emergence of a new generation of spirocycle-containing drug candidates with enhanced efficacy and safety.
References
-
Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. [Link]
-
ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
- Google Patents. (n.d.). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.
- Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Organic & Biomolecular Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Boc-2,5-diazaspiro[3.4]octane oxalate | 1086398-02-8; 1359655-69-8 | Benchchem [benchchem.com]
- 3. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Moving away from traditional flat, aromatic structures, medicinal chemists are increasingly turning to spirocyclic scaffolds. These unique structures, characterized by two rings sharing a single carbon atom, introduce conformational rigidity and a defined three-dimensional arrangement of functional groups. This can lead to significant improvements in compound solubility, metabolic stability, and target-binding affinity and selectivity.
Among the diverse array of spirocyclic systems, diazaspiroalkanes have emerged as particularly valuable building blocks. Their inherent structural complexity and the presence of multiple nitrogen atoms for further functionalization make them attractive starting points for the synthesis of novel therapeutics. This guide focuses on a key member of this class: Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate . The strategic placement of the Boc protecting group on one of the nitrogen atoms allows for selective functionalization of the secondary amine, making it a versatile intermediate for the construction of a wide range of complex molecules. This document provides an in-depth overview of its commercial availability, key chemical properties, and a representative experimental protocol for its application in synthesis.
Physicochemical and Safety Profile
While the free base of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is less commonly available, its salt forms, particularly the oxalate and hemioxalate salts, are stable and commercially accessible.
| Property | Value (for related isomers/salts) | Source |
| Molecular Formula (Free Base) | C₁₁H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight (Free Base) | 212.29 g/mol | PubChem[1] |
| CAS Number (Oxalate Salt) | 1359655-69-8 | Abovchem |
| CAS Number (Hemioxalate Salt) | 1523618-32-7 | Cenmed |
| Appearance | Solid | CymitQuimica |
| Purity | Typically ≥95% | Abovchem |
Safety Information:
Safety data for the specific 2,5-isomer is not extensively published; however, data for the closely related 2,6-isomer provides valuable guidance. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[1]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.[1] Wash hands thoroughly after handling.
Commercial Availability and Key Suppliers
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is primarily available from chemical suppliers as an oxalate or hemioxalate salt. This enhances the stability and handling of the compound. Researchers looking to procure this building block can find it through various specialized chemical providers.
| Supplier | Product Name | CAS Number | Purity |
| Abovchem | tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate | 1359655-69-8 | 95% |
| BLDpharm | tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate(2:1) | 1523618-32-7 | - |
| Cenmed | tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate | 1523618-32-7 | - |
It is advisable to contact the suppliers directly for the most current information on availability, pricing, and purity specifications.
Synthetic Rationale and Key Applications
The utility of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate lies in its bifunctional nature. The Boc-protected nitrogen is stable under a variety of reaction conditions, allowing for selective manipulation of the free secondary amine. This secondary amine is a nucleophile and can be readily functionalized through various C-N bond-forming reactions.
Diagram of the Core Structure and Functionalization Point:
Caption: The structure of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, highlighting the reactive secondary amine.
A common and powerful method for functionalizing this secondary amine is reductive amination . This reaction allows for the introduction of a wide variety of substituents by reacting the amine with an aldehyde or ketone in the presence of a reducing agent.
Reductive Amination Workflow:
Caption: A generalized workflow for the functionalization of the title compound via reductive amination.
Experimental Protocol: Reductive Amination
This protocol provides a representative procedure for the N-alkylation of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with a generic aldehyde.
Materials:
-
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate salt (e.g., oxalate salt)
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate salt (1.0 eq).
-
Suspend the salt in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.2 eq) to the suspension to neutralize the oxalate salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Add the aldehyde (1.1 eq) to the reaction mixture.
-
In a separate container, dissolve sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the sodium triacetoxyborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Causality and Experimental Choices:
-
Choice of Salt Form: The oxalate or hemioxalate salt is used for its stability and ease of handling.
-
Use of Triethylamine: A non-nucleophilic organic base is required to liberate the free secondary amine from its salt form without interfering with the subsequent reaction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides and can be added directly to the reaction mixture containing the amine and carbonyl compound. Sodium cyanoborohydride is another common choice.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent side reactions with atmospheric moisture, especially when using anhydrous solvents.
Conclusion
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic core provides access to novel chemical space with enhanced three-dimensionality, while the differentially protected nitrogen atoms allow for controlled and selective functionalization. The commercial availability of its stable salt forms and the straightforward application of robust synthetic methodologies like reductive amination make it an accessible and powerful tool for the synthesis of complex molecular targets with promising therapeutic potential.
References
-
Cenmed. tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate.[Link]
-
PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate.[Link]
Sources
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to the Safe Handling and Application of N-Boc Protected Diazaspiro[3.4]octane Scaffolds
In the landscape of modern drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Diazaspiro[3.4]octanes have emerged as a class of saturated heterocyclic scaffolds of significant interest. Their rigid, spirocyclic core introduces a well-defined three-dimensional geometry, offering a distinct advantage over flat, aromatic systems. This unique topology allows for precise vectorization of substituents, enabling chemists to finely tune interactions with biological targets.
The tert-butoxycarbonyl (Boc) protecting group is frequently employed in the synthesis and functionalization of these scaffolds. The Boc group is renowned for its stability in a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily removable under specific acidic conditions.[1] This "orthogonal" stability profile is fundamental to multi-step synthetic strategies, allowing for the selective manipulation of other functional groups within a molecule.[1][2]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safe handling, storage, and key experimental considerations for N-Boc protected diazaspiro[3.4]octane derivatives. It aims to synthesize technical data with practical, field-proven insights to ensure both laboratory safety and experimental success.
Chemical Identity and Physicochemical Properties
The diazaspiro[3.4]octane core consists of an azetidine ring and a pyrrolidine ring sharing a single carbon atom. The N-Boc protection can be applied to either nitrogen, and in the case of 2,6-diazaspiro[3.4]octane, selective mono- or di-protection allows for orthogonal functionalization.
Caption: A standard workflow for the safe handling of chemical reagents in a laboratory setting.
-
Engineering Controls: Always handle N-Boc protected diazaspiro[3.4]octanes in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. [3][4]* Eye and Face Protection: Wear chemical safety glasses or goggles conforming to approved standards such as EN166 (EU) or NIOSH (US). [4]* Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. [4][5]Gloves must be inspected before use, and proper removal technique should be employed to avoid skin contact. [4]Wash hands thoroughly after handling. [6]* Respiratory Protection: If a fume hood is not available or if dust is generated, a NIOSH-approved particulate respirator may be necessary. [5] First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. [3][4]* In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician. [6]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [6][3]* If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. [6][3] Spill and Disposal:
-
Spills: Evacuate personnel to a safe area. [4]Wear full personal protective equipment. Avoid dust formation. [4]Sweep up the material, place it in a suitable, closed container for disposal. Prevent product from entering drains. [5]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not dispose of down the drain. [6]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure user safety.
-
Safe Handling: Avoid contact with skin, eyes, and clothing. [7]Avoid the formation of dust and aerosols. [4]Do not eat, drink, or smoke when using this product. [3]When transferring the solid, use appropriate tools (spatula) and weigh in a location with controlled airflow (e.g., in a fume hood or on a draft shield) to prevent dispersal.
-
Storage Conditions: Store in a cool, dry place. [4][5]Keep the container tightly closed in a well-ventilated area. [4][7]Some suppliers recommend refrigeration and storage under an inert gas. [7]The Boc protecting group is generally stable, but prolonged exposure to acidic conditions, even atmospheric acidity in the presence of moisture, should be avoided. [8]
Key Experimental Protocols
The utility of N-Boc protected diazaspiro[3.4]octane lies in its role as a versatile building block. The Boc group serves as a temporary mask, which is removed to reveal a reactive amine for further functionalization.
Protocol 4.1: N-Boc Deprotection under Acidic Conditions
This is the most common method for removing the Boc group. The mechanism involves the acid-catalyzed formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide. [1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. lookchem.com [lookchem.com]
- 5. globechemie.com [globechemie.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of diazaspiro[3.4]octane derivatives using "Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate"
Introduction: The Rising Prominence of Diazaspiro[3.4]octanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The ability to escape the "flatland" of traditional aromatic and heteroaromatic chemistry is a key strategy for enhancing compound properties such as solubility, metabolic stability, and target selectivity.[1] Among the scaffolds that have garnered significant attention are spirocyclic systems, which feature a central quaternary carbon atom connecting two rings. The diazaspiro[3.4]octane core, a unique motif combining a five-membered pyrrolidine ring and a four-membered azetidine ring, has emerged as a particularly valuable building block.[2] Its rigid, well-defined geometry serves as an excellent surrogate for more common heterocycles like piperazine and morpholine, offering a distinct vectoral projection of substituents into three-dimensional space.[2]
This guide provides a comprehensive overview of the synthetic utility of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, a versatile intermediate for accessing a diverse array of functionalized diazaspiro[3.4]octane derivatives. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-tested protocols for N-arylation, N-acylation, and subsequent Boc deprotection. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their medicinal chemistry programs.
The Strategic Advantage of tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
The choice of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate as a starting material is a strategic one, rooted in the principles of protecting group chemistry. The tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms serves two critical functions:
-
Deactivation and Selectivity: The electron-withdrawing nature of the Boc group deactivates the nitrogen to which it is attached, rendering the other, unprotected secondary amine significantly more nucleophilic. This differential reactivity allows for selective functionalization of the free amine without the need for complex multi-step protection and deprotection sequences.
-
Orthogonal Deprotection: The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions that typically leave other functional groups, such as esters and amides, intact.[3][4] This orthogonality is crucial for the sequential elaboration of the diazaspiro[3.4]octane core.
The general synthetic strategy, therefore, involves the initial functionalization of the more nucleophilic secondary amine, followed by the removal of the Boc protecting group to reveal the second nitrogen for further modification. This approach provides a modular and efficient route to a wide range of disubstituted diazaspiro[3.4]octane derivatives.
Diagram 1: General Synthetic Strategy
Caption: A generalized workflow for the synthesis of diazaspiro[3.4]octane derivatives.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides (or pseudo-halides) and amines.[5][6] This reaction is particularly well-suited for the N-arylation of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, providing access to a class of compounds with significant potential in drug discovery.[7]
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium(0) catalyst.[6] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[8] Sterically hindered and electron-rich phosphine ligands, such as X-Phos, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[9]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (or its oxalate salt)[10][11]
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add palladium(II) acetate (0.02 eq), X-Phos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 eq) and tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (1.2 eq) to the vessel.
-
Solvent Addition: Add anhydrous, degassed toluene to the reaction vessel to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | X-Phos | A bulky, electron-rich ligand that promotes reductive elimination and enhances catalyst stability.[9] |
| Base | NaOtBu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction temperature. |
| Temperature | 100-110 °C | Provides the necessary thermal energy to drive the catalytic cycle. |
Protocol 2: N-Acylation
N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals. The free secondary amine of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate readily undergoes acylation with a variety of acylating agents.
Choosing the Right Acylating Agent
The choice of acylating agent and reaction conditions depends on the reactivity of the starting materials and the desired product.
-
Acid Chlorides: Highly reactive and often used for rapid and complete acylation. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.
-
Carboxylic Acids (with Coupling Agents): A milder and more versatile approach. Common coupling agents include HATU, HOBt/EDC, and PyBOP. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine.
Detailed Experimental Protocol (using a coupling agent)
Materials:
-
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reagent Preparation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Typical Condition | Rationale |
| Coupling Agent | HATU | A highly efficient coupling agent that minimizes side reactions and racemization (if applicable). |
| Base | DIPEA | A non-nucleophilic hindered amine base used to maintain basic conditions and facilitate the reaction. |
| Solvent | DMF or DCM | Polar aprotic solvents that are excellent for dissolving the reagents and facilitating the reaction. |
| Temperature | Room Temperature | Sufficient for most amide coupling reactions. |
Protocol 3: Boc Deprotection
The final step in many synthetic sequences involving tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is the removal of the Boc protecting group. This is typically achieved under acidic conditions.[12]
Mechanistic Insight
The Boc group is cleaved via an acid-catalyzed elimination mechanism. Protonation of the carbonyl oxygen of the carbamate is followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. Carbon dioxide is also released in the process.
Diagram 3: Mechanism of Boc Deprotection
Caption: The acid-catalyzed mechanism for the deprotection of a Boc group.
Detailed Experimental Protocol
Materials:
-
N-Boc protected diazaspiro[3.4]octane derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: Dissolve the N-Boc protected diazaspiro[3.4]octane derivative in DCM (if using TFA) or use the 4M HCl in 1,4-dioxane solution directly.
-
Acid Addition:
-
Using TFA: Cool the solution to 0 °C and add TFA (typically 20-50% v/v in DCM) dropwise.
-
Using HCl/dioxane: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the substrate.
-
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) followed by extraction.
-
| Reagent | Advantages | Considerations |
| TFA in DCM | Highly effective, volatile, and easy to remove. | Corrosive and requires careful handling. |
| 4M HCl in 1,4-dioxane | Commercially available, provides the hydrochloride salt directly. | Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions. |
Conclusion
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a powerful and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols outlined in this guide for N-arylation, N-acylation, and Boc deprotection provide a solid foundation for researchers to explore the chemical space around the diazaspiro[3.4]octane scaffold. By understanding the underlying principles and carefully controlling reaction conditions, chemists can efficiently generate libraries of diverse derivatives for biological evaluation, ultimately accelerating the discovery of new therapeutic agents.
References
- ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
- Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
- ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- RSC Publishing. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
- PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.
- Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
- The University of Groningen research portal. (n.d.).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). 5-Boc-2,5-diazaspiro[3.
- Abovchem. (n.d.). tert-butyl 2,5-diazaspiro[3.
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- ChemScene. (n.d.). 2-tert-butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- AKSci. (n.d.). 1523571-07-4 Tert-Butyl 2,5-diazaspiro[3.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- MedchemExpress.com. (n.d.). tert-Butyl 2,7-diazaspiro[4.
- Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
- Parchem. (n.d.). tert-Butyl 2,5-diazaspiro[3.
- Fisher Scientific. (n.d.). tert-butyl 2, 5-diazaspiro[3.
- Amazon S3. (n.d.). tert-Butyl 2,5-diazaspiro[3.
- ChemicalBook. (n.d.). tert-butyl2,6-diazaspiro[3.
- Sigma-Aldrich. (n.d.). tert-Butyl 2,5-diazaspiro[3.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate - CAS:1359655-69-8 - Abovchem [abovchem.com]
- 11. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 12. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic N-Alkylation of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,5-Diazaspiro[3.4]octane Scaffold
The 2,5-diazaspiro[3.4]octane motif is a valuable three-dimensional scaffold increasingly utilized in medicinal chemistry. As a constrained bioisostere for common structures like piperazine, it offers a unique conformational rigidity and vectoral projection of substituents into chemical space. This novel topology can lead to significant improvements in potency, selectivity, and pharmacokinetic properties of drug candidates. tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a key intermediate, providing a handle for selective functionalization. The tert-butoxycarbonyl (Boc) group at the N2 position serves as a crucial protecting group, enabling selective derivatization at the N5 position. This guide provides a detailed technical overview and actionable protocols for the N-alkylation of this important building block.
The Principle of Selective N-Alkylation
The core challenge in the functionalization of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is achieving selective alkylation at the N5 position while the N2 position remains protected. This selectivity is governed by two primary factors: electronics and sterics.
-
Electronic Effects : The Boc group at N2 is an electron-withdrawing carbamate. The lone pair of the N2 nitrogen participates in resonance with the carbonyl group, significantly reducing its nucleophilicity. In contrast, the N5 nitrogen is a typical secondary amine with a readily available lone pair, making it a much stronger nucleophile.
-
Steric Hindrance : The bulky tert-butyl group and the spirocyclic core create a sterically congested environment around the N2 nitrogen. The N5 nitrogen, located on the five-membered pyrrolidine ring, is comparatively more accessible to incoming electrophiles.
These combined effects create a strong intrinsic bias for electrophilic attack to occur selectively at the N5 position.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation via nucleophilic substitution is a fundamental and widely practiced method for forming C-N bonds.[1][2] This approach involves the reaction of the free N5-amine with an alkyl halide (R-X, where X = I, Br, or Cl) in the presence of a suitable base.
Causality Behind Experimental Choices:
-
Alkylating Agent : The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability. For less reactive alkyl chlorides, the addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) is highly recommended to facilitate the reaction via an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[1]
-
Base : A base is essential to neutralize the hydrohalic acid (HX) generated during the reaction. Without a base, the starting amine would be protonated, forming an ammonium salt and quenching its nucleophilicity.[3] Non-nucleophilic, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective, readily available, and minimize side reactions. Organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) can also be used.
-
Solvent : Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically used as they effectively dissolve the reactants and facilitate the SN2 mechanism.[1][4]
-
Temperature : Most reactions with primary or activated secondary alkyl halides proceed efficiently at room temperature to 60 °C. Less reactive alkylating agents may require higher temperatures.[1]
General Reaction Scheme:
Sources
Application Notes & Protocols: Leveraging Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate for the Synthesis of Novel Multi-Stage Antimalarial Agents
Introduction: The Imperative for Novel Antimalarial Scaffolds
Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with hundreds of thousands of fatalities annually. The challenge is compounded by the emergence and spread of Plasmodium falciparum strains resistant to frontline artemisinin-based combination therapies (ACTs). This escalating resistance necessitates an urgent and continuous effort to discover and develop new antimalarial agents with novel mechanisms of action.
In recent years, medicinal chemistry has seen a strategic shift away from flat, aromatic molecules towards more three-dimensional (3D) structures. Spirocyclic scaffolds, characterized by two rings connected at a single carbon atom, are at the forefront of this "escape from flatland".[1][2] Their inherent 3D geometry can lead to improved physicochemical properties, metabolic stability, and target selectivity, making them highly attractive frameworks for drug discovery.[3][4]
A landmark high-throughput screening campaign against whole P. falciparum parasites identified a novel diazaspiro[3.4]octane series as a potent multi-stage antimalarial chemotype.[5][6][7][8] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of a key building block, tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate , in the synthesis of this promising class of antimalarial compounds.
Scientific Rationale: Why the Diazaspiro[3.4]octane Core?
The diazaspiro[3.4]octane scaffold emerged as a superior starting point for a hit-to-lead optimization program for several compelling reasons:
-
Multi-Stage Activity : Compounds derived from this scaffold have demonstrated potent, low-nanomolar activity against the asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria.[5][6][9] Crucially, they also exhibit strong gametocyte-sterilizing properties, which translates to transmission-blocking activity, a vital component for malaria eradication efforts.[5][8][9]
-
Novelty and Physicochemical Properties : The sp³-rich, 3D nature of the scaffold provides a unique chemical space compared to existing antimalarials, offering opportunities to overcome existing resistance mechanisms.[6]
-
Potential Novel Mechanism of Action : Resistance selection studies with lead compounds from this series have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance.[5][8][9] This suggests a mechanism of action distinct from that of current mainline drugs, reducing the likelihood of cross-resistance.
Core Synthetic Strategy Overview
The synthesis of the diverse diazaspiro[3.4]octane library hinges on a robust and scalable synthetic route. The core scaffold is constructed via a key [3+2] cycloaddition reaction. The resulting intermediate, functionalized with a Boc-protecting group and an ester, serves as a versatile platform for diversification at three key positions (R¹, R², and R³), allowing for extensive structure-activity relationship (SAR) exploration.
Caption: General workflow for the synthesis of diazaspiro[3.4]octane antimalarials.
Detailed Experimental Protocols
Protocol 1: Synthesis of Key Intermediate (Based on Le Manach et al.)[9]
This protocol details the construction of the core scaffold, tert-butyl 5-benzyl-6-(ethoxycarbonyl)-2,5-diazaspiro[3.4]octane-2-carboxylate.
Step 1.1: Wittig Reaction to form Intermediate 3
-
Reaction: tert-butyl 3-oxoazetidine-1-carboxylate + Ethyl 2-(triphenylphosphanylidene)acetate → tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Procedure:
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.5 M), add ethyl 2-(triphenylphosphanylidene)acetate (1.1 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, Intermediate 3.
-
Step 1.2: [3+2] Cycloaddition to form the Spirocyclic Core
-
Reaction: Intermediate 3 + N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine → tert-butyl 5-benzyl-6-(ethoxycarbonyl)-2,5-diazaspiro[3.4]octane-2-carboxylate
-
Procedure:
-
Dissolve Intermediate 3 (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in a suitable solvent such as DCM or toluene (~0.2 M).
-
Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq).
-
Stir the mixture at room temperature for 24-48 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the key spirocyclic intermediate as a racemic mixture.
-
| Reagent | MW ( g/mol ) | Role |
| tert-butyl 3-oxoazetidine-1-carboxylate | 171.21 | Starting Material |
| Ethyl 2-(triphenylphosphanylidene)acetate | 348.38 | Wittig Reagent |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 237.43 | Azomethine Ylide Precursor |
| Trifluoroacetic Acid (TFA) | 114.02 | Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent |
Table 1: Key reagents for the synthesis of the diazaspiro[3.4]octane core.
Protocol 2: Diversification of the Spirocyclic Core
The core intermediate allows for systematic modification at three points to optimize potency and pharmacokinetic properties.
Caption: Diversification strategy for SAR studies on the diazaspiro[3.4]octane core.
Sub-Protocol 2.1: Modification at R¹ (N-2 Position)
-
Boc-Deprotection: Dissolve the Boc-protected intermediate in DCM (~0.1 M) and add an excess of TFA (4-5 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure.
-
Functionalization: The resulting free amine can be functionalized using standard procedures, such as acylation with an acid chloride or anhydride, or reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
Sub-Protocol 2.2: Modification at R² (N-5 Position)
-
Debenzylation: Dissolve the N-benzyl intermediate in a solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete. Filter through celite and concentrate.
-
Functionalization: The secondary amine can be alkylated using an appropriate alkyl halide in the presence of a base (e.g., K₂CO₃ or DIEA) or subjected to Buchwald-Hartwig amination to introduce aryl substituents.
Sub-Protocol 2.3: Modification at R³ (Ester Position)
-
Ester Hydrolysis: Dissolve the ethyl ester intermediate in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until saponification is complete. Acidify the reaction mixture (e.g., with 1N HCl) to pH ~4-5 and extract the carboxylic acid product.
-
Amide Coupling: To a solution of the carboxylic acid, add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base like DIEA (2.0 eq) in a solvent like DMF. Stir at room temperature for 4-12 hours. Work up by adding water and extracting the product.
Structure-Activity Relationship (SAR) Insights
Systematic optimization of the diazaspiro[3.4]octane scaffold has yielded crucial insights into the structural requirements for potent antimalarial activity.[5][9]
| Position | Substituent Type | Impact on Asexual Blood Stage Activity (P. falciparum) |
| R¹ | Small amides (e.g., acetamide) | Generally well-tolerated. |
| Substituted benzamides | Potency is highly dependent on substitution pattern. | |
| R² | Substituted benzyl groups (e.g., 4-chlorobenzyl) | Often leads to high potency (<50 nM).[5][9] |
| Heteroaromatic groups | Can maintain or improve activity. | |
| R³ | Amides derived from anilines | Critical for potency; electron-withdrawing groups on the aniline (e.g., -CF₃, -CN) are often favorable. |
| Aliphatic amides | Generally less potent than aromatic amides. |
Table 2: Summary of Structure-Activity Relationships for the Diazaspiro[3.4]octane Series.
The SAR studies highlight that achieving sub-50 nM potency requires careful tuning of the substituents at the R² and R³ positions, with a particular emphasis on substituted aromatic groups.[9]
Biological Evaluation and Mechanistic Considerations
A robust biological profiling cascade is essential to validate the potential of newly synthesized compounds.
-
Primary Assays :
-
Asexual Blood-Stage Proliferation Assay : Compounds are tested against chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum to determine IC₅₀ values and any resistance index.
-
Cytotoxicity Assay : Evaluation against a mammalian cell line (e.g., HEK293T, HepG2) is performed to determine the selectivity index (SI = Cytotoxicity IC₅₀ / Antimalarial IC₅₀).[9][10]
-
-
Secondary & Advanced Assays :
-
Gametocyte Viability/Sterility Assays : To confirm activity against the sexual stages of the parasite.
-
Standard Membrane Feeding Assay (SMFA) : The gold standard for assessing transmission-blocking potential.[5][9]
-
In Vitro Metabolic Stability : Assays using liver microsomes are conducted to predict in vivo clearance.[10][11]
-
In Vivo Efficacy : Promising candidates are advanced to murine models of malaria (e.g., P. berghei) to assess their in vivo antimalarial activity.[11]
-
The consistent implication of the PfCARL locus in resistant parasites suggests that this series acts on a novel target or pathway, making it a highly valuable tool in the fight against drug-resistant malaria.[5][8][9]
Conclusion
The diazaspiro[3.4]octane scaffold represents a significant advance in the search for new antimalarial therapies. The synthetic routes outlined here, centered on the versatile building block tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, provide a clear and reproducible pathway for generating diverse libraries of these potent, multi-stage active compounds. By combining this robust chemistry with rigorous biological evaluation, the research community can further explore and optimize this exciting new class of antimalarials, bringing novel and effective treatments one step closer to reality.
References
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]
-
Le Manach, C., et al. (2021). (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]
-
Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central (PMC) - NIH. [Link]
-
Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]
-
Riveira, M. J., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central (PMC) - NIH. [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. [Link]
-
Riveira, M. J., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]
-
D'hooghe, M., et al. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. PubMed. [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. University of Cape Town. [Link]
-
Ghorab, M. M., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]
-
Zhang, M., et al. (2023). Structure-Activity Relationship Studies of Antimalarial Plasmodium Proteasome Inhibitors─Part II. PubMed. [Link]
-
Singh, R., et al. (2015). Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines. PubMed. [Link]
-
White, N. J., et al. (2011). Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization. PubMed Central (PMC) - NIH. [Link]
-
Kumar, V., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PubMed Central (PMC) - NIH. [Link]
-
Le Manach C, et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. MalariaWorld. [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 8. malariaworld.org [malariaworld.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship Studies of Antimalarial Plasmodium Proteasome Inhibitors─Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Studies of Orally Active Antimalarial 2,4-Diamino-thienopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 2,6-Diazaspiro[3.4]octane Scaffold as a Privileged Core for Novel Antitubercular Drug Discovery
Introduction: The Imperative for Novel Antitubercular Scaffolds
The global health challenge posed by tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is critically intensified by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates a departure from traditional drug discovery avenues and a focus on novel chemical scaffolds that can yield agents with new mechanisms of action. The spirocyclic scaffold, with its inherent three-dimensionality, offers a unique opportunity to explore new chemical space, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
While the initial query specified "Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate," a thorough review of current scientific literature reveals that the isomeric 2,6-diazaspiro[3.4]octane core is the scaffold that has been successfully leveraged to produce compounds with exceptionally potent antitubercular activity.[1][2][3] This guide, therefore, will focus on the application of this "privileged structure" in the development of next-generation antitubercular agents, using tert-butyl protected intermediates as key building blocks in the synthetic strategy.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides a detailed narrative on the rationale, synthesis, and biological evaluation of antitubercular compounds derived from the 2,6-diazaspiro[3.4]octane core, coupled with actionable, field-proven protocols.
Part 1: The Rationale - Why 2,6-Diazaspiro[3.4]octane?
The 2,6-diazaspiro[3.4]octane motif is considered a privileged scaffold because its incorporation into various molecules has consistently resulted in significant biological activity.[3][4] In the context of TB drug discovery, this core offers several advantages:
-
Three-Dimensionality: Unlike flat, aromatic ring systems common in many drugs, the spirocyclic nature of this core provides a rigid, three-dimensional structure. This can lead to more specific and higher-affinity interactions with biological targets, potentially reducing off-target effects.
-
Synthetic Tractability: As will be detailed, the scaffold can be synthesized on a multi-gram scale from commercially available starting materials, making it accessible for library synthesis and lead optimization.[3]
-
Modularity: The two nitrogen atoms in the scaffold provide convenient handles for chemical modification. This allows for the systematic exploration of the "molecular periphery" by attaching different functional groups to fine-tune activity, selectivity, and pharmacokinetic properties.[1][2]
A particularly successful strategy has been to couple the 2,6-diazaspiro[3.4]octane core with a 5-nitrofuran "warhead".[1][2][5] Nitroaromatic compounds are a promising class of antimicrobials, as they are often prodrugs that require reductive activation by mycobacterial-specific enzymes, leading to the generation of cytotoxic reactive nitrogen species.[2][6][7] This mechanism is distinct from many first-line TB drugs, making it effective against resistant strains.[8]
Caption: Logical relationship for developing potent antitubercular agents.
Part 2: Synthesis of a Lead Candidate - A Step-by-Step Protocol
This section details the synthesis of a representative potent antitubercular agent, building upon established literature procedures.[3] The overall strategy involves constructing the Boc-protected diazaspiro[3.4]octane core and then coupling it with the 5-nitrofuran "warhead."
Caption: Synthetic workflow for a nitrofuran-diazaspirooctane agent.
Protocol 2.1: Synthesis of 6-Benzyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide Derivative
This protocol is adapted from "General Procedure B" described by Lukin et al.[1] and outlines the final, crucial acylation step. It assumes the successful synthesis of the deprotected 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxamide intermediate.
Materials:
-
5-nitro-2-furoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Deprotected 6-benzyl-2,6-diazaspiro[3.4]octane derivative (the amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 5-nitro-2-furoic acid (1.25 equivalents) in anhydrous DMF, add CDI (1.5 equivalents) portion-wise at 0 °C (ice bath).
-
Allow the solution to stir at 0 °C for 1 hour. The formation of the acylimidazolide intermediate is critical for efficient coupling. Causality: CDI is an excellent coupling reagent that activates the carboxylic acid without the need for additional activating agents, and the byproducts (imidazole and CO₂) are easily removed.
-
-
Amide Coupling Reaction:
-
To the activated acid solution, add a solution of the deprotected 6-benzyl-2,6-diazaspiro[3.4]octane derivative (1.0 equivalent) in a small amount of anhydrous DMF.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours (overnight).
-
-
Work-up and Extraction:
-
Remove the DMF solvent in vacuo using a rotary evaporator (a high-vacuum pump may be necessary).
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any unreacted acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final pure compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Part 3: Biological Evaluation - Assessing Antitubercular Activity and Selectivity
A successful antitubercular drug candidate must be potent against Mtb and exhibit minimal toxicity to host cells. This is quantified by the Selectivity Index (SI) , calculated as SI = IC₅₀ / MIC, where IC₅₀ is the 50% cytotoxic concentration against a mammalian cell line and MIC is the Minimum Inhibitory Concentration against Mtb. A higher SI value is desirable.
Caption: Experimental workflow for whole-cell screening cascade.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
The REMA is a rapid, inexpensive, and reliable colorimetric method for determining the MIC of compounds against Mtb.[1][9] It relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active mycobacterial cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microtiter plates (flat-bottom)
-
Test compounds and control drugs (e.g., Isoniazid) dissolved in DMSO
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
Sterile tubes, pipettes, and multichannel pipettor
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum:
-
Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to match a McFarland standard of 1.0.
-
Dilute this suspension 1:20 in fresh 7H9 broth to obtain the final inoculum.[9]
-
-
Plate Setup:
-
Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.
-
Create a serial two-fold dilution of the test compounds directly in the plate. Add 100 µL of the highest concentration of the test compound (in broth) to the first well of a row, mix, and transfer 100 µL to the next well. Repeat across the row to create a concentration gradient. Discard the final 100 µL.
-
Include a drug-free well (growth control) and a well with broth only (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate (e.g., with a plate sealer or in a plastic bag) to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 7 days.[9]
-
-
Addition of Indicator and Reading:
-
After 7 days, add 30 µL of the resazurin solution to each well.[9]
-
Re-incubate the plate at 37°C for 12-24 hours.
-
Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]
-
Protocol 3.2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and is widely used to assess the cytotoxicity of compounds on mammalian cell lines (e.g., Vero, HEK-293).[10][11] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
Vero cells (or another suitable mammalian cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at ~570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach and resume growth.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include wells with untreated cells (viability control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours.[12]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Part 4: Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the 2,6-diazaspiro[3.4]octane scaffold has allowed for the exploration of structure-activity relationships, providing crucial insights for designing more effective drug candidates.[1][4]
Table 1: Antitubercular Activity and Selectivity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | R¹ Group (at N6) | R² Group (at C8) | MIC vs. Mtb H37Rv (µg/mL)[1] | IC₅₀ vs. Vero Cells (µg/mL) (Hypothetical) | Selectivity Index (SI = IC₅₀/MIC) |
| Lead-1 | Benzyl | 4-Methyl-4H-1,2,4-triazol-3-yl | 0.016 | > 20 | > 1250 |
| Cmpd-2 | Benzyl | Methylcarbamoyl | 0.51 | > 20 | > 39 |
| Cmpd-3 | Benzyl | Isobutylcarbamoyl | 0.51 | > 20 | > 39 |
| Cmpd-4 | Benzyl | (Cyclopropylmethyl)carbamoyl | 0.51 | > 20 | > 39 |
| Cmpd-5 | Benzyl | 1H-Tetrazol-5-yl | 0.25 | > 20 | > 80 |
| Cmpd-6 | Benzyl | 5-Methyl-1,3,4-oxadiazol-2-yl | 0.12 | > 20 | > 166 |
| Isoniazid | (Control) | (Control) | 0.03 | > 100 | > 3333 |
Note: All compounds in the table have a 5-nitro-2-furoyl group at the N2 position. Cytotoxicity data is hypothetical to illustrate the calculation of the Selectivity Index, a critical parameter in drug development.
Analysis of SAR:
-
Importance of the C8 Heterocycle: The data clearly shows that modifying the substituent at the C8 position of the spiro-core has a dramatic impact on antitubercular activity. Simple carboxamide groups (Cmpd-2, 3, 4) result in moderate activity (MIC = 0.51 µg/mL).
-
Azole Moieties Enhance Potency: The introduction of five-membered azole rings at the C8 position significantly boosts potency. The oxadiazole (Cmpd-6, MIC = 0.12 µg/mL) and tetrazole (Cmpd-5, MIC = 0.25 µg/mL) are more active than the simple amides.
-
Optimal Periphery: The most potent compound in the series, Lead-1 , features a 4-methyl-1,2,4-triazolyl group, achieving an outstanding MIC of 0.016 µg/mL, which is more potent than the first-line drug Isoniazid.[1] This highlights that fine-tuning the electronic and steric properties of the peripheral heterocycle is key to achieving superior activity.
Part 5: Proposed Mechanism of Action
The potent activity of the nitrofuran-diazaspirooctane series is attributed to the reductive activation of the 5-nitrofuran moiety. This mechanism is shared by other nitroaromatic antitubercular agents like pretomanid.[2][7]
-
Prodrug Uptake: The compound enters the Mtb cell.
-
Reductive Activation: Inside the mycobacterium, a specific F₄₂₀-dependent deazaflavin-dependent nitroreductase (Ddn) enzyme reduces the nitro group on the furan ring.[2][7][14] This is a crucial step, as mammalian cells lack this specific enzyme system, providing a basis for selective toxicity.
-
Generation of Reactive Species: This reduction generates highly reactive nitrogen species, such as nitric oxide (NO) radicals.[14]
-
Macromolecular Damage: These reactive intermediates are non-specific and cause widespread damage to critical cellular macromolecules, including DNA, ribosomal proteins, and metabolic enzymes, leading to rapid bacterial cell death.[6]
Caption: Proposed mechanism of action for nitrofuran-based antitubercular agents.
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold has proven to be a highly fruitful starting point for the development of novel and exceptionally potent antitubercular agents. The combination of its unique three-dimensional structure with a bioactivatable nitrofuran "warhead" has led to the identification of lead compounds with sub-micromolar activity against M. tuberculosis. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, enabling the rational design of candidates with optimized potency and selectivity. The protocols and data presented herein provide a comprehensive framework for researchers to engage in the discovery and development of this promising new class of antitubercular drugs, addressing a critical unmet need in global health.
References
-
Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Lukin, A., Dar’in, D., Guranov, N., KAZANTSEV, A., Yablonsky, P., & Krasavin, M. (2024). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. Pharmaceuticals, 17(1), 29. [Link]
-
Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Journal of clinical microbiology, 40(7), 2718–2720. [Link]
-
Tran, T. V., & Miller, W. R. (2007). Nitrofurans as novel anti-tuberculosis agents: identification, development and evaluation. Current medicinal chemistry, 14(16), 1751–1760. [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Abate, G., Mshana, R. N., & Miorner, H. (1998). Evaluation of a rapid colorimetric method for the susceptibility testing of Mycobacterium tuberculosis. Journal of clinical microbiology, 36(7), 1879–1883. [Link]
-
Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method. Antimicrobial agents and chemotherapy, 47(11), 3616–3619. [Link]
-
Lukin, A., Dar’in, D., Guranov, N., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. International Journal of Molecular Sciences, 24(2), 1642. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
protocols.io. (2023). MTT Assay protocol. [Link]
-
Lee, B. M., Lee, R. E., & North, E. J. (2014). Pentacyclic nitrofurans with in vivo efficacy and activity against nonreplicating Mycobacterium tuberculosis. PloS one, 9(2), e87909. [Link]
-
ResearchGate. (2016). Resazurin Microtiter Assay Plate method for detection of susceptibility of multidrug resistant Mycobacterium tuberculosis to second-line anti-tuberculous drugs. [Link]
-
Hartkoorn, R. C., Sala, C., Neres, J., Pojer, F., Magnet, S., Mukherjee, R., Uplekar, S., Boy-Röttger, S., Altmann, K. H., & Cole, S. T. (2012). Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 56(12), 6394–6402. [Link]
-
Frontiers. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. [Link]
-
Wikipedia. (n.d.). Nitrofurantoin. [Link]
-
Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Hobrath, J. V. (2009). Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents. Bioorganic & medicinal chemistry, 17(22), 7799–7806. [Link]
-
JoVE. (n.d.). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. [Link]
-
ResearchGate. (2010). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. [Link]
-
Organic & Biomolecular Chemistry. (2018). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
ASM Journals. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. [Link]
-
PubMed. (2020). Single-step synthesis and in vitro anti-mycobacterial activity of novel nitrofurantoin analogues. [Link]
-
PubMed. (2002). Antituberculosis agents. V. Synthesis, evaluation of in vitro antituberculosis activity and cytotoxicity of some 2-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. [Link]
-
ResearchGate. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
ResearchGate. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
Sources
- 1. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 7. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
Application Note & Protocols: The Centrality of the Spirocyclic Scaffold in the Synthesis of Zelquistinel, a Novel Neuroplastogen for Depression
Abstract
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial population of patients failing to respond to conventional monoaminergic antidepressants. The discovery of the rapid antidepressant effects of N-methyl-D-aspartate receptor (NMDAR) modulators has catalyzed a paradigm shift in neuropsychiatric drug development. Zelquistinel (formerly AGN-241751/GATE-251) has emerged as a promising, orally bioavailable, third-generation NMDAR positive allosteric modulator (PAM) that promotes synaptic plasticity.[1][2] This document provides a detailed examination of the synthesis of Zelquistinel, with a specific focus on the strategic importance and preparation of its core structural component: tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate . We present conceptual protocols for its synthesis and subsequent incorporation to form Zelquistinel, alongside methodologies for its functional characterization in depression-relevant research models.
Introduction: Beyond Monoamines to Synaptic Plasticity
For decades, the mainstay of depression pharmacotherapy has been drugs that modulate monoamine neurotransmitter levels, such as selective serotonin reuptake inhibitors (SSRIs). However, these treatments are characterized by a delayed onset of action (typically 6-8 weeks) and are ineffective for up to a third of patients.[3] The glutamatergic system, particularly the NMDAR, has been identified as a critical regulator of synaptic plasticity, the cellular process underlying learning, memory, and mood regulation.[4] Pathological deficits in synaptic plasticity are increasingly understood to be a core feature of MDD.
Zelquistinel represents a novel class of therapeutics known as "neuroplastogens," which aim to directly correct this deficit. Unlike NMDAR antagonists such as ketamine, which can be associated with dissociative side effects, Zelquistinel acts as a positive allosteric modulator.[5][6] It binds to a unique site on the NMDAR complex, enhancing its function in response to endogenous ligands and promoting long-term potentiation (LTP), a key mechanism of synaptic strengthening.[2][7] This direct potentiation of synaptic plasticity is believed to underlie its rapid and sustained antidepressant effects, observed within hours to days of a single dose in preclinical models.[5][7] A key innovation in Zelquistinel's design is its non-peptide, small-molecule structure, which confers high oral bioavailability and improved drug-like properties over earlier peptide-based modulators like rapastinel.[2][4]
The Architectural Keystone: Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
The efficacy and favorable pharmacokinetic profile of Zelquistinel are intrinsically linked to its unique three-dimensional structure. At its heart lies the rigid 2,5-diazaspiro[3.4]octane scaffold.
-
Structural Rationale: Spirocycles, which feature two rings connected by a single common atom, are increasingly utilized in medicinal chemistry to impart conformational rigidity and explore three-dimensional chemical space. In Zelquistinel, this spirocyclic core serves several critical functions:
-
Conformational Constraint: It locks the molecule into a specific spatial orientation, which is crucial for high-affinity and selective binding to its unique modulatory site on the NMDAR.
-
Vectorial Orientation: It precisely positions the L-threonine amide side chain for optimal interaction with the receptor target.
-
Improved Physicochemical Properties: The spirocyclic nature can enhance metabolic stability and fine-tune properties like solubility and membrane permeability, contributing to Zelquistinel's excellent oral bioavailability.[7]
-
The tert-butyl carbamate (Boc) group on one of the scaffold's nitrogen atoms serves as a critical protecting group during synthesis, allowing for selective functionalization of the other nitrogen atom.
Conceptual Synthesis Pathway of Zelquistinel
While the precise, proprietary synthesis route for Zelquistinel is not publicly detailed, a logical retrosynthetic analysis allows for the construction of a conceptual pathway. The synthesis hinges on two key fragments: the protected spirocyclic diamine core and a protected L-threonine amide derivative.
Caption: Conceptual synthetic pathway for Zelquistinel.
Experimental Protocols
The following protocols are presented as representative, conceptual methodologies based on established principles of organic synthesis and pharmacology. Researchers should perform their own optimizations and safety assessments.
Protocol 1: Conceptual Synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (The Core)
This multi-step protocol conceptualizes the formation of the key spirocyclic intermediate. The rationale is to build the strained azetidine ring system and then construct the second nitrogen-containing ring onto it.
Materials & Reagents
| Reagent | Purpose | CAS Number |
| 1-Boc-3-azetidinone | Starting Material | 39845-65-5 |
| Tosyl azide | Diazo transfer reagent | 941-55-9 |
| Rhodium(II) acetate dimer | Catalyst for C-H insertion | 15956-28-2 |
| Lithium aluminum hydride (LAH) | Reducing agent | 16853-85-3 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting agent | 24424-99-5 |
| Solvents (DCM, THF, Et₂O) | Reaction media | - |
Step-by-Step Methodology
-
Diazo Formation:
-
Dissolve 1-Boc-3-azetidinone in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add a base (e.g., triethylamine) followed by the dropwise addition of tosyl azide. Rationale: This reaction, known as a diazo transfer, converts the ketone into a reactive diazo compound, a precursor for carbene formation.
-
Stir for 12-16 hours, allowing the reaction to warm to room temperature.
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify via column chromatography.
-
-
Intramolecular C-H Insertion/Cyclization:
-
Dissolve the resulting diazo compound in a non-polar solvent like dichloromethane (DCM).
-
Add a catalytic amount of Rhodium(II) acetate dimer. Vigorous nitrogen evolution should be observed. Rationale: The rhodium catalyst promotes the formation of a metallocarbene, which then undergoes an intramolecular C-H insertion reaction on the Boc-group's tert-butyl moiety, forming the second ring and establishing the spirocyclic carbon center.
-
After gas evolution ceases, stir for an additional 2 hours.
-
Filter the reaction mixture through a pad of celite and concentrate under reduced pressure. Purify the resulting spirocyclic lactam.
-
-
Lactam Reduction:
-
Carefully add the purified spirocyclic lactam to a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at 0°C. Rationale: LAH is a powerful reducing agent that will reduce the amide (lactam) functionality to the corresponding amine, yielding the 2,5-diazaspiro[3.4]octane core.
-
Allow the reaction to stir at room temperature for 6-8 hours.
-
Quench the reaction cautiously (e.g., Fieser workup with Na₂SO₄·10H₂O).
-
Filter and concentrate to obtain the crude diamine.
-
-
Selective Boc Protection:
-
Dissolve the crude diamine in DCM.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (approx. 1.05 equivalents) and a base like triethylamine.
-
Stir at room temperature for 4-6 hours. Rationale: By using a slight excess of (Boc)₂O, one of the two secondary amines will be selectively protected. The azetidine nitrogen is generally more sterically hindered, often leading to preferential protection of the pyrrolidine nitrogen, but this step requires careful control and optimization.
-
Wash the reaction mixture, dry the organic layer, and purify by column chromatography to yield the final product: tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate .
-
Protocol 2: In Vitro Functional Assay - NMDAR-Mediated Calcium Influx
This protocol determines if Zelquistinel positively modulates NMDAR activity by measuring changes in intracellular calcium concentration.[6][7]
Caption: Workflow for the NMDAR calcium influx assay.
Methodology
-
Cell Preparation: Culture HEK293 cells stably expressing human NMDAR subunits (e.g., GluN1/GluN2B) or primary rat cortical neurons on 96-well plates.
-
Dye Loading: Wash cells with a buffered salt solution and incubate them with Fura-2 AM, a ratiometric calcium indicator dye, for 30-60 minutes at 37°C.
-
Baseline Reading: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm.
-
Compound Addition: Add varying concentrations of Zelquistinel (e.g., 0.1 nM to 10 µM) or vehicle control to the wells. Incubate for 5-10 minutes.
-
NMDAR Stimulation: Inject a solution of NMDA (agonist) and glycine (co-agonist) into the wells to activate the NMDARs.
-
Data Analysis: Record the change in the 340/380 nm fluorescence ratio. A higher ratio indicates a higher intracellular calcium concentration ([Ca²⁺]i). The potentiation by Zelquistinel is measured as the percentage increase in the peak [Ca²⁺]i response compared to the vehicle control.
Expected Results
| [Zelquistinel] | Peak [Ca²⁺]i (Normalized to Control) |
| Vehicle | 100% |
| 1 nM | ~120% |
| 10 nM | ~150% |
| 100 nM | ~180% |
| 1 µM | ~180% (Potential saturation) |
Note: These are hypothetical values for illustrative purposes.
Mechanism of Action: Enhancing Synaptic Plasticity
Zelquistinel's therapeutic effect is rooted in its ability to enhance synaptic plasticity. As a PAM, it increases the probability of the NMDAR channel opening in the presence of glutamate and glycine. This leads to a greater influx of Ca²⁺, which acts as a critical second messenger.
Caption: Zelquistinel's mechanism of action pathway.
This enhanced Ca²⁺ signal activates downstream signaling cascades, including Brain-Derived Neurotrophic Factor (BDNF) and the mechanistic target of rapamycin (mTOR) pathways.[4] These pathways are crucial for stimulating the synthesis of synaptic proteins, increasing dendritic spine density, and ultimately producing a long-lasting enhancement of synaptic transmission (LTP).[4][7]
Conclusion
Zelquistinel is a highly promising therapeutic candidate for MDD, offering a novel mechanism of action that directly targets the synaptic dysfunction underlying the disorder. The synthesis of this complex molecule is a testament to the power of modern medicinal chemistry, where rigid, three-dimensional scaffolds are employed to achieve high potency and desirable drug-like properties. The tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate core is not merely a structural component but the architectural keystone that enables Zelquistinel's unique pharmacology. The conceptual protocols and mechanistic insights provided here serve as a valuable resource for researchers in the fields of drug discovery, chemical synthesis, and neuroscience who are working to develop the next generation of treatments for depression.
References
-
Moskal, J. R., et al. (2021). Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects. Neuropsychopharmacology. Available at: [Link]
-
Donello, J. (2025). The future of mental health treatment: Zelquistinel's role. Drug Target Review. Available at: [Link]
-
Pharmaceutical Technology. (2023). Gate Neurosciences plans Phase II MDD trial with next-gen antidepressant. Pharmaceutical Technology. Available at: [Link]
-
Burgdorf, J. S., et al. (2023). Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor. MDPI. Available at: [Link]
-
BioSpace. (2022). Gate Neurosciences Publishes Data Highlighting Novel Mechanism of Lead Rapid-Acting Oral Antidepressant and Provides Business Update. BioSpace. Available at: [Link]
-
FirstWord Pharma. (2023). Gate Neurosciences Announces Positive Topline Human EEG Biomarker Results Demonstrating Dose-Dependent Target Activation in Phase 1 Study of Apimostinel. FirstWord Pharma. Available at: [Link]
-
Wikipedia. (n.d.). Zelquistinel. Wikipedia. Available at: [Link]
-
Drug Discovery & Development. (2023). Gate Neurosciences takes on depression with event-driven pharmacology. Drug Discovery & Development. Available at: [Link]
Sources
- 1. Gate Neurosciences plans Phase II MDD trial with next-gen antidepressant [pharmaceutical-technology.com]
- 2. Zelquistinel - Wikipedia [en.wikipedia.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. mdpi.com [mdpi.com]
- 5. Gate Neurosciences Publishes Data Highlighting Novel Mechanism of Lead Rapid-Acting Oral Antidepressant and Provides Business Update - BioSpace [biospace.com]
- 6. Zelquistinel|NMDA Receptor Modulator|RUO [benchchem.com]
- 7. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic purification methods for "Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate" products
An in-depth guide to the chromatographic purification of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, a crucial building block in medicinal chemistry. This document provides detailed methodologies, troubleshooting, and the scientific rationale behind protocol design for researchers and drug development professionals.
Introduction
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a valuable spirocyclic scaffold in modern drug discovery. Its rigid, three-dimensional structure is frequently incorporated into novel therapeutic agents to enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic profiles. The presence of a Boc-protected amine and a secondary amine provides a versatile handle for subsequent synthetic transformations.
Given its role as a foundational intermediate, the purity of this compound is of paramount importance. The presence of structurally related impurities can lead to the formation of unwanted side products, complicating downstream reactions and potentially impacting the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust chromatographic methods for the purification of this key building block.
Analyte Characteristics & Purification Challenges
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties.
-
Structure and Functionality: The molecule contains a basic secondary amine and a non-polar tert-butyloxycarbonyl (Boc) protecting group. This dual nature makes it amphiphilic.
-
pKa and Ionization: The secondary amine is basic and will be protonated (positively charged) under acidic conditions. This property is the key to achieving high-resolution separations in reverse-phase chromatography.
-
Common Synthetic Impurities: Purification must resolve the target compound from common impurities such as:
-
Unreacted starting materials.
-
Di-Boc protected by-products.
-
Reagents and catalysts from the preceding synthetic steps.
-
Structurally similar isomers or degradation products.
-
The primary challenge lies in mitigating the undesirable interactions of the basic amine with the stationary phase, which can cause significant peak tailing and poor recovery.
Strategic Approach to Chromatographic Method Development
The choice of chromatographic mode is critical and depends on the specific separation requirements, scale, and available equipment.
Reverse-Phase Chromatography (RPC)
Reverse-phase HPLC is the most common and highly recommended technique for purifying polar, ionizable compounds like Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.[1][2][3]
-
Mechanism: The separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (typically C18). A polar mobile phase is used to elute the compounds.
-
Mobile Phase Modifiers (Crucial for Success): The addition of an acidic modifier to the mobile phase is essential.
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA): Typically used at a concentration of 0.1% (v/v), these acids protonate the secondary amine to a positively charged ammonium ion. This prevents strong, non-specific interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in sharp, symmetrical peaks.
-
Boc Group Stability: The Boc group is acid-labile. While it is generally stable in 0.1% TFA or FA during the timeframe of a typical HPLC run, prolonged exposure or higher acid concentrations, especially during solvent evaporation, can cause premature deprotection.[4] Therefore, post-purification workup must be handled carefully.
-
Normal-Phase Chromatography (NPC)
While less common for this type of compound, normal-phase chromatography can be an effective orthogonal technique, particularly for large-scale purifications where water-based mobile phases are less desirable.[5]
-
Mechanism: Separation occurs on a polar stationary phase (e.g., silica gel) with a non-polar mobile phase.
-
Challenge: The basic amine can interact strongly with the acidic silanol groups of the silica, leading to irreversible adsorption or severe peak tailing.
-
Solution: To achieve a successful separation, a basic modifier such as triethylamine (TEA) or ammonium hydroxide must be added to the mobile phase to saturate the active sites on the silica gel.
Ion-Exchange Chromatography (IEX)
For particularly challenging separations or as a polishing step, cation-exchange chromatography offers a highly selective alternative.[6][7]
-
Mechanism: This technique separates molecules based on their net charge.[8][9] At a pH below the pKa of the secondary amine, the target compound will be positively charged. It will bind to a negatively charged cation-exchange resin and can be eluted by increasing the salt concentration or the pH of the mobile phase.[8]
Detailed Purification Protocols
The following protocols focus on the most robust and widely applicable method: Reverse-Phase HPLC.
Protocol 1: Analytical Method Development and Purity Assessment
This initial step is used to establish separation conditions and assess the purity of the crude material.
| Parameter | Recommended Condition | Rationale & Key Insights |
| HPLC System | Standard Analytical HPLC/UHPLC with UV Detector | Provides the necessary resolution and sensitivity for method development. |
| Column | C18, 4.6 x 150 mm, 5 µm | A workhorse column for small molecule analysis, offering a good balance of efficiency and backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is volatile and mass spectrometry compatible, making it ideal for LC-MS analysis of fractions. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile generally provides better peak shapes and lower viscosity than methanol. |
| Gradient | 5% to 95% B over 15 minutes | A broad "scouting" gradient is used to determine the retention time of the target compound and all impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The carbamate group provides some UV absorbance; 210 nm offers near-universal detection for organic molecules. |
| Sample Prep. | Dissolve crude material in DMSO or Mobile Phase A to a concentration of ~1 mg/mL. Filter before injection. | Ensures sample is fully dissolved and removes particulates that could clog the system. |
Diagram: General Reverse-Phase Purification Workflow
Caption: A standard workflow for the purification of the target compound via preparative RP-HPLC.
Protocol 2: Preparative Scale-Up Purification
Based on the analytical results, the method is scaled to a preparative column to isolate the material.
| Parameter | Recommended Condition | Rationale & Key Insights |
| HPLC System | Preparative HPLC with Fraction Collector | Required for handling larger volumes and automated collection of the pure compound. |
| Column | C18, 21.2 x 250 mm, 10 µm (or larger) | The column size is chosen based on the amount of material to be purified. |
| Mobile Phase | Same as analytical (Water/ACN + 0.1% FA) | Maintaining the same mobile phase system ensures a predictable and scalable separation. |
| Gradient | Optimized based on analytical run. Example: If the target elutes at 40% B, a shallower gradient from 25% to 55% B over 30 minutes would be effective. | A focused, shallow gradient maximizes the resolution between the target peak and closely eluting impurities. |
| Flow Rate | ~20 mL/min (for a 21.2 mm ID column) | The flow rate is scaled proportionally to the column cross-sectional area. |
| Sample Loading | Dissolve crude in a minimal amount of DMSO, then dilute with Mobile Phase A. | High concentration is necessary for preparative scale. Diluting with the aqueous phase ensures the compound binds efficiently to the column head. |
| Fraction Collection | Triggered by UV signal threshold and slope. | Collect fractions across the entire peak and analyze the purity of each fraction before pooling. |
Diagram: Logic for Gradient Optimization
Caption: Decision process for scaling an analytical method to a focused preparative gradient.
Critical Post-Purification Work-up
Once pure fractions are identified and pooled, careful solvent removal is required to isolate the final product without causing degradation.
-
Organic Solvent Removal: The bulk of the acetonitrile is removed using a rotary evaporator. Use a moderate bath temperature (30-40 °C) to avoid heating the acidic aqueous solution excessively.
-
Lyophilization (Freeze-Drying): The remaining aqueous solution is frozen and lyophilized. This is the most critical step as it removes water and the volatile acidic modifier (formic acid) under non-thermal conditions, preserving the integrity of the acid-sensitive Boc group.[4]
-
Final Purity Verification: The final, dry product should be re-analyzed by analytical HPLC and its identity confirmed by mass spectrometry and NMR.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | 1. Insufficient mobile phase modifier. 2. Secondary interactions with the stationary phase. | 1. Ensure the modifier (FA or TFA) is at 0.1%. 2. Consider a column with high-purity silica and robust end-capping. |
| Poor Resolution | 1. Gradient is too steep. 2. Column is overloaded. | 1. Decrease the gradient slope (%B/min) around the elution region of your compound. 2. Reduce the mass of crude material injected onto the column. |
| Low or No Recovery | 1. Compound is precipitating on the column. 2. Irreversible adsorption. | 1. Ensure the sample is fully dissolved in the injection solvent; reduce injection volume. 2. If using normal phase, ensure a basic modifier (e.g., TEA) is present. |
| Product is Deprotected | Boc group cleaved by acid. | Avoid excessive heating during solvent evaporation. Use lyophilization to remove the final acidic mobile phase. Use formic acid instead of the stronger TFA. |
Conclusion
The purification of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is most effectively and reliably achieved using reverse-phase HPLC. The key to a successful separation is the use of an acidic mobile phase modifier, such as 0.1% formic acid, to ensure excellent peak shape by controlling the ionization state of the basic secondary amine. By following a systematic approach of analytical method development, strategic scale-up, and careful post-purification handling, researchers can consistently obtain this valuable building block with the high degree of purity required for advancing drug discovery programs.
References
-
Title: Principles of Ion Exchange Chromatography Source: Phenomenex URL: [Link]
-
Title: Introduction to Ion Exchange Chromatography Source: Bio-Rad Laboratories URL: [Link]
-
Title: Ion chromatography Source: Wikipedia URL: [Link]
-
Title: Ion Exchange Chromatography: Principle, Parts, Steps, Uses Source: Microbe Notes URL: [Link]
-
Title: Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Source: ResearchGate URL: [Link]
-
Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed, Methods in Enzymology URL: [Link]
-
Title: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry Source: American Pharmaceutical Review URL: [Link]
-
Title: Reverse-phase HPLC Analysis and Purification of Small Molecules Source: ResearchGate URL: [Link]
-
Title: Purification of naturally occurring peptides by reversed-phase HPLC Source: Nature Protocols URL: [Link]
Sources
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 7. microbenotes.com [microbenotes.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Ion chromatography - Wikipedia [en.wikipedia.org]
Step-by-step guide to functionalizing the diazaspiro[3.4]octane core
An Application Guide to the Functionalization of the 2,6-Diazaspiro[3.4]octane Core
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to new chemical space is paramount. The 2,6-diazaspiro[3.4]octane core has emerged as a significant "privileged structure" for drug discovery.[1][2] Its rigid, three-dimensional, and sp³-rich nature offers a distinct advantage over traditional flat, aromatic structures, allowing for more precise spatial arrangement of pharmacophoric features. This unique topology has been successfully incorporated into a wide array of biologically active agents, including potent antitubercular and antimalarial compounds, as well as modulators of complex signaling pathways implicated in cancer and neurological disorders.[1][3][4]
This technical guide provides a step-by-step approach to the synthesis and functionalization of the 2,6-diazaspiro[3.4]octane core. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a practical and intellectually robust framework for leveraging this versatile scaffold in their discovery programs.
Part 1: Synthesis of the Orthogonally Protected Core
The strategic functionalization of the diazaspiro[3.4]octane core begins with its synthesis. A robust and scalable route that installs orthogonal protecting groups on the two nitrogen atoms is critical for achieving regioselective derivatization in subsequent steps. The most common strategy involves a [3+2] cycloaddition reaction.[2][5] The use of a tert-Butoxycarbonyl (Boc) group on the azetidine nitrogen and a benzyl (Bn) group on the pyrrolidine nitrogen is a well-established pairing, as their distinct chemical liabilities allow for selective removal.
Workflow for Core Synthesis
Below is a diagram outlining the key synthetic transformations to access the orthogonally protected 2,6-diazaspiro[3.4]octane core, starting from commercially available N-Boc-azetidin-3-one.[1][2]
Caption: Synthetic workflow for the 2,6-diazaspiro[3.4]octane core.
Protocol 1: Synthesis of 2-(tert-Butoxycarbonyl)-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate
This protocol is adapted from established literature procedures.[1][2]
Step 1: Horner-Wadsworth-Emmons Olefination
-
To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 equiv.) and lithium hydroxide (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel chromatography to yield the α,β-unsaturated ester.
-
Causality: The Horner-Wadsworth-Emmons reaction is a reliable method for creating the carbon-carbon double bond necessary for the subsequent cycloaddition, generally providing high yields of the desired E-isomer.
-
Step 2: [3+2] Cycloaddition
-
Dissolve the α,β-unsaturated ester (1.0 equiv.) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv.) in a suitable solvent such as dichloromethane (DCM).
-
Add a catalytic amount of a Lewis acid or fluoride source, such as lithium fluoride (LiF) or trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 24-48 hours until analysis (e.g., by LC-MS) indicates completion.
-
Concentrate the reaction mixture and purify by chromatography to obtain the desired 2-Boc-6-Bn-2,6-diazaspiro[3.4]octane core building block.
-
Causality: This cycloaddition forms the pyrrolidine ring. The chosen azomethine ylide precursor is stable and reacts efficiently to construct the spirocyclic junction, directly installing the benzyl protecting group on the N6 nitrogen.
-
Part 2: Regioselective N-Functionalization
The power of the orthogonally protected core lies in the ability to deprotect and functionalize each nitrogen independently. This allows for the systematic and controlled introduction of diverse substituents to explore the structure-activity relationship (SAR).
N-Functionalization Strategy
Caption: Orthogonal strategy for selective N-functionalization.
Protocol 2: Selective N6-Functionalization (via Benzyl Deprotection)
-
Deprotection: Dissolve the 2-Boc-6-Bn-core (1.0 equiv.) in ethanol or methanol.[1]
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, ~10% w/w).
-
Place the mixture in a hydrogenation apparatus and apply hydrogen pressure (e.g., 50-100 psi).
-
Stir vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the 2-Boc-2,6-diazaspiro[3.4]octane core.
-
Trustworthiness: This product is often used directly in the next step. Successful deprotection can be confirmed by the absence of benzyl proton signals in ¹H NMR spectroscopy.
-
-
Functionalization (Example: Acylation): To a solution of the deprotected amine (1.0 equiv.) and a base like triethylamine (1.5 equiv.) in DCM, add the desired acyl chloride or carboxylic acid (with coupling agents like HATU) (1.1 equiv.) at 0 °C. Stir until completion.
Protocol 3: Selective N2-Functionalization (via Boc Deprotection)
-
Deprotection: Dissolve the 2-Boc-6-Bn-core (1.0 equiv.) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equiv.) or bubble HCl gas through the solution.
-
Stir at room temperature for 1-4 hours.
-
Concentrate the solvent under reduced pressure. The product is often obtained as a salt (e.g., TFA or HCl salt), which can be neutralized with a base during the subsequent functionalization step.
-
Expertise: The lability of the Boc group under acidic conditions, while the benzyl group remains stable, is a cornerstone of modern protecting group strategy.
-
-
Functionalization (Example: Sulfonylation): To a solution of the deprotected amine salt (1.0 equiv.) and a base like diisopropylethylamine (DIPEA) (2.5 equiv.) in DCM, add the desired sulfonyl chloride (1.1 equiv.) at 0 °C. Stir and allow to warm to room temperature until the reaction is complete.
Part 3: C-Functionalization and Periphery Exploration
Functionalization of the carbon skeleton often involves derivatizing a handle introduced during the core synthesis. For instance, an ester group at the C8 position is a versatile starting point for a multitude of transformations.
Protocol 4: Amide Bond Formation at C8
This protocol describes the conversion of a C8-ester to a diverse library of amides, a common strategy for exploring the molecular periphery.[1][2]
-
Ester Hydrolysis:
-
Dissolve the 2-Boc-6-Bn-2,6-diazaspiro[3.4]octane-8-carboxylate (1.0 equiv.) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (2-3 equiv.) and stir at room temperature for 2-6 hours.
-
Acidify the mixture with aqueous HCl (e.g., 1N) to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.
-
-
Amide Coupling (General Procedure A):
-
To a solution of the resulting carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and a coupling agent such as HATU (1.2 equiv.) in dimethylformamide (DMF), add DIPEA (3.0 equiv.).
-
Stir the reaction at room temperature for 4-12 hours.
-
Dilute with water and extract the product with an organic solvent.
-
Purify via chromatography to yield the C8-carboxamide derivative.
-
Expertise: This two-step sequence is highly reliable and allows for the introduction of a vast array of chemical functionalities via the amine component, which is crucial for library synthesis and SAR studies.
-
Data Presentation: Bioactivity of Functionalized Derivatives
The functionalization strategies described above have led to the identification of highly potent compounds. For example, periphery exploration around the core has yielded powerful antitubercular agents.[1][6]
| Compound ID | C8-Modification | N-Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| Lead 1 | 5-Nitrofuroyl Carboxamide | Varied Azole | 0.016 | [1] |
| Lead 2 | Carboxamide | Cyclopropylmethyl | >100 | [2] |
| Lead 3 | Carboxamide | Isobutyl | >100 | [2] |
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold represents a validated and highly tractable starting point for the development of novel therapeutics. The key to unlocking its full potential lies in the strategic and regioselective functionalization of its core structure. By employing orthogonal protecting groups, chemists can systematically decorate the nitrogen atoms, while versatile functional handles on the carbon framework allow for extensive periphery exploration. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to confidently incorporate this valuable scaffold into their drug discovery pipelines.
References
- The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE0hWTp2nqi4nIqXJDsNK8Q-MZeA3oDEfMZH9u1D26wkiKsUKBJ3wq6klMhqlGsb80vKAjzRTPiz2cdgtV-hm-VVhDXQFcHJWXq5hKWqWoFeaX7Pxn4mFqY25WZeteU_9fNpUE7yZZ5IyYwVaWCzbZDUFaTjRTVR-jvYfzWrdUaxLn8085TUx2FQCB6rlQ-7knszeLPBrB3batSADWZY9L0goHu5sS49qqou1JNBqRvH68Udu8l79Ageralw==]
- Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [URL: https://www.mdpi.com/1420-3049/28/6/2529]
- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8184789/]
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10057973/]
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01991]
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [URL: https://www.researchgate.net/publication/281146399_Synthesis_of_Novel_Azaspiro34octanes_as_Multifunctional_Modules_in_Drug_Discovery]
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36985263/]
- Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Selvita. [URL: https://selvita.com/publications/synthesis-of-orthogonally-protected-26-diazaspiro3-5nonane-and-26-diazaspiro3-4octane-analogues-as-versatile-building-blocks-in-medicinal-chemistry/]
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [URL: https://www.researchgate.net/publication/269926867_Synthesis_of_Azaspiro34octanes_via_32_Cycloaddition]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The content is structured in a user-friendly question-and-answer format to directly address specific issues you may encounter.
Introduction to the Synthesis
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a valuable building block in medicinal chemistry due to its rigid, three-dimensional spirocyclic scaffold. The synthesis of this and related diazaspiro[3.4]octane systems can be challenging, often involving multi-step sequences with potential for side reactions that can significantly impact the overall yield and purity. A common synthetic strategy involves the construction of the azetidine ring followed by the formation of the pyrrolidine ring, or vice-versa, culminating in the selective protection of one of the nitrogen atoms.
A prevalent synthetic approach commences with a protected azetidinone, which is elaborated to introduce the necessary functionality for the subsequent cyclization to form the pyrrolidine ring. This guide will focus on troubleshooting a generalized synthetic pathway, providing insights into the critical parameters at each stage.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for obtaining the target molecule. The troubleshooting guide below is structured to address potential issues that may arise at each key stage of this process.
Caption: A generalized three-stage workflow for the synthesis of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Troubleshooting Guide
Low Yields in the Synthesis
Question: Why is my overall yield of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate consistently low?
Answer: Low yields in the synthesis of diazaspiro[3.4]octanes can often be attributed to challenges in the spirocyclization step and subsequent purification. Here are some common causes and troubleshooting strategies:
-
Intermolecular Side Reactions: During the intramolecular cyclization to form the spirocyclic core, intermolecular reactions can compete, leading to the formation of dimers and polymers. This is particularly problematic at high concentrations.
-
Solution: Employ high-dilution conditions for the cyclization step. This favors the desired intramolecular reaction by reducing the probability of reactive intermediates encountering other molecules.
-
-
Inefficient Leaving Group: The rate of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group. A poor leaving group will slow down the desired cyclization, allowing more time for side reactions to occur.
-
Solution: Ensure a good leaving group, such as a tosylate (OTs) or mesylate (OMs), is installed on the precursor. If the reaction is still sluggish, consider using a more reactive leaving group like a triflate (OTf).
-
-
Suboptimal Base: The choice of base for the cyclization is critical. A base that is too strong can promote elimination side reactions, while a base that is too weak may result in incomplete conversion.
-
Solution: Screen a variety of bases to find the optimal conditions for your specific substrate. Common bases for such cyclizations include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
Product Loss During Workup and Purification: The target molecule is a polar amine, which can lead to challenges during extraction and purification.
-
Solution: During aqueous workup, ensure the pH of the aqueous layer is basic to keep the amine in its freebase form and soluble in the organic layer. For purification, consider using amine-functionalized silica gel or reversed-phase chromatography with a mobile phase containing a basic modifier like triethylamine (TEA) to prevent peak tailing and improve separation.[1]
-
Impurity Profile and Side Reactions
Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side products and how can I minimize them?
Answer: The formation of multiple byproducts is a common issue in the synthesis of diazaspirocycles. Understanding the potential side reactions is key to mitigating them.
-
Dimers and Polymers: As mentioned above, these arise from intermolecular reactions.
-
Mitigation: High-dilution conditions are the most effective way to minimize these impurities.
-
-
Elimination Products: If the reaction conditions are too harsh (e.g., high temperatures, overly strong base), elimination reactions can compete with the desired nucleophilic substitution, leading to unsaturated byproducts.
-
Mitigation: Carefully control the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Also, consider using a milder base.
-
-
Over-alkylation: In the final Boc-protection step, if the reaction is not carefully controlled, there is a possibility of the di-Boc protected product forming, or reaction with any remaining starting materials.
-
Mitigation: Use a stoichiometric amount of Boc-anhydride ((Boc)₂O) and monitor the reaction closely by TLC or LC-MS to stop it once the mono-Boc product is predominantly formed. Running the reaction at a lower temperature can also improve selectivity.
-
-
Ring-Opening of Azetidine: The azetidine ring is strained and can be susceptible to ring-opening under certain conditions, especially in the presence of strong nucleophiles or under acidic conditions.
-
Mitigation: Avoid harsh acidic or basic conditions where possible. If a reaction requires such conditions, keep the reaction time to a minimum and maintain low temperatures.
-
The following decision tree can help in troubleshooting common issues:
Caption: A decision tree for troubleshooting low yield and impurity issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate?
A1: While several routes are possible, a common strategy involves a multi-step synthesis starting from commercially available materials. One such pathway begins with 1-Boc-3-azetidinone. This starting material can undergo various transformations, such as a Wittig reaction to introduce an exocyclic double bond, which is then functionalized and cyclized to form the second ring. Another approach involves the reaction of a suitably substituted azetidine with a reagent that can form the pyrrolidine ring, for instance, through a [3+2] cycloaddition.[2] A Chinese patent describes a 3-step synthesis for a related oxa-azaspiro[3.4]octane derivative starting from 1-Boc-3-oxo-azetidine, which involves an initial Barbier-type reaction, followed by bromination and subsequent intramolecular cyclization.[1]
Q2: How can I improve the selective N-Boc protection of the 2,5-diazaspiro[3.4]octane core?
A2: Achieving selective mono-protection of a diamine can be challenging. The two nitrogen atoms in the 2,5-diazaspiro[3.4]octane scaffold have different steric and electronic environments, which can be exploited to achieve selectivity. The nitrogen of the azetidine ring is generally more sterically hindered than the nitrogen of the pyrrolidine ring.
-
Controlled Stoichiometry: The most straightforward approach is to use one equivalent or slightly less of di-tert-butyl dicarbonate ((Boc)₂O) relative to the diamine.
-
Reaction Temperature: Running the reaction at a low temperature (e.g., 0 °C to room temperature) can enhance the kinetic selectivity for the less hindered nitrogen.
-
Solvent Effects: The choice of solvent can influence the selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Slow Addition: Adding the (Boc)₂O solution dropwise to the diamine solution can help to maintain a low concentration of the protecting agent, favoring mono-protection.
Q3: What are the key safety precautions to consider during this synthesis?
A3: As with any chemical synthesis, a thorough risk assessment should be conducted before starting any experimental work. Specific hazards in this synthesis may include:
-
Reactive Intermediates: Some synthetic routes may involve reactive intermediates that are unstable. It is important to understand the stability of all intermediates and handle them appropriately.
-
Pyrophoric Reagents: If the synthesis involves the use of reagents like n-butyllithium or certain hydrides, appropriate handling procedures for pyrophoric materials must be followed.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that the reaction vessel is adequately vented.
-
Standard Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Q4: What are the best practices for the purification and characterization of the final product?
A4: The final product is a polar, basic compound, which requires specific considerations for purification and characterization.
-
Purification:
-
Column Chromatography: As mentioned earlier, standard silica gel can lead to product loss due to strong adsorption. Using amine-functionalized silica or treating standard silica with a triethylamine solution can improve recovery. Alternatively, basic alumina can be used as the stationary phase. Reversed-phase chromatography with a buffered mobile phase at a higher pH can also be effective.[3]
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. The oxalate or hemioxalate salts of the product are often crystalline and can be used for purification.[4][5]
-
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for structural elucidation. The spectra can be complex due to the spirocyclic nature of the molecule. 2D NMR techniques (COSY, HSQC, HMBC) can be very helpful in assigning the signals correctly.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method for confirming the molecular weight of the product.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product. A method using a C18 column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.
-
Experimental Protocols
General Procedure for N-Boc Protection of a Diamine
This is a general protocol and may need to be optimized for the specific substrate.
-
Dissolve the 2,5-diazaspiro[3.4]octane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.95-1.0 eq) in the same solvent.
-
Add the (Boc)₂O solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography using an appropriate stationary and mobile phase as discussed in the purification section.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents that are unreactive towards the reagents. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity for mono-protection. |
| Stoichiometry | 0.95-1.0 eq of (Boc)₂O | Using a slight excess of the diamine helps to minimize the formation of the di-protected byproduct. |
| Monitoring | TLC, LC-MS | To determine the optimal reaction time and prevent over-reaction. |
References
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. [Link]
Sources
- 1. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
- 4. 1523618-32-7|tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate(2:1)|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
Challenges in the scale-up synthesis of "Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate"
Welcome to the technical support center for the synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this valuable spirocyclic building block. By understanding the underlying principles of the synthetic steps and anticipating potential pitfalls, you can optimize your process for improved yield, purity, and scalability.
I. Overview of the Synthetic Challenge
The synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate presents a multi-faceted challenge. The primary hurdles lie in the efficient construction of the strained 2,5-diazaspiro[3.4]octane core and the subsequent selective mono-Boc protection of the resulting diamine. On a larger scale, issues such as byproduct formation, difficult purifications, and reaction control become more pronounced. This guide will provide a systematic approach to troubleshooting these critical steps.
II. Proposed Synthesis of the 2,5-Diazaspiro[3.4]octane Core
While multiple synthetic routes to diazaspirocycles exist, a common and adaptable strategy involves the construction of a suitable acyclic precursor followed by a ring-closing reaction. Below is a plausible and commonly employed approach for discussion and troubleshooting purposes.
Caption: Proposed synthetic workflow for 2,5-diazaspiro[3.4]octane.
III. Troubleshooting Guide: Mono-Boc Protection of 2,5-Diazaspiro[3.4]octane
The selective protection of one of the two secondary amines in 2,5-diazaspiro[3.4]octane is the most critical and often challenging step in the synthesis of the target compound.
Problem 1: Low Yield of the Mono-Boc Product and Significant Formation of the Di-Boc Byproduct
Question: I am getting a low yield of my desired mono-Boc product and a significant amount of the di-Boc protected byproduct. How can I improve the selectivity for the mono-protection?
Answer: This is a common issue when protecting symmetrical diamines. The key is to differentiate the reactivity of the two amino groups. Here are several strategies to enhance mono-selectivity:
-
Stoichiometry Control: While seemingly straightforward, precise control of the di-tert-butyl dicarbonate (Boc₂O) stoichiometry is crucial. On a large scale, ensure slow addition of a solution of Boc₂O (not more than 1.0 equivalent) to the diamine solution to maintain a low concentration of the protecting agent.
-
In Situ Mono-Protonation: A highly effective and scalable method is to transiently protect one amine as its hydrochloride salt, rendering it less nucleophilic.[1][2] This can be achieved by adding one equivalent of a suitable acid before the introduction of Boc₂O.
Experimental Protocol: Mono-Protonation Strategy
-
Dissolve 2,5-diazaspiro[3.4]octane (1.0 eq.) in an appropriate solvent (e.g., methanol or isopropanol) and cool to 0 °C.
-
Slowly add a solution of acetyl chloride (1.0 eq.) or freshly distilled chlorotrimethylsilane (Me₃SiCl) (1.0 eq.) in the same solvent.[3] This will generate one equivalent of HCl in situ.
-
Stir the mixture for 30-60 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in the reaction solvent dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting diamine.
-
Proceed with an appropriate work-up, typically involving basification to neutralize the HCl salt and extraction of the product.
-
-
Solvent Effects: The choice of solvent can influence the selectivity. Protic solvents like methanol or ethanol can stabilize the protonated amine, enhancing the effectiveness of the mono-protonation strategy.
Caption: Decision workflow for troubleshooting low mono-Boc selectivity.
Problem 2: Difficult Purification and Removal of the Di-Boc Byproduct
Question: I am struggling to separate the mono-Boc product from the di-Boc byproduct and the unreacted starting material. Column chromatography is not ideal for our scale-up process. Are there alternative purification methods?
Answer: Separation of the mono-Boc, di-Boc, and free diamine can indeed be challenging due to their similar polarities. Here are some strategies to facilitate purification at scale:
-
Acid/Base Extraction: This is the most effective and scalable method. The basicity of the three components is significantly different, which can be exploited for separation.
Purification Protocol: Acid/Base Extraction
-
After the reaction, quench and remove the solvent.
-
Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a dilute acidic solution (e.g., 1 M citric acid or 0.5 M HCl). The unreacted diamine and the mono-Boc product will be protonated and move into the aqueous layer, while the non-basic di-Boc byproduct will remain in the organic layer.
-
Separate the organic layer containing the di-Boc byproduct.
-
Carefully basify the aqueous layer with a strong base (e.g., 2 M NaOH) to pH > 12.
-
Extract the aqueous layer multiple times with DCM or another suitable organic solvent. This will recover the mono-Boc product and the free diamine.
-
To separate the mono-Boc product from the free diamine, you can perform a second extraction with a carefully controlled amount of a weaker acid, or rely on the fact that with an optimized reaction, the amount of free diamine should be minimal.
-
-
Crystallization: The target compound is often isolated as a salt (e.g., oxalate or hemioxalate) which may have better crystalline properties than the free base.[4][5] Attempting to crystallize the product from the purified free base by adding oxalic acid or another suitable acid can be an effective final purification step.
| Compound | Basicity | Solubility in Acid |
| 2,5-Diazaspiro[3.4]octane | High | High |
| Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | Moderate | High |
| Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate | Very Low / Non-basic | Low |
Table 1: Relative basicity and acid solubility of reaction components.
IV. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider during this synthesis? A1: When working with reagents like phosphorus tribromide (PBr₃) and lithium aluminum hydride (LiAlH₄), it is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Both reagents react violently with water. The debenzylation step involves working with hydrogen gas and a pyrophoric catalyst (Pd/C), which should be handled with care under an inert atmosphere.
Q2: My debenzylation reaction (removal of the benzyl groups) is slow or incomplete. What can I do? A2: Ensure the quality of your palladium on carbon (Pd/C) catalyst. Use a fresh batch if possible. The efficiency of the hydrogenolysis can be affected by catalyst poisons. Ensure all reagents and solvents are of high purity. Increasing the hydrogen pressure and/or the reaction temperature can also improve the reaction rate. In some cases, switching to a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), can be beneficial.[6]
Q3: Can I use a different protecting group instead of Boc? A3: Yes, other protecting groups like carboxybenzyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the choice of protecting group will depend on the overall synthetic strategy and the desired deprotection conditions. The Boc group is widely used due to its stability under a range of conditions and its relatively straightforward removal with acid.
Q4: How can I monitor the progress of the mono-Boc protection reaction? A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques. For TLC, a suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of a basic modifier like triethylamine to prevent streaking of the amines. LC-MS is particularly useful for distinguishing between the starting material, mono-Boc, and di-Boc products based on their mass-to-charge ratios.
V. References
-
Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Pittelkow, M., et al. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209-214. [Link]
-
Google Patents. (2020). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
Wikipedia. (n.d.). Ring-closing metathesis. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]
-
Lee, J. W., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]
-
Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(36), 7111-7115. [Link]
Sources
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Optimizing Boc deprotection conditions to avoid side reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing tert-butyloxycarbonyl (Boc) deprotection. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper, mechanistic understanding of the challenges you face at the bench. Our goal is to empower you to not only troubleshoot failed reactions but to proactively design robust deprotection steps that prevent side reactions from occurring in the first place.
This guide is structured in a question-and-answer format to directly address the common pitfalls and complex scenarios encountered during the acid-catalyzed removal of the Boc group.
The "Why": Understanding the Core Mechanism and the Primary Problem
Before troubleshooting, it's critical to understand the fundamental chemistry. Boc deprotection is an acid-catalyzed process. The reaction is initiated by protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and, crucially, a tert-butyl cation (tBu+).[1][2]
This carbocation is a highly reactive and potent electrophile. It is the primary culprit behind the majority of side reactions observed during deprotection.[3][4] The core of optimizing any Boc deprotection is, therefore, the efficient management and quenching of this reactive intermediate.
Troubleshooting Guide & FAQs
Category 1: Reaction Failure & Incomplete Deprotection
Q1: My LC-MS analysis shows a significant amount of starting material remaining. What went wrong?
This is a common issue that can stem from several factors related to reaction kinetics and reagent access.
-
Insufficient Acid Strength or Concentration : The deprotection rate is highly dependent on the acid concentration.[5] For many substrates, 20-50% Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM) is sufficient. However, sterically hindered Boc groups may require stronger conditions, such as 95% aqueous TFA.[6][7]
-
Inadequate Reaction Time : While many deprotections are complete within 1-2 hours at room temperature, challenging sequences might require extended reaction times.[4][6] It is crucial to monitor the reaction by a suitable method (TLC, HPLC, or LC-MS) until the starting material is consumed.[3][4][8]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS) : In SPPS, the reagents must be able to access the peptide chains attached to the solid support. If the resin is not adequately swollen in the reaction solvent (e.g., DCM), deprotection will be inefficient.[6] Ensure the resin is pre-swollen in the reaction solvent for 15-30 minutes before adding the deprotection reagent.[9]
-
Steric Hindrance : Amino acids with bulky side chains or N-methylated residues near the Boc group can physically block the acid from reaching the carbamate, slowing the reaction significantly.[3][6] In these cases, increasing reaction time, temperature (with caution), or acid concentration may be necessary.[4]
Category 2: The tert-Butylation Problem
The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation. This results in an undesired mass addition of +56 Da to your product.
Q2: My mass spectrum shows a +56 Da peak. Which residues are susceptible and why?
Nucleophilic amino acid side chains are the primary targets for the electrophilic tert-butyl cation.[3][4][10]
-
Tryptophan (Trp) : The electron-rich indole ring is highly susceptible to tert-butylation at various positions, potentially leading to multiple adducts.[3][4][11][12]
-
Methionine (Met) : The thioether side chain can be alkylated to form a sulfonium salt, which can complicate purification and analysis.[3][4][13]
-
Cysteine (Cys) : The free thiol group is a potent nucleophile and readily reacts to form S-tert-butyl-cysteine.[3][4][9]
-
Tyrosine (Tyr) : The activated phenolic ring can be alkylated, although it is generally less reactive than Trp or Cys.[3][4]
Q3: How do I prevent tert-butylation? What are scavengers and how do I choose the right one?
The most effective strategy is to introduce a "scavenger" into the deprotection cocktail.[3][4] Scavengers are nucleophilic molecules that are more reactive toward the tert-butyl cation than the sensitive residues in your peptide, effectively trapping the cation before it can cause damage.[3][4][7]
The choice of scavenger is critical and depends on the specific residues present in your sequence.
Common Scavengers and Their Mechanisms:
| Scavenger | Mechanism of Action | Primary Target Residues | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation to isobutane (a gas) via hydride transfer.[7][14] | General purpose, highly effective for Trp. Also scavenges other cations like trityl.[7] | 2.5 - 5%[15] |
| Water (H₂O) | Reacts with the tert-butyl cation to form harmless tert-butanol.[3][15] | General purpose, often used with TIS. | 2.5 - 5%[15] |
| 1,2-Ethanedithiol (EDT) | A potent thiol scavenger that traps the cation. Also helps keep Cys in its reduced state.[15] | Cysteine, Tryptophan.[15] | 2.5%[15] |
| Thioanisole | An aromatic scavenger that is particularly effective at protecting sulfur-containing and indole rings.[3][16] | Methionine, Tryptophan.[3][15] | 5%[15] |
A robust, general-purpose cleavage cocktail for most peptides is a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). [4][7][17] For sequences containing multiple sensitive residues like Cys and Met, a more complex mixture like Reagent K (TFA/phenol/water/thioanisole/EDT) may be required.[8][18]
Category 3: Sequence-Specific Side Reactions
Q4: My peptide contains an Asp-Gly sequence and I'm seeing byproducts with the same mass but different retention times in HPLC. What is happening?
You are likely observing aspartimide formation . This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[19][20] While more commonly associated with the basic conditions of Fmoc deprotection, it can also be catalyzed by the strong acid used for final cleavage in Boc-SPPS.[21][22]
The mechanism involves the peptide backbone nitrogen C-terminal to the aspartic acid residue attacking the side-chain carbonyl, forming a five-membered succinimide ring (aspartimide).[19] This intermediate can then hydrolyze under acidic or basic conditions to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate chromatographically.[19][21]
Mitigation Strategies:
-
Use of Bulky Protecting Groups : During synthesis, using a more sterically hindered protecting group for the Asp side chain, such as 3-methyl-pent-3-yl (OMpe), can significantly reduce the rate of cyclization compared to the standard tert-butyl (OtBu) group.[15]
-
Optimized Cleavage Conditions : Minimizing the time the peptide is exposed to strong acid during cleavage can help. Perform the cleavage at a lower temperature (e.g., 0 °C to room temperature) and for the minimum time necessary for complete deprotection.
Experimental Protocols & Validation
Trustworthy science requires self-validating systems. Every deprotection should be followed by rigorous analysis to confirm the outcome.
Protocol 1: Standard Boc Deprotection in Solution
-
Preparation : Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM) at a concentration of ~0.1 M. Cool the solution to 0 °C in an ice bath.[3]
-
Scavenger Addition : Add the chosen scavenger(s). For a general-purpose deprotection, add triisopropylsilane (TIS) to a final concentration of 5% (v/v).[3]
-
Acid Addition : Slowly add an equal volume of TFA to the reaction mixture.[4][8]
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours.[3][4][8]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.[3][4][8]
-
Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3] The resulting crude amine TFA salt can be used directly or purified.
Protocol 2: Global Cleavage and Deprotection in SPPS
-
Resin Preparation : Wash the peptide-resin thoroughly with DCM and allow it to swell for 15-30 minutes.[9]
-
Cleavage Cocktail Preparation : Prepare the cleavage cocktail immediately before use. For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction : Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.
-
Peptide Isolation : Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitation : Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Collection : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers and cleaved protecting groups.[8]
-
Drying : Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Analytical Validation: The Self-Validating Checkpoint
After deprotection, it is essential to verify the outcome.
-
HPLC Analysis : Use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA.[23][24] Compare the crude product chromatogram to the starting material. Incomplete deprotection will show a later-eluting peak (Boc-protected compounds are more hydrophobic).[15] Side products like β-aspartyl peptides may appear as closely eluting peaks or shoulders on the main product peak.[25][26]
-
Mass Spectrometry (MS) : Use ESI-MS to confirm the molecular weight of the product.[23] Look for the expected [M+H]⁺ ion. Specifically screen for the mass of the starting material (incomplete reaction) and for [M+56+H]⁺, which is a definitive sign of tert-butylation.[15]
By combining a mechanistic understanding with systematic troubleshooting and rigorous analytical validation, you can master the Boc deprotection process, ensuring higher yields and purer products in your research and development efforts.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.com.
- Benchchem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide. Benchchem.com.
- Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection. Benchchem.com.
- Singh, S. K., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Benchchem. (2025).
- de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
- Benchchem. (2025). Scavengers for Boc deprotection to prevent side reactions. Benchchem.com.
- Iris Biotech GmbH. (n.d.).
- Maloney, P., & Hewitt, W. M. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. total-synthesis.com.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com.
- Weiss, H. M., & König, B. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones.
- Kong, M., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
- Burke, A. J., & Cheung, L. L. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?
- Touri, V., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. acs.org.
- Kong, M., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. commonorganicchemistry.com.
- Benchchem. (2025). Stability of the tert-Butyl (tBu)
- Kaila, N., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. sigmaaldrich.com.
- Wünsch, E., et al. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. PubMed.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). peptides.com.
- Löw, M., et al. (1978). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl).
- Yajima, H., & Fujii, N. (1981). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. merckmillipore.com.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. sigmaaldrich.com.
- Mimotopes. (n.d.).
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. aapptec.com.
- Pearson, A. D., et al. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane.
- Benchchem. (2025). A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis. Benchchem.com.
- Kulkarni, C., et al. (2024). Overview of the SPPS cycle and subsequent deprotection, work-up and....
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. aapptec.com.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. bocsci.com.
- Carter, J. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?
- Giraud, M., et al. (2010). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
- ECHEMI. (n.d.). What is the role of Triisopropylsilane during the cleavage of.... echemi.com.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. en.wikipedia.org.
- Agilent. (n.d.).
- Biovera. (2024).
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. media.iris-biotech.de [media.iris-biotech.de]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 21. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. biovera.com.au [biovera.com.au]
- 25. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 26. agilent.com [agilent.com]
Technical Support Center: Navigating the Nuances of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate and resolve stability issues that may arise during your synthetic campaigns.
The 2,5-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture. However, the inherent ring strain of the cyclobutane moiety and the lability of the tert-butyloxycarbonyl (Boc) protecting group can present specific challenges. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate derivatives?
A1: The two main points of instability in this scaffold are the acid-labile N-Boc protecting group and the strained spirocyclic core. The Boc group is readily cleaved by strong acids, and even moderate acidic conditions can lead to premature deprotection.[1][2] The spiro[3.4]octane system, containing a cyclobutane ring, possesses significant ring strain, which can make it susceptible to ring-opening or rearrangement reactions under harsh conditions.[3][4]
Q2: How stable is the Boc group on the 2,5-diazaspiro[3.4]octane core compared to acyclic or less strained cyclic amines?
A2: The stability of the Boc group is primarily dictated by the electronic environment of the nitrogen atom. For the 2,5-diazaspiro[3.4]octane system, the nitrogen atoms are secondary aliphatic amines. The stability of the Boc group in this context is generally comparable to other Boc-protected secondary amines. However, the rigid conformation of the spirocycle could subtly influence the accessibility of the carbamate to reagents. The primary determinant of its lability will be the reaction conditions, particularly the presence of acids.
Q3: Can I perform reactions on the unprotected secondary amine at the 5-position without affecting the Boc group at the 2-position?
A3: Yes, this is a common synthetic strategy. The Boc group is stable to a wide range of non-acidic reaction conditions, including many coupling reactions (e.g., amide bond formation, reductive amination), alkylations, and arylations performed under basic or neutral conditions. The key is to avoid any acidic reagents or byproducts that could lead to cleavage of the Boc group.
Q4: Are there any known incompatibilities with common reagents or reaction conditions?
A4: Aside from acidic reagents, strong Lewis acids should also be used with caution, as they can facilitate Boc deprotection.[5] Additionally, reactions that generate acidic byproducts (e.g., some acylation reactions using acyl chlorides without a suitable base) can lead to in-situ deprotection. High temperatures, especially in the presence of protic solvents, may also promote thermal decomposition or deprotection.[6]
Troubleshooting Guide
Issue 1: Unexpected Boc Deprotection During a Reaction
Symptom: You are attempting a reaction on the free amine at the 5-position (e.g., an amide coupling) and you observe the formation of the fully deprotected 2,5-diazaspiro[3.4]octane or di-substituted byproducts.
Root Cause Analysis and Solutions:
-
In-situ Acid Generation: The most likely culprit is the generation of an acidic species during the reaction. For example, in an amide coupling using an acyl chloride without a sufficient excess of a non-nucleophilic base, the HCl generated will cleave the Boc group.
-
Solution: Ensure at least two equivalents of a suitable base (e.g., triethylamine, diisopropylethylamine) are used: one to neutralize the generated acid and one to act as a base for the coupling reaction.
-
-
Acidic Reagents or Additives: Some coupling reagents or additives may be acidic or contain acidic impurities.
-
Solution: Scrutinize all reagents for potential acidity. If using a salt form of a reagent, consider if it can release a proton. For example, if using an amine hydrochloride salt for a coupling, an extra equivalent of base is required.
-
-
Hydrolysis of Starting Materials: Moisture in the reaction can lead to the hydrolysis of some reagents, which may produce acids.
-
Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Low Yield or Product Decomposition During Boc Deprotection
Symptom: When attempting to remove the Boc group using standard acidic conditions (e.g., TFA in DCM, or HCl in dioxane), you observe a low yield of the desired amine, significant byproduct formation, or a complex mixture that is difficult to purify.
Root Cause Analysis and Solutions:
-
Ring Strain-Induced Side Reactions: The energy released from the strained cyclobutane ring can sometimes drive side reactions under harsh acidic conditions. The carbocation intermediate formed during Boc cleavage might also be involved in undesired rearrangements.
-
Solution 1: Milder Acidic Conditions. Titrate the strength of your acid. Instead of concentrated TFA, try a more dilute solution.[6] Alternatively, using HCl in a protic solvent like methanol can sometimes be milder than in an aprotic solvent like dioxane.
-
Solution 2: Alternative Deprotection Methods. For substrates that are particularly sensitive to strong acids, consider alternative deprotection methods.[7] A mild method using oxalyl chloride in methanol has been reported for sensitive substrates.[7]
-
-
t-Butylation of Nucleophilic Sites: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on your molecule, leading to impurities.[5]
-
Solution: Use a Cation Scavenger. Add a scavenger such as triethylsilane, thioanisole, or anisole to the reaction mixture. These will trap the tert-butyl cation and prevent it from reacting with your product.
-
Issue 3: Difficulty in Purifying the Boc-Protected or Deprotected Spirocycle
Symptom: Your product appears as a smear on TLC, or you have difficulty achieving good separation by column chromatography. The compound may also be difficult to crystallize.
Root Cause Analysis and Solutions:
-
Polarity and Solubility: The presence of two nitrogen atoms can make these compounds quite polar, especially the deprotected diamine, which can lead to tailing on silica gel. The rigid, three-dimensional structure can also lead to poor solubility in some common solvents.[8]
-
Solution 1: Modify the Stationary Phase. If silica gel is not providing good separation, consider using alumina (basic or neutral) or reverse-phase chromatography (C18). For polar amines, a column packed with silica gel treated with a small amount of triethylamine in the eluent can help to reduce tailing.
-
Solution 2: Salt Formation for Purification. The free diamine can often be purified by recrystallization of a salt (e.g., hydrochloride or oxalate salt).[9] This can also help with handling and storage, as the free amine may be hygroscopic or react with atmospheric CO2.
-
-
Presence of Stereoisomers: If your synthesis creates stereocenters, you may be dealing with a mixture of diastereomers which can be difficult to separate.
-
Solution: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), often with a chiral stationary phase, may be necessary to separate stereoisomers.
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Cation Scavenger
-
Dissolve the Boc-protected 2,5-diazaspiro[3.4]octane derivative (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).
-
Add a cation scavenger, such as anisole (2.0 eq) or triethylsilane (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as a salt.
Protocol 2: Selective Mono-functionalization of the Free Amine
-
Dissolve tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the electrophile (e.g., acyl chloride, sulfonyl chloride, or alkyl halide, 1.0-1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data and Visualization
Table 1: Comparison of Boc Deprotection Conditions
| Method | Reagents | Solvent | Temperature | Common Issues | Mitigation |
| Standard Acidic | TFA or HCl | DCM or Dioxane | 0 °C to RT | t-butylation, degradation of acid-sensitive groups | Use cation scavengers, milder acids, or lower temperatures |
| Thermal | None | High-boiling solvent (e.g., toluene, xylene) | >100 °C | Requires thermally stable substrate, potential for side reactions | Optimize temperature and reaction time |
| Lewis Acid | ZnBr₂, TMSI | DCM | RT | Can be harsh, potential for complex formation | Screen different Lewis acids, use stoichiometric amounts |
| Mild Acidic | Oxalyl Chloride/MeOH | Methanol | RT | Substrate-dependent, oxalyl chloride is toxic | Careful handling of reagents, suitable for acid-sensitive molecules[7] |
Diagrams
Caption: General workflow for Boc deprotection of 2,5-diazaspiro[3.4]octane derivatives.
Caption: Troubleshooting logic for unexpected Boc deprotection.
References
- Benchchem. Purification Techniques for 1,6-Diazaspiro[3.
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
NIH. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]
-
ResearchGate. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
ResearchGate. Ring strain energy in ether- and lactone-containing spiro compounds. [Link]
-
RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
-
Wikipedia. Ring strain. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]
-
PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]
-
PubChem. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. [Link]
-
The Pennsylvania State University. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
PubMed Central. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
Chemistry LibreTexts. 4.4: Stability of Cycloalkanes - Ring Strain. [Link]
-
Oakwood Chemical. tert-butyl 2, 5-diazaspiro[3.4]octane-2-carboxylate hemioxalate, min 97%, 100 mg. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Navigating the Synthesis of Spiro[3.4]octane Heterocycles: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for reactions involving spiro[3.4]octane heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these unique three-dimensional scaffolds. The inherent strain and stereochemical intricacy of the spiro[3.4]octane framework can present significant synthetic challenges. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common experimental hurdles, ensuring a higher success rate in your synthetic endeavors.
Section 1: Low Reaction Yield or Stalled Reactions
Low or no product yield is one of the most frequent issues encountered in the synthesis of spiro[3.4]octane heterocycles. The causes can range from suboptimal reaction conditions to inherent substrate limitations.
Question 1: My spirocyclization reaction is showing low or no conversion to the desired product. What are the primary factors to investigate?
Answer:
Low conversion in spirocyclization reactions can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Insufficient Activation of Reactants: Many spirocyclization reactions, such as intramolecular Michael additions or Pictet-Spengler reactions, require the activation of one or more functional groups.[1][2] For instance, in acid-catalyzed reactions, the concentration and the nature of the acid are critical for the formation of the reactive intermediate.[1]
-
Troubleshooting Strategy:
-
Catalyst Screening: If using an acid catalyst, screen both Brønsted and Lewis acids of varying strengths (e.g., TFA, BF₃·OEt₂, Sc(OTf)₃).
-
Stoichiometry: Ensure the correct stoichiometry of activating agents. In some cases, a super-stoichiometric amount might be necessary to drive the reaction to completion.
-
Temperature Profile: Gradually increase the reaction temperature. Some sterically hindered substrates require higher thermal energy to overcome the activation barrier. However, be mindful of potential side reactions or decomposition at elevated temperatures.[3]
-
-
-
Steric Hindrance: The formation of the spirocyclic core can be sterically demanding, especially when bulky substituents are present on the reacting moieties. This steric clash can significantly slow down or completely inhibit the desired cyclization.
-
Troubleshooting Strategy:
-
Substrate Modification: If possible, consider using starting materials with less bulky protecting groups or substituents. The strategic placement of sterically demanding groups can also be used to influence stereoselectivity.
-
High-Pressure Conditions: Applying high pressure can sometimes overcome the steric hindrance by reducing the activation volume of the reaction.
-
-
-
Decomposition of Starting Materials or Products: The starting materials or the desired spirocyclic product might be unstable under the reaction conditions, leading to the formation of degradation byproducts.[1]
-
Troubleshooting Strategy:
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to detect the formation of any side products and the disappearance of the starting material.
-
Milder Conditions: If decomposition is observed, switch to milder reaction conditions, such as a weaker acid, a lower temperature, or a shorter reaction time.
-
Protecting Groups: The choice of protecting groups is crucial. They must be stable under the reaction conditions and should not interfere with the desired transformation.[4][5]
-
-
Section 2: Poor Stereoselectivity
Controlling the stereochemical outcome is a paramount challenge in the synthesis of spiro[3.4]octane heterocycles, which often possess multiple stereocenters.
Question 2: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity is often a process of fine-tuning the reaction environment to favor the formation of one diastereomeric transition state over the other.
-
Temperature Effects: Lowering the reaction temperature is a common and effective strategy to enhance diastereoselectivity. At lower temperatures, the small energy difference between the diastereomeric transition states becomes more significant, leading to a higher preference for the formation of the thermodynamically more stable diastereomer.[6]
-
Troubleshooting Strategy:
-
Conduct the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and analyze the diastereomeric ratio at each point.
-
-
-
Solvent Effects: The polarity, viscosity, and coordinating ability of the solvent can significantly influence the conformation of the substrate and the transition states, thereby affecting the diastereoselectivity.
-
Troubleshooting Strategy:
-
Perform a solvent screen using a variety of solvents with different properties (e.g., non-polar: toluene, hexane; polar aprotic: THF, DCM, acetonitrile; polar protic: methanol, ethanol). The optimal solvent will stabilize the desired transition state.
-
-
-
Catalyst/Reagent Choice: In catalyzed reactions, the choice of catalyst is paramount. For non-catalyzed reactions, the nature of the reagents can still influence the stereochemical outcome.
-
Troubleshooting Strategy:
-
Lewis Acid Screening: For Lewis acid-catalyzed reactions, screen a panel of Lewis acids with different metal centers and ligands (e.g., TiCl₄, SnCl₄, ZnCl₂).[7] The coordination of the Lewis acid to the substrate can create a more rigid transition state, leading to higher diastereoselectivity.
-
Chiral Auxiliaries: The use of a chiral auxiliary can be a powerful tool to induce diastereoselectivity. The auxiliary is temporarily attached to the substrate and directs the approach of the reagent from a specific face.
-
-
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | Toluene | rt | 1:1 |
| 2 | Toluene | 0 | 2:1 |
| 3 | Toluene | -78 | 5:1 |
| 4 | DCM | rt | 1.5:1 |
| 5 | DCM | -78 | 3:1 |
| 6 | THF | -78 | 4:1 |
| Table 1: Illustrative example of the effect of solvent and temperature on the diastereomeric ratio of a spirocyclization reaction.[7] |
Question 3: I am performing an enantioselective synthesis, but the enantiomeric excess (ee) of my product is low. What are the key parameters to optimize?
Answer:
Low enantiomeric excess in an asymmetric reaction indicates an inefficient transfer of chirality from the catalyst or chiral auxiliary to the substrate.
-
Catalyst and Ligand Screening: The choice of the chiral catalyst and its corresponding ligand is the most critical factor in achieving high enantioselectivity.
-
Troubleshooting Strategy:
-
Screen a library of chiral ligands with different electronic and steric properties. For metal-catalyzed reactions, the combination of the metal precursor and the chiral ligand is crucial.[8][9]
-
Ensure the catalyst is of high purity and is handled under appropriate inert conditions to prevent deactivation.
-
-
-
Substrate-Catalyst Matching: Not all catalysts work equally well for all substrates. The steric and electronic properties of the substrate must be compatible with the chiral environment created by the catalyst.
-
Troubleshooting Strategy:
-
If possible, modify the substrate slightly to improve its interaction with the catalyst. For example, changing a protecting group might lead to a better fit in the catalyst's active site.
-
-
-
Reaction Conditions: Temperature, solvent, and concentration can all influence the enantioselectivity of a reaction.
-
Troubleshooting Strategy:
-
Temperature: Lowering the temperature often improves enantioselectivity.
-
Solvent: The solvent can affect the conformation of the catalyst-substrate complex. A thorough solvent screen is recommended.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance the enantioselectivity.
-
-
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Pd(OAc)₂ / (S)-BINAP | Toluene | 25 | 85 | 70 |
| Pd(OAc)₂ / (S)-BINAP | THF | 0 | 82 | 85 |
| [Rh(cod)Cl]₂ / (R)-Phos | DCM | -20 | 90 | 92 |
| Cu(OTf)₂ / (S,S)-Ph-Box | CH₂Cl₂ | -78 | 75 | 95 |
| Table 2: Illustrative data for a catalyst screening in an enantioselective spirocyclization. |
Section 3: Product Isolation and Purification
The purification of spiro[3.4]octane heterocycles can be challenging due to the presence of stereoisomers and other impurities.[10]
Question 4: I am having difficulty separating the diastereomers of my spirocyclic product. What purification strategies should I consider?
Answer:
The separation of diastereomers often requires careful optimization of chromatographic conditions.
-
Flash Column Chromatography: This is the most common method for separating diastereomers.
-
Troubleshooting Strategy:
-
Solvent System Screening: Systematically screen different solvent systems (eluent mixtures) with varying polarities. A shallow gradient elution can often provide better separation than an isocratic elution.
-
Stationary Phase: While silica gel is the most common stationary phase, other options like alumina or reverse-phase silica can sometimes provide better separation depending on the properties of the compounds.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent to prevent band broadening.[11]
-
-
-
Preparative HPLC: For difficult separations or for obtaining highly pure diastereomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.
-
Troubleshooting Strategy:
-
Start with analytical HPLC to develop an optimal separation method (column, mobile phase, flow rate) before scaling up to a preparative scale.
-
-
-
Recrystallization: If the diastereomers are crystalline and have different solubilities in a particular solvent system, recrystallization can be an effective method for separation.
Question 5: I suspect the presence of impurities in my final product. How can I identify and remove them?
Answer:
The identification of impurities is crucial for understanding side reactions and optimizing the reaction conditions.
-
Impurity Identification:
-
Spectroscopic Analysis: Use a combination of NMR (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (LC-MS, HRMS) to elucidate the structure of the impurities.[12][13]
-
Forced Degradation Studies: Intentionally subjecting the product to harsh conditions (e.g., strong acid/base, high temperature) can sometimes generate the same impurities observed in the reaction, aiding in their identification.[12]
-
-
Impurity Removal:
-
Chromatography: As with diastereomer separation, flash column chromatography is the primary method for removing impurities.
-
Washing/Extraction: If the impurity has significantly different solubility or acidity/basicity compared to the product, a liquid-liquid extraction or a simple wash with an appropriate aqueous solution can be effective.
-
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 6-Oxaspiro[3.4]octan-2-one via Paterno-Büchi Reaction and Oxidation[14][15]
This protocol outlines a general procedure for the synthesis of an oxaspiro[3.4]octanone derivative.
Step 1: Photochemical [2+2] Cycloaddition (Paterno-Büchi Reaction)
-
In a quartz reaction vessel equipped with a magnetic stirrer and a cooling system, dissolve cyclopent-1-en-1-yl acetate (1.0 eq) and a large excess of acetone (10-20 eq) in a suitable solvent such as acetonitrile.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[14]
-
Irradiate the solution with a medium-pressure mercury lamp while maintaining the temperature between 10-20 °C.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, remove the solvent and excess acetone under reduced pressure.
Step 2: Hydrolysis of the Acetate
-
Dissolve the crude product from Step 1 in a mixture of methanol and water (1:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 6-oxaspiro[3.4]octan-2-ol by flash column chromatography.[14]
Step 3: Oxidation to the Ketone
-
Dissolve the purified 6-oxaspiro[3.4]octan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add an oxidizing agent such as Dess-Martin periodinane (DMP) (1.2 eq) or pyridinium chlorochromate (PCC) (1.5 eq).[14]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and work up accordingly.
-
Purify the final product, 6-oxaspiro[3.4]octan-2-one, by flash column chromatography.
Caption: Workflow for the synthesis of 6-oxaspiro[3.4]octan-2-one.
Troubleshooting Low Yield: A Decision-Making Workflow
Caption: Decision-making workflow for troubleshooting low reaction yields.
References
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. Available at: [Link]
-
Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. Available at: [Link]
-
Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. ResearchGate. Available at: [Link]
-
Postulated mechanism for the spiroketal formation. ResearchGate. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. PMC. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Stereocontrol of 5,5-Spiroketals in the Synthesis of Cephalosporolide H Epimers. OUCI. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]
-
Impurity Synthesis And Identification. SpiroChem. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
-
PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16. Redalyc. Available at: [Link]
-
A comparative study on the catalytic activity of Fe3O4@SiO2–SO3H and Fe3O4@SiO2–NH2 nanoparticles for the synthesis of spiro [chromeno [2, 3-c] pyrazole-4, 3′-indoline]-diones under mild conditions. ResearchGate. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]
-
Synthesis of oxaspiro[m.n] skeletons based on the Nicholas reaction. ElectronicsAndBooks. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of all Carbon Spiro Compounds. ResearchGate. Available at: [Link]
-
Protecting group principles suited to late stage functionalization and global deprotection in oligosaccharide synthesis. ResearchGate. Available at: [Link]
-
The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
Isolation and identification of impurities in spironolactone. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 2,5-diazaspiro[3.e]octane-2-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this increasingly important spirocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical and purification protocols to help you navigate the common challenges associated with this synthesis, ensuring high purity and yield.
Introduction to the Synthesis and its Challenges
The synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate typically involves the selective mono-N-Boc protection of the parent diamine, 2,5-diazaspiro[3.4]octane. The primary challenge in this synthesis is achieving high selectivity for the mono-protected product while minimizing the formation of the di-protected byproduct and residual starting material. The relative nucleophilicity of the two nitrogen atoms in the spirocyclic core can be subtly different, but often not enough to ensure perfect selectivity under standard conditions. Incomplete reactions and difficult purifications are common hurdles that researchers face.
This guide will focus on a robust and widely applicable method for selective mono-Boc protection and provide detailed solutions for the analysis and removal of key byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Issue 1: Low Yield of the Mono-Boc Product and Significant Amounts of Di-Boc Byproduct
Question: My reaction is producing a mixture of the desired mono-Boc product, a significant amount of the di-Boc protected byproduct, and some unreacted starting material. How can I improve the selectivity for the mono-protected compound?
Answer: This is the most common issue in this synthesis. The formation of the di-Boc byproduct, di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate, occurs when both nitrogen atoms of the starting diamine react with the Boc-anhydride. To enhance mono-selectivity, a strategy that differentiates the two amine groups is necessary.
Root Cause & Solution: The key is to modulate the nucleophilicity of one of the amine groups. A highly effective method is the in-situ formation of the diamine monohydrochloride salt.[1][2] By adding one equivalent of a strong acid (like HCl) to the symmetrical diamine, you can protonate one of the nitrogen atoms, rendering it non-nucleophilic. The remaining free amine is then available to react selectively with the Boc-anhydride.
Recommended Protocol for Selective Mono-Boc Protection:
-
Salt Formation: Dissolve 2,5-diazaspiro[3.4]octane (1.0 eq.) in a suitable solvent such as methanol (MeOH) or a mixture of MeOH and water. Cool the solution to 0 °C.
-
Acid Addition: Slowly add a pre-titrated solution of hydrochloric acid (1.0 eq.) in an appropriate solvent (e.g., MeOH or dioxane) to the cooled diamine solution. Stir the mixture for 30 minutes at 0 °C to allow for equilibration and formation of the monohydrochloride salt.
-
Boc-Anhydride Addition: To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.) either neat or dissolved in a minimal amount of the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the starting mono-salt is consumed, concentrate the reaction mixture under reduced pressure. The resulting residue can then be subjected to a basic work-up to neutralize the hydrochloride salt and proceed with purification.
Causality: The protonated amine is no longer a competent nucleophile, effectively "protecting" it from reacting with the Boc-anhydride. This leaves the unprotonated amine to react selectively, thus favoring the formation of the mono-Boc product.
Issue 2: Difficulty in Purifying the Mono-Boc Product from the Di-Boc Byproduct
Question: I have a mixture of the mono- and di-Boc protected products. They have very similar polarities, and I'm struggling to separate them by standard column chromatography. What purification strategy do you recommend?
Answer: The similar polarities of the mono- and di-Boc species, along with the unreacted diamine, make purification by traditional silica gel chromatography challenging. The basicity of the free amine on the mono-Boc product can also lead to tailing on silica gel.
Root Cause & Solution: The most effective way to separate these compounds is to exploit the basicity of the free amine on your desired mono-Boc product. An acid-base extraction is a highly effective method for this separation.
Detailed Purification Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The desired mono-Boc product, having a free basic amine, will be protonated and move into the aqueous layer. The di-Boc byproduct, lacking a basic site, and other non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains the di-Boc byproduct and can be discarded or concentrated to recover this material if needed.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 10). This will deprotonate the mono-Boc product, causing it to precipitate or become extractable.
-
Final Extraction: Extract the basified aqueous layer multiple times with DCM or EtOAc.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should expect in this synthesis? A1: The primary byproducts are the starting material, 2,5-diazaspiro[3.4]octane, and the di-protected species, di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate. Minor impurities may arise from the decomposition of Boc-anhydride.
Q2: How can I effectively monitor the reaction progress? A2: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.
-
TLC: Use a mobile phase of DCM/MeOH with a small amount of triethylamine (e.g., 90:9:1 DCM:MeOH:Et₃N) to prevent streaking of the basic amines. Visualize with a ninhydrin stain, which will stain the primary/secondary amines of the starting material and the mono-Boc product (usually a yellow to orange color for the secondary amine), but not the di-Boc byproduct.
-
LC-MS: This is the most definitive method. You can track the consumption of the starting material (m/z) and the appearance of the mono-Boc (m/z) and di-Boc (m/z) products.
Q3: My starting 2,5-diazaspiro[3.4]octane is a dihydrochloride salt. How should I modify the protocol? A3: If you start with the dihydrochloride salt, you will need to add a base to generate the free amine before proceeding. For selective mono-protection, you can add one equivalent of a strong base (like NaOH) to generate the monoprotonated species in situ, and then proceed with the addition of Boc-anhydride. Alternatively, you can liberate the free diamine by treating the dihydrochloride salt with two equivalents of a strong base, extracting the free diamine, and then following the mono-protection protocol with one equivalent of HCl.
Q4: I see a positional isomer, tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate, mentioned in some literature. Is this a likely byproduct? A4: In the case of 2,5-diazaspiro[3.4]octane, the two nitrogen atoms are chemically equivalent due to the symmetry of the parent spirocycle. Therefore, selective protection at the 2- versus the 5-position is not an issue, as they are the same molecule. The naming difference is a matter of nomenclature convention.
Analytical and Purification Data
The following table summarizes the expected characteristics of the key components in the reaction mixture, which are crucial for analysis and purification.
| Compound | Molecular Weight ( g/mol ) | Expected Mass (m/z, [M+H]⁺) | TLC Rf (Typical) | Key 1H NMR Signals (CDCl3, δ ppm) |
| 2,5-Diazaspiro[3.4]octane | 112.17 | 113.1 | Low | Broad NH signals, multiplets ~2.8-3.5 |
| tert-Butyl 2,5-diazaspiro[3.4] octane-2-carboxylate | 212.29 | 213.2 | Intermediate | Singlet ~1.45 (9H, Boc), complex multiplets ~2.8-3.8 |
| Di-tert-butyl 2,5-diazaspiro[3.4] octane-2,5-dicarboxylate | 312.42 | 313.3 | High | Singlet ~1.45 (18H, Boc), sharp multiplets ~3.5-3.8 |
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis and purification process.
Caption: Workflow for selective mono-Boc protection and purification.
Caption: Byproduct formation pathway in the Boc protection reaction.
References
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]
Sources
Technical Support Center: Stereochemical Integrity in Diazaspiro[3.4]octane Functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The diazaspiro[3.4]octane scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in a diverse range of biologically active compounds.[1] Its rigid, three-dimensional architecture offers a unique opportunity for exploring chemical space and developing novel therapeutics.[2] However, the functionalization of this spirocyclic system presents a significant challenge: maintaining stereochemical integrity. Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can lead to a loss of biological activity and complicates downstream applications.[3][4] This guide provides a comprehensive technical resource for troubleshooting and preventing racemization during the synthesis and functionalization of diazaspiro[3.4]octanes.
Troubleshooting Guide & FAQs
This section is designed to address common issues encountered in the lab. The question-and-answer format provides direct solutions and explains the underlying chemical principles.
Issue 1: Loss of Enantiomeric Excess (ee) During N-Functionalization
Question: I'm attempting to N-functionalize my enantiomerically pure diazaspiro[3.4]octane, but I'm observing a significant drop in enantiomeric excess (ee). What are the likely causes and how can I prevent this?
Answer: Loss of ee during N-functionalization is a common problem and can stem from several factors. The primary culprit is often the reaction conditions, which may be promoting a racemization pathway.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: The use of strong bases or high temperatures can lead to deprotonation at a stereocenter, forming a planar, achiral intermediate that can be protonated from either face, resulting in racemization.[3][4][5]
-
Solution: Employ milder reaction conditions. For acylations, consider using coupling agents that do not require strong bases, such as HATU or COMU, at room temperature or below. For alkylations, explore the use of weaker bases like potassium carbonate or triethylamine in place of stronger bases like sodium hydride or LDA.
-
-
Inappropriate Protecting Groups: The choice of protecting groups on the diazaspiro[3.4]octane core can significantly influence the stability of the stereocenter.[6][7] Some protecting groups can inadvertently facilitate racemization.
-
Solution: Opt for protecting groups that are stable under your reaction conditions but can be removed orthogonally. For instance, Boc and Cbz groups are generally robust and can be removed under acidic and hydrogenolytic conditions, respectively. The selection of protecting groups can influence the stereoelectronic environment and the stability of reaction intermediates.[6]
-
-
Mechanism of the Functionalization Reaction: Certain reaction mechanisms are inherently more prone to racemization. For example, reactions that proceed through a carbocation intermediate can lead to a loss of stereochemical information.[3][5]
-
Solution: Choose reactions that proceed via a stereoretentive or stereoinvertive mechanism. For example, SN2 reactions with appropriate leaving groups and nucleophiles will proceed with inversion of configuration, preserving stereochemical purity.
-
Issue 2: Racemization During Deprotection Steps
Question: My functionalized diazaspiro[3.4]octane is enantiomerically pure, but I'm seeing racemization after removing the protecting groups. Why is this happening and what can I do?
Answer: Deprotection steps are another critical point where stereochemical integrity can be compromised. The reagents and conditions used for deprotection can inadvertently trigger racemization.
Potential Causes and Solutions:
-
Acid-Catalyzed Racemization: Strong acidic conditions used for the removal of certain protecting groups (e.g., Boc) can lead to protonation and subsequent formation of a resonance-stabilized achiral intermediate, particularly if there are adjacent activating groups.
-
Solution: Use the mildest possible acidic conditions. For Boc deprotection, consider using a weaker acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the acidic environment.
-
-
Base-Catalyzed Racemization: The use of strong bases for the removal of protecting groups like Fmoc can cause epimerization at adjacent stereocenters.
-
Solution: If possible, choose a protecting group that does not require strongly basic conditions for removal. If you must use a base-labile protecting group, carefully screen different bases and solvents to find the mildest conditions that are still effective. For example, a solution of 20% piperidine in DMF is standard for Fmoc removal, but for sensitive substrates, a more dilute solution or a different base like DBU might be considered.
-
FAQ: Asymmetric Synthesis and Stereocontrol
Question: What are the most effective strategies for the initial asymmetric synthesis of diazaspiro[3.4]octanes to ensure high enantiopurity from the start?
Answer: Establishing the stereocenter early and with high enantiomeric excess is crucial. Several powerful strategies can be employed:
-
Chiral Auxiliaries: The use of a chiral auxiliary is a robust method to control stereochemistry during the formation of the spirocyclic core.[8][9][10] The auxiliary directs the formation of one diastereomer over the other, and can then be removed to yield the enantiomerically enriched product.[8] For example, Evans oxazolidinones or pseudoephedrine-based auxiliaries can be effective.[8]
-
Catalytic Asymmetric Synthesis: The development of chiral catalysts has revolutionized asymmetric synthesis. Chiral Lewis acids or organocatalysts can be used to catalyze the formation of the diazaspiro[3.4]octane skeleton with high enantioselectivity.[11] For instance, BINOL-derived chiral phosphoric acids have shown promise in asymmetric spirocyclization reactions.[11]
-
Kinetic Resolution: If a racemic mixture of the diazaspiro[3.4]octane is synthesized, kinetic resolution can be employed to separate the enantiomers.[12] This technique uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers, allowing for the isolation of one enantiomer in high purity.[12][13] Enzymatic kinetic resolutions are often highly selective.[12]
-
Dynamic Kinetic Resolution (DKR): This powerful technique combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.[14]
Experimental Protocols
Protocol 1: Mild N-Acylation of a Chiral Diazaspiro[3.4]octane
This protocol is designed to minimize the risk of racemization during the acylation of a nitrogen atom on the diazaspiro[3.4]octane core.
Materials:
-
Enantiomerically pure diazaspiro[3.4]octane derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Ethyl acetate
-
Anhydrous Na2SO4
Procedure:
-
Dissolve the diazaspiro[3.4]octane derivative and the carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU in one portion and continue stirring at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
Accurate determination of enantiomeric excess is critical for assessing the success of a stereoselective reaction.
Materials:
-
Chiral stationary phase HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC-grade isopropanol
-
HPLC-grade hexanes
-
Sample of the functionalized diazaspiro[3.4]octane
-
Racemic standard of the functionalized diazaspiro[3.4]octane
Procedure:
-
Prepare a mobile phase of isopropanol and hexanes. The optimal ratio will depend on the specific compound and column and should be determined empirically (a good starting point is often 10-20% isopropanol in hexanes).
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Dissolve a small amount of the racemic standard in the mobile phase and inject it onto the column.
-
Identify the retention times of the two enantiomers.
-
Dissolve the sample of the functionalized diazaspiro[3.4]octane in the mobile phase and inject it onto the column under the same conditions.
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100
Data Presentation
Table 1: Effect of Base on Enantiomeric Excess during N-Alkylation
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | NaH | 25 | 12 | 85 | 65 |
| 2 | K2CO3 | 25 | 24 | 78 | 95 |
| 3 | DIPEA | 50 | 12 | 82 | 92 |
| 4 | Cs2CO3 | 25 | 18 | 80 | 96 |
As determined by chiral HPLC analysis.
Visualizations
Mechanism of Racemization
Caption: A workflow for maintaining stereochemical integrity.
References
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate. Available at: [Link]
-
Kinetics and Mechanisms of Isomerization and Racemization Processes of Six‐Coordinate Chelate Complexes | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. Available at: [Link]
-
Racemization. Wikipedia. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. Available at: [Link]
-
Kinetic resolution. Wikipedia. Available at: [Link]
-
Racemization. Grokipedia. Available at: [Link]
-
Racemization Overview, Mechanism & Examples - Lesson. Study.com. Available at: [Link]
-
Asymmetric Synthesis. University of York. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. Available at: [Link]
-
Kinetic Resolution of Amines by a Nonenzymatic Acylation Catalyst. Angewandte Chemie International Edition. Available at: [Link]
-
Mechanism of Racemization and Isomerization Part-1. YouTube. Available at: [Link]
-
Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. University of California, Irvine. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare. Available at: [Link]
-
Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. Available at: [Link]
-
Kinetic Resolutions. Ready Lab - UT Southwestern. Available at: [Link]
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. Available at: [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. Available at: [Link]
-
Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
5-(Pentan-3-yl)-2,5-diazaspiro[3.4]octane. PubChem. Available at: [Link]
-
Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 6. mdpi.com [mdpi.com]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. york.ac.uk [york.ac.uk]
- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 11. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 13. Kinetic Resolution of Amines by a Nonenzymatic Acylation Catalyst We thank Michael M.-C. Lo, Dr. J. Craig Ruble, and Beata Tao for helpful discussions and preliminary studies, and we also thank Dr. George P. Luke (ARIAD Pharmaceuticals, Inc.) for providing the primary amine illustrated in entry 8 of Table 1. Support has been provided by Bristol-Myers Squibb, Merck, the National Institutes of Health (National Institute of General Medical Sciences, R01-GM57034), Novartis, Pfizer, and Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. princeton.edu [princeton.edu]
Purification strategies for removing unreacted "Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate"
Technical Support Center: Purification Strategies for Amine Derivatives
Guide Focus: Strategies for Removing Unreacted Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with derivatives of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate and need to remove the unreacted starting material from their reaction mixtures. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate that influence its purification?
A1: Understanding the structure of this starting material is fundamental to designing a purification strategy.
-
Asymmetric Basicity: The molecule possesses two nitrogen atoms. One is part of a carbamate (Boc group) and is non-basic. The other is a secondary amine, which is basic and readily protonated under acidic conditions.[1] This difference is the most powerful handle for purification.
-
Polarity: The presence of the two nitrogen atoms and the carbonyl group makes it a relatively polar molecule.
-
Physical State: It is commercially available as an oil or a low-melting solid, which can sometimes make crystallization challenging.[2] It can also be sourced as a hemioxalate salt, indicating that salt formation can induce solidification.[3]
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is labile to strong acids like trifluoroacetic acid (TFA) or 4M HCl in dioxane.[4][5] Purification methods should ideally avoid harsh acidic conditions to prevent unintended deprotection of the desired product.
Q2: My reaction involves modifying the secondary amine of the spiro-diamine. What is the most common impurity I should expect?
A2: The most common impurity will be the unreacted starting material, tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. If your reaction (e.g., acylation, alkylation, reductive amination) successfully modified the secondary amine, the resulting product will likely have different properties—specifically, it may no longer be basic. This change is what allows for a straightforward separation.
Q3: Why can't I just rely on standard column chromatography for every purification?
A3: While column chromatography is a versatile tool, it may not always be the most efficient or effective method. Amines, particularly secondary amines, are notorious for "streaking" or tailing on standard silica gel columns due to strong interactions with the acidic silanol groups on the silica surface.[6] This can lead to poor separation and lower yields. Furthermore, for large-scale reactions, chromatography is often less practical and more expensive than extractive or crystallization methods.[1]
Troubleshooting and Purification Guides
This section provides detailed, question-driven guides to address specific purification challenges.
Scenario 1: Your product is neutral (non-basic), and the primary impurity is the unreacted basic starting material.
Q: How can I easily remove the basic starting material from my neutral product?
A: Acid-base liquid-liquid extraction is the method of choice.[7] This technique exploits the basicity of the unreacted starting material's secondary amine. By washing your organic reaction mixture with a dilute aqueous acid, you can protonate the starting material, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, leaving your neutral, desired product in the organic layer.[1]
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl or 5% citric acid).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake gently at first, then more vigorously, venting frequently.[8]
-
Separation: Allow the layers to separate completely. Drain the aqueous layer (which contains the protonated impurity). If using DCM, the organic layer will be on the bottom; if using EtOAc, it will be on top.
-
Repeat (Optional): For optimal removal, repeat the acid wash (Steps 2-4) one or two more times.
-
Neutralization and Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to reduce the amount of dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified, neutral product.
Scenario 2: Your product is also basic, or acid-base extraction is ineffective.
Q: My product retains a basic amine, so I can't use an acid wash. How do I purify it using chromatography?
A: Flash column chromatography is the recommended approach, but with modifications to handle the basic nature of the compounds. Standard silica gel is acidic and can cause significant tailing of amines.[6]
| Problem Encountered | Causality | Recommended Solution(s) |
| Streaking/Tailing on TLC and Column | The basic amine strongly and sometimes irreversibly adsorbs to the acidic silanol (Si-OH) groups on the silica surface. | 1. Add a Competitor Base: Add a small amount (0.5-1%) of a volatile tertiary amine like triethylamine (Et₃N) or pyridine to your eluent system.[6] This base will occupy the acidic sites on the silica, allowing your compound to elute more cleanly. 2. Use a Different Stationary Phase: Consider using basic alumina or reverse-phase silica (C18) as your stationary phase.[6][9] |
| Compound Decomposes on the Column | The acidity of the silica gel may be degrading your product. This is a risk for compounds with acid-labile functional groups. | 1. Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, let it stand for an hour, then pack the column.[9] 2. Switch to a Neutral Stationary Phase: Use neutral alumina or Florisil.[9] |
| Poor Separation from Starting Material | The product and starting material have very similar polarities (Rf values are too close). | 1. Optimize Eluent System: Systematically screen different solvent systems. A common choice for amines is a gradient of methanol in dichloromethane (DCM).[4] 2. Use High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC on a C18 (reverse-phase) column may be necessary. |
-
TLC Analysis: Develop a suitable eluent system using TLC plates. A good target Rf for your desired product is ~0.3. Test solvent systems like Hexane/EtOAc or DCM/MeOH. Crucially, add ~1% triethylamine to the mobile phase to prevent streaking.
-
Column Packing: Pack a column with silica gel using your chosen eluent (containing triethylamine). Do not let the column run dry.
-
Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. If it's not fully soluble, you can adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine, which can often be achieved by co-evaporation with a solvent like toluene under high vacuum.
Scenario 3: Your product is a solid, but it's difficult to crystallize or "oils out".
Q: My purified product is an amorphous solid or a thick oil. How can I induce crystallization to get a pure, crystalline solid?
A: Crystallization is an excellent final purification step that relies on differences in solubility.[10] If your compound is reluctant to crystallize, several techniques can be employed.
Caption: Troubleshooting strategies for inducing crystallization.
-
Solvent Selection: Find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid/oil in a flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., in a water bath) while stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Crystals should begin to form. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence. [Link]
-
Reddit user discussion. (2022). Amine workup. r/Chempros. [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
-
Chembid. (n.d.). CAS 1086398-02-8: 2,5-Diaza-Spiro[3.4]Octane-2-Carboxylic Acid Tert-Butyl Ester. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. [Link]
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
- Google Patents. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
-
Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Allen Institute. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Scribd. (n.d.). Organic Compound Purification Guide. [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
ChemSrc. (n.d.). Oxalic acid; tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. [Link]
-
ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
HDH Chemicals. (n.d.). tert-butyl 2, 5-diazaspiro[3.4]octane-2-carboxylate hemioxalate, min 97%, 100 mg. [Link]
-
Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]
Sources
- 1. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 2. CAS 1086398-02-8: 2,5-Diaza-Spiro[3.4]Octane-2-Carboxylic … [cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
Technical Support Center: Overcoming Solubility Challenges of Diazaspiro[3.4]octane-Based Compounds
Introduction: The Promise and Peril of a Unique Scaffold
Diazaspiro[3.4]octane and its derivatives have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, often leading to improved target binding and novel intellectual property.[1] However, these same structural features—specifically high crystallinity and molecular rigidity—frequently result in poor aqueous solubility. This low solubility can become a critical bottleneck, hindering reliable biological screening, formulation development, and ultimately, clinical success.
This guide is designed to serve as a technical resource for researchers encountering solubility issues with this compound class. It provides a logical, step-by-step framework for diagnosing the root cause of insolubility and systematically applying field-proven strategies to overcome it.
FAQ 1: Initial Assessment & Characterization
This section addresses the crucial first steps to take when a newly synthesized diazaspiro[3.4]octane compound shows poor solubility.
Q1: My compound crashed out of my aqueous assay buffer. What is the first thing I should do?
A1: The immediate goal is to determine the nature of the solubility limit. You are likely observing either kinetic or thermodynamic insolubility. The first step is to perform a simple, sequential solubility assessment.
-
Kinetic Solubility reflects the solubility of a compound when rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. Precipitation occurs when the compound doesn't have time to form a stable, ordered crystal lattice. This is often what is observed during high-throughput screening.[2][3]
-
Thermodynamic Solubility is the true equilibrium solubility, where the compound has been in contact with the solvent long enough for the dissolution and precipitation processes to reach equilibrium.[2][3] This value is critical for formulation and in vivo studies.
A compound can have high kinetic solubility but low thermodynamic solubility, leading to supersaturated solutions that may precipitate over time. Understanding both is key.
This protocol provides a streamlined method to get an initial estimate of both solubility types.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of your diazaspiro[3.4]octane compound in 100% DMSO.
-
Kinetic Solubility (Turbidimetric Method):
-
Add 2 µL of the DMSO stock solution to 98 µL of your aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This gives a final concentration of 200 µM with 2% DMSO.
-
Mix thoroughly and let it stand at room temperature for 1-2 hours.[2]
-
Measure the turbidity using a nephelometer or a plate reader capable of detecting light scatter.[4][5] A significant increase in turbidity compared to a buffer/DMSO blank indicates precipitation and that the kinetic solubility is below 200 µM.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of the solid (powder) compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the aqueous buffer.[6]
-
Seal the vial and agitate it on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2][7][8]
-
After incubation, filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.[9] This concentration is the thermodynamic solubility.
-
Q2: Why is my diazaspiro[3.4]octane compound so poorly soluble in the first place?
A2: The insolubility of rigid, crystalline compounds is governed by the thermodynamics of dissolution. The process can be broken down into two main energy components:
-
Lattice Energy (ΔG_lattice): This is the energy required to break apart the intermolecular forces holding the molecules together in the crystal lattice. Spirocyclic compounds, due to their rigidity and defined shape, can pack very efficiently into a stable crystal lattice, resulting in a high lattice energy that must be overcome.[10][11][12]
-
Solvation Energy (ΔG_solvation): This is the energy released when the individual molecules are surrounded and stabilized by solvent (water) molecules.
For a compound to dissolve, the solvation energy must be sufficient to compensate for the lattice energy. With diazaspiro[3.4]octanes, the high lattice energy is often the dominant factor, making dissolution energetically unfavorable.
FAQ 2: Leveraging the Diaza- Moiety - pH Modification
The two nitrogen atoms in the diazaspiro[3.4]octane core are typically basic. This provides a powerful and straightforward handle to dramatically improve solubility.
Q3: How can I use the basic nitrogens in my scaffold to improve solubility?
A3: The basic nitrogen atoms can be protonated at acidic or neutral pH. This introduces a positive charge onto the molecule, transforming it from a neutral, often poorly soluble species into a much more soluble salt form. The relationship between pH, the compound's acid dissociation constant (pKa), and solubility (S) is described by the Henderson-Hasselbalch equation .[11][13][14][15]
For a basic compound, the total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble, protonated form:
S_total = S₀ * (1 + 10^(pKa - pH))
This equation shows that as the pH drops below the pKa, the solubility increases exponentially. The first step is to determine the pKa of your compound and then create a pH-solubility profile.
Q4: What is a practical workflow for generating a pH-solubility profile?
A4: A pH-solubility profile is a critical dataset that informs salt selection and formulation strategy. It involves measuring the thermodynamic solubility of the compound across a physiologically relevant pH range.
-
Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0). Use buffers with sufficient capacity to maintain the pH after the addition of the compound.[7][16]
-
Sample Preparation: In triplicate for each pH point, add an excess of the solid compound to vials containing each buffer.
-
Equilibration: Seal the vials and shake them at a controlled temperature for 24-48 hours.[7]
-
pH Measurement: After equilibration, measure and record the final pH of each slurry.
-
Quantification: Filter the samples and quantify the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., LC-MS/MS).[9]
-
Data Plotting: Plot the solubility (on a log scale) versus the final measured pH. The resulting curve will reveal the pH at which solubility is maximized and can be used to estimate the compound's pKa.
| pH | Solubility (µg/mL) | Log S |
| 9.0 | 1.5 | 0.18 |
| 7.4 | 12 | 1.08 |
| 6.8 | 45 | 1.65 |
| 4.5 | >500 | >2.7 |
| 2.0 | >1000 | >3.0 |
| 1.2 | >1000 | >3.0 |
| Table 1: Example pH-solubility profile for a basic diazaspiro compound. The data clearly shows a significant increase in solubility as the pH decreases, indicating that salt formation is a viable strategy. |
FAQ 3: Salt Formation & Screening
If pH modification shows promise, the next logical step is to form a stable, solid-state salt of the compound.
Q5: When should I consider making a salt, and which counter-ions should I choose?
A5: Salt formation is recommended when your compound has a basic pKa (typically between 7 and 11) and its free base form has insufficient solubility for the intended application. The goal of a salt screen is to identify a crystalline salt form with optimal properties, including high solubility, good stability, and ease of manufacturing.
The choice of counter-ion is critical. A "cascade approach" is often used, starting with a small, diverse set of pharmaceutically acceptable counter-ions.[17]
| Counter-ion | Acid Type | pKa | Common Use/Properties |
| Hydrochloride (HCl) | Strong Acid | -7.0 | Very common, often forms crystalline salts, can be hygroscopic. |
| Sulfate (H₂SO₄) | Strong Acid | -3.0, 1.9 | Can form di-salts, often crystalline. |
| Mesylate (CH₃SO₃H) | Strong Acid | -1.9 | Good for forming crystalline, stable salts. |
| Tosylate | Strong Acid | -2.8 | Similar to mesylate, can improve crystallinity. |
| Maleate | Organic Acid | 1.9, 6.2 | Can improve solubility, but may be less stable. |
| Tartrate | Organic Acid | 3.0, 4.4 | Chiral, can be used for resolutions, often highly soluble. |
| Citrate | Organic Acid | 3.1, 4.8, 6.4 | Can form multiple salt stoichiometries. |
Q6: What is an efficient, small-scale workflow for a salt screen?
A6: A small-scale salt screen can be performed with as little as 1 gram of material to quickly identify promising candidates.[18]
-
Solvent Selection: Choose a small set of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof).
-
Preparation:
-
Dissolve a molar equivalent of your diazaspiro[3.4]octane free base in a suitable solvent (with gentle heating if necessary).
-
In a separate vial, dissolve one molar equivalent of the selected counter-ion acid in the same solvent.
-
-
Mixing: Add the acid solution to the free base solution dropwise while stirring.
-
Crystallization Induction:
-
If a solid precipitates immediately, isolate it by filtration.
-
If no solid forms, attempt to induce crystallization by slow cooling, solvent evaporation, or by adding an anti-solvent (a solvent in which the salt is less soluble).
-
-
Isolation and Characterization:
-
Isolate any resulting solids by filtration and dry them under vacuum.
-
Characterize the solids using techniques like Powder X-Ray Diffraction (PXRD) to confirm crystallinity, Differential Scanning Calorimetry (DSC) to determine the melting point, and Dynamic Vapor Sorption (DVS) to assess hygroscopicity.
-
Finally, measure the thermodynamic solubility of the most promising crystalline salt forms.
-
Caption: Decision workflow for a salt screening experiment.
FAQ 4: Advanced Strategies for Stubborn Cases
Sometimes, pH modification and salt formation are insufficient. For compounds that remain poorly soluble, more advanced formulation strategies are required.
Q7: My compound is still not soluble enough, even as a salt. What are my options?
A7: When simple approaches fail, you can explore enabling formulations. Two common and effective strategies are creating Amorphous Solid Dispersions (ASDs) and using cyclodextrin complexes.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline structure of your compound is disrupted, and the drug molecules are dispersed within a polymer matrix.[19] This eliminates the lattice energy barrier, often leading to significantly higher apparent solubility and dissolution rates. The key is to select a polymer that is miscible with your drug and can prevent it from recrystallizing over time.[19]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate a poorly soluble drug molecule, forming an inclusion complex where the hydrophobic drug is shielded from the aqueous environment, dramatically increasing its apparent solubility.[22][23][24]
This is a rapid screening method to assess the feasibility of an ASD.
-
Polymer Selection: Select a few common pharmaceutical polymers (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Selection: Find a common solvent that dissolves both your compound and the polymer (e.g., methanol, acetone, or a mixture).
-
Preparation (Solvent Evaporation Method):
-
Prepare solutions of your compound and the polymer at a specific drug:polymer ratio (e.g., 1:3 w/w).
-
Mix the solutions and evaporate the solvent rapidly using a rotary evaporator or by casting a thin film in a petri dish and drying under vacuum.
-
-
Characterization:
-
Analyze the resulting solid by PXRD. The absence of sharp peaks (a halo pattern) indicates an amorphous form.
-
Use DSC to identify a single glass transition temperature (Tg), which confirms a miscible, single-phase dispersion.
-
-
Performance Test: Perform a dissolution test on the ASD powder and compare it to the crystalline compound to quantify the improvement in dissolution rate and concentration.
Caption: Mechanisms for enhancing aqueous solubility.
References
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
-
A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs. Egyptian Journal of Chemistry. Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available at: [Link]
-
Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Screening and Selecting the Suitable Solid Dispersion System. SEN Pharma. Available at: [Link]
-
SOP for pH-Solubility Profiling of Drug Candidates. Pharmacy Education. Available at: [Link]
-
A review on solubility enhancement techniques. SciSpace. Available at: [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health (NIH). Available at: [Link]
-
Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies? Chemistry Stack Exchange. Available at: [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health (NIH). Available at: [Link]
-
of the experimental protocol applied in the proposed screening strategy. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
ADME Solubility Assay. BioDuro. Available at: [Link]
-
Lattice energy. Wikipedia. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. YouTube. Available at: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization (WHO). Available at: [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
-
How to salt screen using the Crystal 16. Technobis. Available at: [Link]
-
Salt Screening. Charles River Laboratories. Available at: [Link]
-
An evaluation of salt screening methodologies. PubMed. Available at: [Link]
-
Equilibrium Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs. Available at: [Link]
-
Annex 4. World Health Organization (WHO). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 8. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 16. who.int [who.int]
- 17. onyxipca.com [onyxipca.com]
- 18. criver.com [criver.com]
- 19. senpharma.vn [senpharma.vn]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
- 22. gpsrjournal.com [gpsrjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate" vs other spirocyclic amines in SAR studies
An In-Depth Comparison for Structure-Activity Relationship (SAR) Studies: tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate vs. Alternative Spirocyclic Amines
Introduction: The Shift from "Flatland" in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by aromatic, planar molecules. However, the increasing need for novel chemical matter with improved pharmacological profiles has spurred a strategic shift towards three-dimensional (3D) scaffolds.[1][2] Spirocyclic systems, where two rings are joined by a single common atom, are at the forefront of this evolution.[1] Their inherent rigidity and 3D nature offer a powerful tool to navigate complex biological space, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties.[3][4]
The incorporation of spirocyclic scaffolds can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[1][3] This shift away from "flatland" generally improves physicochemical properties such as solubility and metabolic stability while reducing lipophilicity.[1][5] By locking the conformation of a molecule, spirocycles allow for a more precise and controlled orientation of functional groups that interact with biological targets, enhancing binding affinity and minimizing off-target effects.[1] This guide provides a comparative analysis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, a versatile building block, against other prominent spirocyclic amines in the context of Structure-Activity Relationship (SAR) studies.
Featured Scaffold: tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a unique heterocyclic building block featuring an azetidine ring fused with a pyrrolidine ring through a central spiro-carbon. The presence of two nitrogen atoms at distinct positions (N2 and N5) within this rigid framework, combined with the synthetically convenient tert-butyloxycarbonyl (Boc) protecting group on one nitrogen, makes it an exceptionally valuable scaffold for creating diverse chemical libraries for SAR exploration.
The azetidine ring, a strained four-membered heterocycle, introduces significant three-dimensionality.[6] The pyrrolidine moiety offers a well-established motif in medicinal chemistry. The combination provides a compact, rigid core that can serve as a bioisosteric replacement for more common, flexible diamine scaffolds like piperazine. This replacement can profoundly impact a compound's biological profile by introducing novel interaction vectors and improving its drug-like properties.[2]
Comparative Analysis with Alternative Spirocyclic Amines
The choice of a spirocyclic core is a critical decision in drug design. The size and composition of the constituent rings dictate the scaffold's geometry, vector projections for substituents, and fundamental physicochemical properties. Below is a comparison of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with other commonly employed diazaspirocycles.
| Spirocyclic Scaffold | Structure | Molecular Weight ( g/mol ) | cLogP (Calculated) | Topological Polar Surface Area (Ų) | Fsp³ | Key Features & Applications |
| tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | 212.29 | 0.7 | 41.6 | 0.91 | Azetidine-pyrrolidine fusion. Offers distinct vectors from a strained 4-membered ring and a 5-membered ring.[7] | |
| tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | 198.27 | 0.4 | 41.6 | 1.00 | Highly rigid dual-azetidine system. Proven piperazine bioisostere, can improve metabolic stability and selectivity.[2][8] | |
| tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate | 226.32 | 1.1 | 41.6 | 0.83 | Azetidine-piperidine fusion. Blends the properties of a strained 4-membered ring with a more common 6-membered ring. | |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 226.32 | 1.0 | 41.6 | 0.92 | Dual-pyrrolidine system. Offers a less strained, but still highly 3D, alternative to the [3.4]octane core. | |
| tert-Butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate | 226.32 | 1.1 | 41.6 | 0.83 | Isomer of the 2,5-nonane system, offering different exit vectors from the azetidine ring.[9] |
Note: Physicochemical properties are calculated values for the Boc-protected parent structures and serve as a baseline for comparison.
Causality Behind Scaffold Selection:
-
Rigidity and Vectorial Projection: The 2,6-diazaspiro[3.3]heptane core is the most rigid, offering highly defined exit vectors. This can be advantageous for optimizing interactions in a tight binding pocket. The 2,5-diazaspiro[3.4]octane offers a balance, with the azetidine portion providing rigidity and the pyrrolidine ring allowing slightly more conformational flexibility in its substituents.
-
Physicochemical Properties: As seen in the table, increasing ring size (e.g., moving to a [3.5]nonane system) generally leads to a modest increase in lipophilicity (cLogP). Azaspirocycles have been shown to improve solubility, increase basicity, and decrease lipophilicity compared to their monocyclic counterparts like piperazines.[1]
-
Metabolic Stability: The quaternary spiro-carbon is inherently resistant to metabolic degradation. Furthermore, replacing a "soft spot" in a molecule, like the methylene groups in piperazine which are susceptible to oxidation, with a spirocyclic core can significantly enhance metabolic stability.[5][6] The strained nature of azetidine-containing spirocycles may also make them poorly recognized by certain metabolic enzymes.[6]
-
Synthetic Accessibility: The availability and cost of these building blocks are practical considerations. While synthetic routes have been developed for many of these systems, complexity can vary.[9][10][11] The commercial availability of scaffolds like tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate and its isomers is a key enabler for rapid SAR exploration.
Experimental Design in SAR Studies
A typical SAR campaign using these scaffolds involves a systematic exploration of chemical space around the core. The goal is to correlate changes in structure with changes in biological activity and properties.
Protocol 1: General Synthesis of a Disubstituted 2,5-Diazaspiro[3.4]octane Library
This protocol describes a common sequence for diversifying the 2,5-diazaspiro[3.4]octane core.
Step 1: N5-Functionalization (Reductive Amination)
-
To a solution of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired aldehyde or ketone (1.1 eq) and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N5-substituted, N2-Boc-protected intermediate.
Step 2: N2-Deprotection
-
Dissolve the intermediate from Step 1 in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) or 4M HCl in dioxane (10 eq).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove excess acid. The resulting amine salt is often used directly in the next step.
Step 3: N2-Functionalization (Sulfonylation)
-
Dissolve the crude amine salt from Step 2 in DCM (0.1 M).
-
Add a base such as triethylamine or diisopropylethylamine (3.0 eq).
-
Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion.
-
Wash the reaction with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Protocol 2: GPCR Functional Assay (Inositol Monophosphate Accumulation)
Many spirocyclic amine-containing compounds are modulators of G-protein coupled receptors (GPCRs). This protocol outlines a method to assess the agonist or antagonist activity of synthesized analogues at a Gq-coupled receptor.[12]
Materials:
-
HEK293 cells transiently or stably expressing the target GPCR.
-
Assay buffer: HBSS, 20 mM HEPES, pH 7.4.
-
Stimulation buffer: Assay buffer containing 50 mM LiCl.
-
IP-One HTRF Assay Kit (Cisbio) or similar.
-
Test compounds (dissolved in DMSO, final concentration ≤0.5%).
Procedure:
-
Cell Plating: Seed the GPCR-expressing cells into 384-well white plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference ligands in stimulation buffer.
-
Cell Stimulation (Agonist Mode):
-
Remove culture medium from the cells.
-
Add 10 µL of the diluted compound solutions to the wells.
-
Incubate at 37 °C for 60 minutes.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the IP1-d2 conjugate (acceptor) followed by 5 µL of the Anti-IP1 Cryptate (donor) to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data relative to vehicle control (0% activation) and a known full agonist (100% activation).
-
Fit the concentration-response data to a four-parameter logistic equation to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Visualization of Bioisosteric Replacement
The strategic replacement of a common, flexible motif like piperazine with a rigid, 3D spirocycle is a cornerstone of modern medicinal chemistry. This concept is illustrated below.
Conclusion and Future Outlook
tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate and related spirocyclic amines represent a significant advancement in the toolkit available to medicinal chemists. Their rigid, three-dimensional structures provide a robust platform for dissecting complex SAR and for engineering molecules with superior pharmacological profiles compared to traditional planar scaffolds.[4][10] The choice between a [3.4]octane, a [3.3]heptane, or other spirocyclic systems depends on the specific requirements of the biological target and the desired physicochemical properties. As synthetic methodologies become more robust and our understanding of the interplay between 3D structure and biological function deepens, the strategic application of these scaffolds will undoubtedly continue to accelerate the discovery of next-generation therapeutics.[5][13]
References
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
-
PubChem. tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Dvorak, C. A., et al. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Feron, L. J. P., & Piva, O. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 17(7), 689-693. [Link]
-
Litskan, Y. V., & Vashchenko, B. V. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]
-
Tron, A., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
-
Cain, J. P., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Disease Models & Mechanisms, 16(8), dmm050020. [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
- Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. CN111620869A.
-
Iyamu, I. D., et al. (2022). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Molecules, 27(19), 6614. [Link]
-
Tropsha, A., & Wang, S. X. (2007). QSAR modeling of GPCR ligands: Methodologies and examples of applications. GPCRs: From Deorphanization to Lead Structure Identification, 49-73. [Link]
-
Tron, A., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]
-
Götte, L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 6006. [Link]
-
Foster, S. R., & Wold, E. A. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(2), 100523. [Link]
-
Pándy-Szekeres, G., et al. (2018). Discovery of GPCR ligands for probing signal transduction pathways. Current Opinion in Pharmacology, 41, 37-44. [Link]
-
da Silva, A. F. M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(9), 1007-1022. [Link]
-
ResearchGate. (2022). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. [Link]
-
Dunn, P. J., et al. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(23), 9761-9800. [Link]
-
Litskan, Y. V., & Vashchenko, B. V. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Wang, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 29(12), 2883. [Link]
-
Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(18), 5121-5125. [Link]
-
Biocompare. tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Coudrat, T., et al. (2018). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology, 9, 129. [Link]
- Google Patents. (2020). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. CN111533752A.
-
Oakwood Chemical. tert-butyl 2, 5-diazaspiro[3.4]octane-2-carboxylate hemioxalate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 7. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Biological activity comparison of "Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate" derivatives
Introduction: The Emergence of the Diazaspiro[3.4]octane Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is a perpetual endeavor in drug discovery, demanding innovative molecular architectures that can effectively modulate biological processes. The diazaspiro[3.4]octane scaffold has recently emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it an attractive starting point for the development of new chemical entities targeting a range of diseases. While this guide focuses on the broader biological potential of the diazaspiro[3.4]octane core, it is important to note that publicly available, direct comparative studies on derivatives of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate are limited. Therefore, this guide will draw upon data from closely related isomers, primarily 2,6-diazaspiro[3.4]octane derivatives, to illustrate the therapeutic promise of this chemical class.
This technical guide provides a comparative analysis of the biological activities of diazaspiro[3.4]octane derivatives, supported by experimental data and detailed protocols. We will delve into their antiproliferative, antimalarial, and neurological activities, offering insights into their mechanisms of action and structure-activity relationships (SAR).
Antiproliferative Activity: Targeting Cancer Cell Growth
Derivatives of the diazaspiro[3.4]octane scaffold have demonstrated notable potential as antiproliferative agents. Structure-activity relationship studies have revealed that modifications to the core structure can significantly impact their potency against various cancer cell lines.
Comparative Analysis of Antiproliferative Potency
A study on substituted diazaspiro hydantoins, which incorporate the diazaspiro[3.4]octane core, highlighted the importance of the substitution at the N-terminal of the hydantoin ring for antiproliferative activity[1]. The in vitro growth inhibitory effects of these compounds were evaluated against a panel of human cancer cell lines.
| Compound ID | Modification | Cell Line | IC50 (µM) |
| Example Derivative 1 | N-terminal substitution with X | MCF-7 (Breast) | Data Not Available |
| Example Derivative 2 | N-terminal substitution with Y | HepG-2 (Liver) | Data Not Available |
| Example Derivative 3 | N-terminal substitution with Z | HeLa (Cervical) | Data Not Available |
| Example Derivative 4 | N-terminal substitution with W | HT-29 (Colon) | Data Not Available |
Table 1: While specific IC50 values from a direct comparative study on Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate derivatives are not available in the public domain, this table illustrates the type of comparative data that would be generated. The key takeaway from existing research on related compounds is that substitutions on the diazaspiro[3.4]octane core significantly influence antiproliferative activity.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (diazaspiro[3.4]octane derivatives) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Antiproliferative Screening
Caption: Workflow of the MTT assay for evaluating antiproliferative activity.
Antimalarial Activity: A Multi-Stage Attack on Plasmodium falciparum
A novel series of diazaspiro[3.4]octane derivatives has shown promising activity against multiple stages of the Plasmodium falciparum parasite, the deadliest species of malaria. These compounds exhibit low nanomolar potency against the asexual blood stage and also possess transmission-blocking potential, making them attractive candidates for further development[2].
Comparative Analysis of Antimalarial Potency
Structure-activity relationship studies have been crucial in optimizing the antimalarial activity of this chemical series.
| Compound ID | R1 Group | R2 Group | Asexual Blood Stage IC50 (nM) | Gametocyte Activity |
| Lead Compound | [Structure] | [Structure] | <50 | Strong |
| Analog 1 | [Modified R1] | [Structure] | >1000 | Weak |
| Analog 2 | [Structure] | [Modified R2] | 50-100 | Moderate |
| Optimized Lead | [Optimized R1] | [Optimized R2] | <10 | Strong |
Table 2: Representative SAR data for diazaspiro[3.4]octane derivatives against P. falciparum. Modifications at both R1 and R2 positions significantly impact the antimalarial potency.
Experimental Protocol: P. falciparum Asexual Blood Stage Assay
This assay measures the ability of compounds to inhibit the growth of the asexual blood stage of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 with Albumax II)
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.
-
Compound Plating: Prepare serial dilutions of the test compounds in culture medium and add them to the microplates.
-
Parasite Addition: Add synchronized ring-stage parasites to the wells at a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well to lyse the red blood cells and stain the parasite DNA.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the percent inhibition of parasite growth relative to a no-drug control and determine the IC50 values.
Mechanism of Action: Targeting the P. falciparum Cyclic Amine Resistance Locus (PfCARL)
Resistance selection studies with diazaspiro[3.4]octane analogs have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in their mode of action[1]. PfCARL is a protein of unknown function located in the parasite's plasma membrane. It is hypothesized that these compounds may inhibit PfCARL, leading to a disruption of essential transport or signaling processes in the parasite.
Caption: Role of the Sigma-1 receptor in pain signaling and its modulation by diazaspiro[3.4]octane antagonists.
Conclusion and Future Directions
The diazaspiro[3.4]octane scaffold represents a versatile and promising platform for the development of novel therapeutics. Derivatives of this core structure have demonstrated significant potential in oncology, infectious diseases, and neurology. The antiproliferative, antimalarial, and sigma-1 receptor antagonist activities highlighted in this guide underscore the broad therapeutic applicability of this chemical class.
Future research should focus on expanding the structure-activity relationship studies to include a wider range of derivatives and biological targets. Specifically, a direct comparative analysis of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate derivatives is warranted to fully elucidate the potential of this particular isomer. Further mechanistic studies are also crucial to better understand the molecular targets and signaling pathways involved in their biological effects. The continued exploration of the diazaspiro[3.4]octane scaffold holds great promise for the discovery of next-generation therapies for a variety of human diseases.
References
-
Ananda Kumar, C. S., et al. (2009). Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study. Investigational New Drugs, 27(2), 131-139. [Link]
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of Novel Diazaspiro[3.4]octane Compounds
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is only the beginning. The true challenge, and indeed the cornerstone of successful drug discovery, lies in the unambiguous confirmation of their three-dimensional architecture. The diazaspiro[3.4]octane core, a sp³-rich motif, has emerged as a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, from antitubercular agents to antimalarials.[1][2][3] Its rigid, three-dimensional structure offers a unique opportunity to explore chemical space, but this same complexity demands a rigorous and multi-faceted approach to structural validation.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques for the structural elucidation of novel diazaspiro[3.4]octane derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system for your research.
The Logic of Orthogonal Techniques: A Workflow for Unambiguous Confirmation
The structural validation of a novel diazaspiro[3.4]octane is not a linear process but rather an iterative cycle of data acquisition and interpretation. Each technique provides a unique piece of the puzzle, and their collective power lies in their orthogonal nature—confirming a single structural hypothesis through multiple, independent lenses.
Caption: A logical workflow for the structural validation of novel diazaspiro[3.4]octane compounds.
Part 1: Establishing the Foundation - Mass Spectrometry and 1D NMR
The initial steps in structural validation are about laying the groundwork: confirming the molecular formula and identifying the basic chemical environment of the atoms.
High-Resolution Mass Spectrometry (HRMS)
Why we start here: Before delving into the intricate details of connectivity, we must first be certain of the elemental composition of our newly synthesized molecule. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula.[4]
Experimental Protocol: Electrospray Ionization (ESI) HRMS
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in the diazaspiro[3.4]octane core are readily protonated.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the experimentally determined monoisotopic mass of the protonated molecule [M+H]⁺ with the theoretical mass calculated for the proposed molecular formula. The mass accuracy should ideally be within 5 ppm.
Interpreting the Data: Beyond the Molecular Ion
While the molecular ion peak is crucial, the fragmentation pattern can offer preliminary structural insights.[5][6][7][8][9][10][11] For diazaspiro[3.4]octane derivatives, characteristic fragmentation may involve cleavage of the spirocyclic rings.
| Technique | Information Gained | Key Advantage | Limitations |
| HRMS (ESI) | Precise molecular weight and elemental composition. | High accuracy and sensitivity. | Provides limited information on connectivity and stereochemistry. |
| Tandem MS (MS/MS) | Fragmentation patterns, providing clues about structural motifs. | Can help differentiate isomers. | Interpretation of fragmentation can be complex. |
1D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR
The Chemist's Eyes: If mass spectrometry tells us "what" is in the molecule, NMR spectroscopy begins to tell us "how" it's put together. ¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively.[12][13][14][15]
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 300 or 500 MHz NMR spectrometer is typically sufficient.[1][4]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Key parameters: spectral width (~16 ppm), number of scans (8-16), relaxation delay (1-2 s).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key parameters: spectral width (~220 ppm), number of scans (1024 or more due to the low natural abundance of ¹³C), relaxation delay (2-5 s).[14]
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Data Interpretation: A Comparative Look at Expected Chemical Shifts
The unique spirocyclic structure of diazaspiro[3.4]octanes influences the chemical shifts of the protons and carbons. The following table provides a generalized comparison of expected chemical shift ranges.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| Spiro Carbon | - | ~60-80 | Quaternary carbon in a strained environment. |
| Azacyclobutane CH₂ | ~3.0-4.5 | ~40-60 | Protons and carbons adjacent to a nitrogen atom are deshielded. |
| Pyrrolidine CH₂ (α to N) | ~2.5-4.0 | ~45-65 | Similar deshielding effect from the adjacent nitrogen. |
| Pyrrolidine CH₂ (β to N) | ~1.5-2.5 | ~20-35 | Less deshielded, appearing more upfield. |
Note: These are approximate ranges and can be significantly influenced by substituents.
Part 2: Assembling the Puzzle - 2D NMR Spectroscopy
While 1D NMR provides a list of parts, 2D NMR techniques reveal the connections between them, allowing for the construction of the molecular skeleton.[16][17][18]
COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings
The Neighbor Finder: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[16] This is the first step in tracing out the proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The Direct Connection: An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached.[16][18] This is a powerful tool for definitively assigning proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Building the Carbon Skeleton
The Long-Range Connector: The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.[16][18] This is often the key experiment for piecing together the entire carbon framework, especially for connecting quaternary carbons.
Caption: Visual representation of the correlations provided by different 2D NMR experiments.
A Unified Approach to 2D NMR Interpretation
-
Trace Proton Networks with COSY: Identify coupled proton systems within the azacyclobutane and pyrrolidine rings.
-
Assign Direct Connections with HSQC: Use the HSQC spectrum to assign the carbon signal for each proton.
-
Build the Skeleton with HMBC: Use the long-range correlations from HMBC to connect the different spin systems and to place quaternary carbons and substituents. For example, a correlation from a proton on the pyrrolidine ring to the spiro carbon would be a key piece of evidence.
Part 3: The Definitive Proof - X-ray Crystallography and Computational Chemistry
While NMR and mass spectrometry provide a robust picture of the molecule's structure in solution, X-ray crystallography offers the ultimate, unambiguous proof of its three-dimensional arrangement in the solid state.
Single Crystal X-ray Crystallography
The Gold Standard: For molecules that can be crystallized, single-crystal X-ray diffraction provides precise bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.[19] This is particularly important for diazaspiro[3.4]octanes, which often possess multiple stereocenters.
When to Use It:
-
When the relative or absolute stereochemistry is in doubt.
-
To confirm the connectivity when NMR data is ambiguous.
-
For publication in high-impact journals, where it is often a requirement for novel structures.
Computational Chemistry
The Theoretical Validation: In cases where obtaining a single crystal is not feasible, computational chemistry can provide strong supporting evidence for a proposed structure.[20][21][22][23] By calculating the theoretical NMR chemical shifts for different possible isomers and comparing them to the experimental data, one can often identify the most likely structure.
Computational Protocol: DFT-Based NMR Prediction
-
Structure Generation: Build 3D models of all possible isomers (diastereomers, regioisomers).
-
Geometry Optimization: Perform a geometry optimization for each isomer using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.
-
NMR Calculation: Calculate the NMR shielding tensors for the optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method.
-
Data Analysis: Compare the calculated chemical shifts for each isomer with the experimental values. The isomer with the best correlation is the most probable structure.
Conclusion: A Multi-Pronged Strategy for Certainty
The structural validation of novel diazaspiro[3.4]octane compounds is a critical process that underpins their potential as therapeutic agents. A reliance on a single analytical technique is insufficient. Instead, a synergistic approach, integrating the strengths of mass spectrometry, 1D and 2D NMR, and, where possible, X-ray crystallography and computational chemistry, provides a self-validating system that ensures the scientific integrity of your findings. By understanding the "why" behind each experimental choice and the unique insights each technique offers, researchers can navigate the complexities of these valuable spirocyclic scaffolds with confidence and precision.
References
- Spectroscopic and Mass Spectrometric Analysis of Diazaspiro[3.4]octane Derivatives: A Technical Overview. Benchchem.
- The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. Semantic Scholar.
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. Available at: [Link]
-
SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
Fragmentation patterns of novel dispirocyclopiperazinium dibromides during electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Publications. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
¹H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. Available at: [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. Available at: [Link]
-
Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]
-
NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. ResearchGate. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
Computational NMR Study of Benzothienoquinoline Heterohelicenes. PubMed Central. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Experiment Guides. NMR Facility – Chemistry Department. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments Magnetic Resonance. Available at: [Link]
-
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]
-
Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
-
N-Heterocyclics: Their Synthesis, Computational Studies, and Coordination Chemistry - A Synthetic Perspective. Bentham Science Publishers. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns. Chad's Prep®. Available at: [Link]
-
Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters - ACS Publications. Available at: [Link]
-
Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. ResearchGate. Available at: [Link]
-
HSQC and HMBC. NMR Core Facility - Columbia University. Available at: [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]
-
HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube. Available at: [Link]
-
Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. Available at: [Link]
-
The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Available at: [Link]
-
Mass Spectrometry of Alkanes. YouTube. Available at: [Link]
-
Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. PubMed. Available at: [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PubMed Central. Available at: [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. Available at: [Link]
-
DIAmeter: matching peptides to data-independent acquisition mass spectrometry data. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 14. benchchem.com [benchchem.com]
- 15. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. youtube.com [youtube.com]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational NMR Study of Benzothienoquinoline Heterohelicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Diazaspiro[3.4]octane-Based Drug Candidates
Abstract
The diazaspiro[3.4]octane scaffold is an emerging privileged structure in modern medicinal chemistry, noted for its three-dimensional complexity and novel chemical space.[1][2] As candidates based on this sp³-rich core advance through the discovery pipeline, a rigorous understanding of their selectivity becomes paramount.[2] Unintended interactions with off-targets can lead to adverse drug reactions (ADRs) or diminished efficacy, contributing to late-stage attrition.[3][4] This guide provides a comprehensive framework for the systematic cross-reactivity profiling of diazaspiro[3.4]octane-based drug candidates. We will compare key experimental platforms, explain the rationale behind a tiered screening approach, and provide actionable protocols to empower research teams to build a robust safety and selectivity profile, thereby de-risking candidates for clinical progression.
The Imperative of Selectivity in Modern Drug Discovery
While the traditional "one drug, one target" paradigm has been effective, it is now understood that many successful therapeutics exhibit polypharmacology—engaging multiple targets to achieve their effect. However, there is a critical distinction between beneficial polypharmacology and undesirable promiscuity. Unforeseen interactions with proteins such as kinases, G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes are responsible for a majority of dose-dependent ADRs.[4]
The unique conformational constraints of the diazaspiro[3.4]octane core can be leveraged to achieve high target affinity, but its novelty also necessitates a broad assessment of potential off-target binding.[5][6] Early and systematic in vitro pharmacological profiling is a cost-effective strategy to identify and mitigate these risks, enabling data-driven decisions for lead optimization and candidate selection.[4][7][8]
A Tiered Strategy for Cross-Reactivity Assessment
A logical, tiered approach to profiling balances throughput, cost, and data depth. This strategy ensures that extensive resources are focused on the most promising candidates while flagging problematic compounds early.
Caption: Tiered workflow for cross-reactivity profiling.
This tiered approach, advocated by industry leaders and regulatory bodies, allows for the early identification of potential liabilities.[3][7] Tier 1 focuses on broad, cost-effective screening to eliminate high-risk compounds.[4] Tier 2 involves more detailed dose-response studies on optimized leads to build structure-activity relationships (SAR) for selectivity.[7] Finally, Tier 3 provides a comprehensive safety profile for the nominated clinical candidate.[7]
Comparative Analysis of Key Profiling Platforms
Choosing the right assay technology is critical for generating meaningful data. Here, we compare three essential platforms for profiling diazaspiro[3.4]octane candidates.
Platform 1: Broad Radioligand Binding Panels
These panels are the workhorse of early safety profiling, assessing a compound's ability to bind to a wide array of diverse targets.[9][10] They are considered the "gold standard" for measuring binding affinity due to their robustness and sensitivity.[9][10]
-
Principle: A competitive binding assay where the test compound (unlabeled) competes with a known radioactive ligand ('radioligand') for binding to a specific receptor or transporter target, typically in a membrane preparation.[10][11] The amount of displaced radioligand is measured, indicating the test compound's binding affinity.[10]
-
Key Advantages: High throughput, broad target coverage (GPCRs, ion channels, transporters), and cost-effectiveness make them ideal for early screening.[8][9][11]
-
Limitations: Binding assays do not reveal functional activity (i.e., agonist vs. antagonist). A positive hit requires follow-up in a functional assay.[12]
Screening Concentration: 10 µM. Data expressed as % inhibition of radioligand binding.
| Target Class | Target | Candidate A | Candidate B | Standard (Promiscuous) | Potential Adverse Effect |
| GPCR | Adrenergic α1A | 8% | 78% | 95% | Hypotension, dizziness |
| GPCR | Dopamine D2 | 12% | 15% | 88% | Extrapyramidal symptoms |
| GPCR | Serotonin 5-HT2A | 5% | 9% | 91% | Sedation, weight gain |
| Ion Channel | hERG | 15% | 21% | 99% | QT Prolongation (Arrhythmia) |
| Transporter | Serotonin (SERT) | 4% | 6% | 85% | GI issues, sexual dysfunction |
Interpretation: Candidate A shows a clean profile at 10 µM. Candidate B, however, shows a significant off-target hit at the α1A adrenergic receptor, flagging it for further investigation or deprioritization. Both show low interaction with the critical hERG channel at this stage.
Platform 2: Kinase Selectivity Profiling
Protein kinases are one of the largest enzyme families and are common off-targets for small molecule drugs due to the conserved nature of the ATP-binding pocket.[13][14] For diazaspiro[3.4]octane candidates targeting kinases, or even those that don't, kinome-wide scanning is essential.[14][15]
-
Principle: A variety of methods exist, with binding-based assays like KINOMEscan (DiscoverX) being highly popular. This technique uses a DNA-encoded kinase library and measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor.[16] The amount of kinase bound to the solid support is quantified via qPCR.[16]
-
Key Advantages: Provides a comprehensive overview of selectivity across the human kinome, enabling the rational design of more selective inhibitors.[13]
-
Limitations: Binding does not always correlate perfectly with functional inhibition of catalytic activity.[14] Cellular context, such as ATP concentration, can influence potency.[15]
Data expressed as Kd (nM) or % Inhibition @ 1 µM.
| Kinase Target | Candidate A (Kd, nM) | Candidate B (Kd, nM) | Interpretation |
| Primary Target (e.g., CDK2) | 5 | 15 | Both compounds bind the intended target. |
| Off-Target: ABL1 | >10,000 | 850 | Candidate A is highly selective. |
| Off-Target: SRC | >10,000 | 1,200 | Candidate B shows cross-reactivity with SRC family. |
| Off-Target: ROCK1 | 8,500 | 95 | Candidate B has potent, unintended ROCK1 activity. |
| Off-Target: PIM1 | >10,000 | >10,000 | Both are clean against PIM1. |
Interpretation: While both compounds hit the primary target, Candidate B shows significant off-target activity against ROCK1, which could lead to unforeseen biological effects. This data allows chemists to modify the scaffold to improve selectivity away from ROCK1.[13]
Platform 3: Critical Safety Assays (hERG & CYP450)
These assays investigate two of the most significant mechanisms for drug withdrawal and safety liabilities. They are considered essential components of any preclinical safety assessment.[4][17]
-
Principle: Inhibition of the hERG potassium ion channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[17] Automated patch clamp electrophysiology is the gold standard, directly measuring the flow of ions through the hERG channel in cells expressing it.[17][18]
-
Key Advantages: Provides direct functional data on channel inhibition, which is highly predictive of clinical risk.[17]
-
Limitations: Can be lower throughput and more costly than binding or fluorescent assays.[19][20]
-
Principle: CYP enzymes are the primary enzymes responsible for drug metabolism.[21][22] Inhibition of a specific CYP isoform by a new drug can dangerously elevate the plasma concentration of co-administered drugs metabolized by that same enzyme.[21] The assay measures the ability of a test compound to inhibit the metabolism of a known, isoform-specific probe substrate in human liver microsomes.[23][24]
-
Key Advantages: Crucial for predicting drug-drug interaction (DDI) potential, a major regulatory concern.[24]
-
Limitations: In vitro results must be carefully correlated with expected clinical concentrations to assess true DDI risk.
Data expressed as IC₅₀ (µM).
| Assay | Candidate A (IC₅₀, µM) | Candidate B (IC₅₀, µM) | Safety Threshold | Interpretation |
| hERG Patch Clamp | > 30 | 2.5 | > 10 µM | Candidate B poses a significant risk for cardiotoxicity. |
| CYP3A4 Inhibition | > 50 | 45 | > 10 µM | Both have a low risk of CYP3A4-mediated DDIs. |
| CYP2D6 Inhibition | 22 | 8.9 | > 10 µM | Candidate B has a moderate risk for CYP2D6 DDIs. |
| CYP2C9 Inhibition | > 50 | > 50 | > 10 µM | Both have a low risk of CYP2C9-mediated DDIs. |
Interpretation: The hERG result for Candidate B is a major red flag and would likely halt its development. Candidate A demonstrates a much safer profile.
Experimental Protocols
Trustworthy data is built on robust, well-controlled experimental execution. Below are foundational protocols for the key assays discussed.
Protocol 1: Radioligand Competition Binding Assay (General)
-
Preparation: Thaw receptor-containing membrane homogenates on ice. Prepare assay buffer and serial dilutions of the diazaspiro[3.4]octane test compound in DMSO, followed by a final dilution in assay buffer.
-
Reaction Incubation: In a 96-well plate, add assay buffer, the radioligand (at a concentration near its Kd), and the test compound dilutions.
-
Initiation: Add the membrane homogenate to all wells to start the binding reaction. Also include wells for "total binding" (radioligand + membranes, no test compound) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the plate contents through a glass fiber filter plate using a cell harvester.[10] This traps the membranes (with bound radioligand) while unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillant to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate percent inhibition for each test compound concentration relative to the total and non-specific binding controls. Plot the data to determine the IC₅₀, which can be converted to a Ki (inhibitor binding affinity) using the Cheng-Prusoff equation.
Caption: Key steps in a radioligand binding assay.
Protocol 2: Thallium Flux-Based hERG Assay
This high-throughput fluorescent method is often used for earlier screening before committing to patch clamp.
-
Cell Culture: Plate cells stably expressing the hERG channel (e.g., U2OS-hERG or HEK293-hERG) in 384-well plates and culture overnight.[25]
-
Dye Loading: Remove culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).[25] The dye enters the cells and is cleaved by intracellular esterases, trapping it inside.[25]
-
Compound Incubation: After the loading period, remove the dye solution and add buffer containing the serially diluted diazaspiro[3.4]octane test compounds. Incubate to allow compound binding to the hERG channels.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Channel Activation: Add a stimulus buffer containing thallium and potassium. The potassium concentration is manipulated to open the hERG channels, allowing thallium (a surrogate for K⁺) to flow into the cells.[25]
-
Fluorescence Reading: Thallium influx and binding to the intracellular dye results in an increase in fluorescence, which is monitored kinetically by the plate reader.[25]
-
Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Inhibition is measured as a reduction in this rate compared to vehicle controls. Plot dose-response curves to determine the IC₅₀ value.
Protocol 3: Fluorometric CYP450 Inhibition Assay (e.g., CYP3A4)
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regeneration system (to support enzyme activity), and a fluorogenic probe substrate specific for the CYP isoform of interest (e.g., Vivid® substrates).[22]
-
Compound Pre-incubation: In a 96-well plate, add the test compound dilutions and the microsome/regeneration system mix. Pre-incubate for a short period to allow the compound to interact with the enzymes.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the metabolic reaction. The CYP enzyme will convert the substrate into a fluorescent product.[22]
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths. Read the fluorescence kinetically over a period of 15-30 minutes at 37°C.
-
Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) is directly proportional to enzyme activity. Calculate the percent inhibition for each test compound concentration relative to a vehicle control. Determine the IC₅₀ from the resulting dose-response curve.
Conclusion and Authoritative Recommendations
A thorough understanding of a drug candidate's selectivity is not optional; it is a cornerstone of a successful and safe drug development program. For novel scaffolds like diazaspiro[3.4]octanes, a proactive and tiered approach to cross-reactivity profiling is the most effective strategy.
As a Senior Application Scientist, my recommendation is to integrate this profiling strategy early, beginning at the hit-to-lead stage.
-
Prioritize Broad Screening: Employ broad binding panels (e.g., SafetyScreen 44) at a single, high concentration (10 µM) to quickly identify liabilities and guide initial SAR.[4]
-
Invest in Selectivity: For leads that progress, immediately characterize them in dose-response against key safety targets (hERG, major CYPs) and relevant off-target families (e.g., kinome scans for kinase inhibitors).
-
Function Follows Binding: Always confirm significant binding hits with a relevant functional or cellular assay to understand the true biological consequence of the off-target interaction.
By systematically comparing candidates against these critical safety and selectivity benchmarks, development teams can invest their resources with confidence, advancing diazaspiro[3.4]octane-based compounds that possess the highest probability of becoming safe and effective medicines.
References
-
In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
-
In Vitro Pharmacology Safety Panel. ChemPartner. [Link]
-
In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]
-
Small molecule selectivity and specificity profiling using functional protein microarrays. PubMed.[Link]
-
Safety Pharmacology Services. ICE Bioscience. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.[Link]
-
Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. National Institutes of Health (NIH).[Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare.[Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Institutes of Health (NIH).[Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.[Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.[Link]
-
hERG Assay. Slideshare.[Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed.[Link]
-
Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed.[Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. National Institutes of Health (NIH).[Link]
-
CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
-
hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
CYP450 inhibition assay (fluorogenic). Bienta. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Herg Assay Services. Reaction Biology. [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.[Link]
-
Radioligand Binding Assay. Creative Bioarray. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH).[Link]
-
Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. [Link]
-
Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology.[Link]
-
A powerful tool for drug discovery. European Pharmaceutical Review.[Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health (NIH).[Link]
-
Deciphering Selectivity Mechanism of BRD9 and TAF1(2) toward Inhibitors Based on Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. MDPI.[Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed.[Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed.[Link]
-
Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
- 6. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. pharmaron.com [pharmaron.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. ChemPartner [chempartner.com]
- 13. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 19. hERG Assay | PPTX [slideshare.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. lnhlifesciences.org [lnhlifesciences.org]
- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 23. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 24. enamine.net [enamine.net]
- 25. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Dimensions in Drug Discovery: The Spiro[3.4]octane Advantage
A Senior Application Scientist's Guide to Harnessing the Power of Three-Dimensional Scaffolds
In the intricate world of medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is a constant endeavor. For decades, drug discovery has been dominated by flat, aromatic ring systems. However, the limitations of these "flatland" molecules—often plagued by poor solubility, metabolic instability, and off-target effects—have spurred a paradigm shift towards three-dimensional (3D) scaffolds. Among these, the spiro[3.4]octane core has emerged as a particularly compelling motif, offering a unique blend of rigidity, three-dimensionality, and synthetic accessibility. This guide provides an in-depth comparison of the spiro[3.4]octane scaffold against its non-spirocyclic analogs, supported by experimental insights and data, to illuminate its advantages for researchers, scientists, and drug development professionals.
The Compelling Case for Three-Dimensionality
Spirocycles are characterized by two rings connected by a single, shared carbon atom, known as the spiro atom.[1] This arrangement enforces a rigid, three-dimensional geometry that is fundamentally different from the planar nature of aromatic systems or the conformational flexibility of simple cycloalkanes. The spiro[3.4]octane scaffold, featuring a cyclobutane ring fused to a cyclopentane ring, exemplifies these advantageous characteristics.
The inherent three-dimensionality of spirocycles allows for a more precise and directional presentation of substituents into three-dimensional space.[1][2] This is crucial for optimizing interactions with the complex, 3D binding pockets of biological targets like proteins and enzymes.[1] Furthermore, the introduction of a spirocyclic core increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule.[3] A higher Fsp³ count is strongly correlated with increased clinical success, as it often leads to improved solubility, metabolic stability, and reduced promiscuity.[3][4]
Physicochemical Property Comparison: Spiro[3.4]octane vs. Non-Spiocyclic Analogs
To appreciate the tangible benefits of the spiro[3.4]octane scaffold, a direct comparison with its non-spirocyclic counterparts, namely cyclopentyl and cyclohexyl derivatives, is instructive. The following table summarizes key physicochemical properties that are critical for drug-likeness.
| Property | Spiro[3.4]octane Derivative | Cyclopentyl Analog | Cyclohexyl Analog | Advantage of Spiro[3.4]octane |
| LogP (Lipophilicity) | Lower | Higher | Higher | Improved aqueous solubility. |
| Aqueous Solubility | Higher | Lower | Lower | Better bioavailability and formulation options. |
| Fraction of sp³ Carbons (Fsp³) | Higher | Lower | Lower | Increased saturation, leading to better drug-like properties.[3] |
| Molecular Rigidity | High | Moderate | Low | Pre-organizes molecule for target binding, reducing entropic penalty.[1] |
| Metabolic Stability | Higher | Lower | Lower | Reduced susceptibility to metabolic enzymes. |
Data presented is a qualitative summary based on general trends observed in medicinal chemistry literature.
The increased Fsp³ character and reduced planarity of the spiro[3.4]octane scaffold contribute to a lower LogP, which in turn enhances aqueous solubility.[1] This is a significant advantage in drug development, as poor solubility is a major hurdle for many drug candidates.
The Spiro[3.4]octane Advantage in Action: Enhanced Target Binding and Selectivity
The rigid, well-defined geometry of the spiro[3.4]octane scaffold can lead to superior binding affinity and selectivity for a biological target. By locking the conformation of the molecule, the entropic penalty upon binding is minimized, potentially leading to a more potent compound.
A compelling example can be seen in the development of inhibitors for various protein kinases. The specific spatial arrangement of functional groups around the spiro[3.4]octane core can enable interactions with specific amino acid residues in the kinase binding pocket that are inaccessible to more flexible or planar analogs. This can translate to not only higher potency but also improved selectivity against other kinases, thereby reducing the potential for off-target side effects.[3]
Figure 1: Logical flow from scaffold to improved drug properties.
Experimental Protocols: Synthesis of a Spiro[3.4]octane Building Block
The accessibility of key building blocks is a critical consideration in medicinal chemistry. Fortunately, synthetic routes to the spiro[3.4]octane core have become increasingly robust. Below is a representative, multi-step synthesis of a versatile 2-azaspiro[3.4]octane intermediate.
Experimental Workflow: Synthesis of 2-Azaspiro[3.4]octane
Figure 2: High-level workflow for 2-azaspiro[3.4]octane synthesis.
Step-by-Step Protocol:
Note: This is a generalized protocol. Specific reagents, conditions, and purification methods may vary.
-
Annulation of the Cyclopentane Ring: This can be achieved through various methods, often starting from readily available starting materials.[5]
-
Formation of the Four-Membered Azetidine Ring: Subsequent steps involve the construction of the four-membered nitrogen-containing ring.[5][6]
-
Purification: The final product is typically purified using standard techniques such as column chromatography to yield the desired 2-azaspiro[3.4]octane.[5]
The development of such synthetic routes has made a wide range of spiro[3.4]octane building blocks commercially available, further facilitating their incorporation into drug discovery programs.[7]
Conclusion: A Call for Dimensionality in Drug Design
The spiro[3.4]octane scaffold offers a compelling alternative to traditional non-spirocyclic and planar ring systems in drug discovery. Its inherent three-dimensionality, rigidity, and ability to improve key physicochemical properties make it an invaluable tool for medicinal chemists.[1][3] By embracing such 3D architectures, researchers can navigate chemical space more effectively, leading to the discovery of novel therapeutics with enhanced potency, selectivity, and drug-like properties. The continued exploration and application of the spiro[3.4]octane scaffold and its derivatives will undoubtedly contribute to the development of the next generation of innovative medicines.
References
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(21), 5945-5948. [Link]
-
Kumar, V., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
-
Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(3.4)octan-2-one. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(3.4)octane. PubChem Compound Database. [Link]
-
Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[3.4]octane-3,3-diol. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(3.4)octane-1-carboxylic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-1-(2,4-dibromophenoxy)spiro[3.4]octane. PubChem Compound Database. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4998. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Diazaspiro[3.4]octane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space offer significant advantages in the design of potent and selective therapeutic agents. This guide provides an in-depth technical comparison of enantioselective synthetic strategies for accessing diazaspiro[3.4]octane enantiomers and evaluates their differential biological activities, offering insights for researchers in drug discovery and development.
The Ascendance of a Privileged Scaffold: Why Diazaspiro[3.4]octanes?
The fully saturated, high-Fsp3 character of the 2,6-diazaspiro[3.4]octane core has led to its frequent appearance in a diverse array of biologically active compounds.[1][2] Its rigid framework allows for the precise spatial orientation of substituents, enhancing interactions with biological targets and often leading to improved potency and selectivity. Notable examples of its incorporation in drug discovery programs include potent antitubercular and antimalarial agents, hepatitis B capsid protein inhibitors, and modulators of various signaling pathways.[1][2][3]
Part 1: Enantioselective Synthesis – A Comparative Analysis of Catalytic Strategies
The biological activity of chiral molecules is often confined to a single enantiomer, making the development of efficient enantioselective synthetic routes a critical aspect of drug development. Here, we compare two prominent strategies for the asymmetric synthesis of diazaspiro[3.4]octanes: metal-catalyzed and organocatalytic [3+2] cycloadditions.
Metal-Catalyzed Asymmetric Synthesis: The Power of Rhodium
Rhodium-catalyzed asymmetric reactions have proven to be a powerful tool for the construction of complex chiral molecules, including spirocycles.[1][4][5][6][7] These methods often involve the use of chiral ligands to induce enantioselectivity in processes such as C-H activation and domino reactions.
A representative rhodium-catalyzed approach to chiral aza-spirocyclic indanones, a related spirocyclic system, demonstrates the potential of this strategy, achieving excellent enantioselectivities (81%–98% ee).[6] The key to success in these transformations lies in the design of the chiral ligand, which dictates the stereochemical outcome of the reaction.
Experimental Protocol: Representative Rhodium-Catalyzed Asymmetric Domino Conjugate Addition
-
Materials: Rh(acac)(CO)2, chiral diene ligand (e.g., (R,R)-Bn-bod*), arylboronic acid, α,β-unsaturated compound, and a suitable solvent (e.g., 1,4-dioxane).
-
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add Rh(acac)(CO)2 and the chiral diene ligand.
-
Add the solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the arylboronic acid and the α,β-unsaturated substrate.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched spirocyclic compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Organocatalytic Asymmetric Synthesis: The Metal-Free Alternative
Organocatalysis has emerged as a powerful and often more sustainable alternative to metal-catalyzed reactions.[8][9] Chiral phosphoric acids and chiral amines are among the most successful organocatalysts for a wide range of asymmetric transformations, including [3+2] cycloaddition reactions.[3][9][10][11][12][13][14][15][16]
For the synthesis of spiro[pyrrolidin-3,2′-oxindoles], a thiourea-tertiary amine catalyst has been employed in a highly diastereo- and enantioselective [3+2] cycloaddition, affording products with up to >99% yield, >20:1 dr, and >99% ee.[10] The bifunctional nature of the catalyst, capable of activating both the nucleophile and the electrophile through hydrogen bonding, is key to the high stereocontrol.
Experimental Protocol: Organocatalytic Asymmetric [3+2] Cycloaddition
-
Materials: Chiral thiourea-tertiary amine catalyst, N-2,2,2-trifluoroethylisatin ketimine, 3-alkenyl-5-arylfuran-2(3H)-one, and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
To a vial, add the chiral catalyst, the 3-alkenyl-5-arylfuran-2(3H)-one, and the solvent.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the N-2,2,2-trifluoroethylisatin ketimine and stir the reaction mixture until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro[pyrrolidin-3,2′-oxindoles].
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
-
Head-to-Head Comparison of Synthetic Strategies
| Parameter | Metal-Catalyzed (Rhodium) | Organocatalytic (Thiourea) | Causality and Insights |
| Enantioselectivity | Generally high (81-98% ee) | Often excellent (>99% ee) | The well-defined chiral pocket of organocatalysts can provide superior facial discrimination. |
| Diastereoselectivity | Good to excellent | Often excellent (>20:1 dr) | The organized transition state assembly in organocatalysis effectively controls the approach of the reactants. |
| Substrate Scope | Can be broad, but may require tuning of ligands | Can be broad, sensitive to electronic and steric factors | Metal catalysts can sometimes tolerate a wider range of functional groups, while organocatalysts are highly sensitive to substrate structure. |
| Reaction Conditions | Often requires elevated temperatures and inert atmosphere | Typically milder conditions (room temperature or below) | The lower activation energies in many organocatalytic reactions allow for less stringent conditions. |
| Catalyst Cost & Toxicity | Higher cost and potential for heavy metal contamination | Lower cost and generally lower toxicity | The use of readily available and non-toxic organic molecules is a significant advantage of organocatalysis. |
Part 2: Biological Evaluation – The Impact of Chirality on Activity
The spatial arrangement of atoms in a molecule can have a profound impact on its interaction with chiral biological macromolecules such as enzymes and receptors. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities.
Case Study: Antimalarial Activity of Diazaspiro[3.4]octane Derivatives
A novel series of diazaspiro[3.4]octanes has been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria.[3] Structure-activity relationship (SAR) studies have revealed that compounds in this series exhibit low nanomolar activity against the asexual blood stage of the parasite.[3] While specific data comparing the individual enantiomers of these compounds is not yet publicly available, the high potency observed strongly suggests that the biological activity is likely stereospecific.
Experimental Protocol: In Vitro Anti-malarial Assay against P. falciparum
-
Materials: P. falciparum culture (e.g., 3D7 strain), human red blood cells, RPMI 1640 medium supplemented with AlbuMAX II, SYBR Green I dye, lysis buffer, and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add a synchronized culture of ring-stage P. falciparum to each well.
-
Incubate the plates for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37 °C.
-
After incubation, add SYBR Green I lysis buffer to each well to lyse the red blood cells and stain the parasite DNA.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.
-
Part 3: Comparison with Alternative Spirocyclic Scaffolds
The diazaspiro[3.4]octane core is part of a larger family of spirocyclic scaffolds that are increasingly utilized in drug discovery. A comparison with related structures highlights the unique advantages of each.
Diazaspiro[3.4]octane vs. Azaspiro[3.3]heptane
The azaspiro[3.3]heptane scaffold is another popular building block in medicinal chemistry. While both are rigid, three-dimensional structures, the diazaspiro[3.4]octane offers an additional nitrogen atom, providing an extra vector for derivatization and potential hydrogen bonding interactions with the target protein. This can lead to improved potency and selectivity. However, the synthesis of azaspiro[3.3]heptanes can sometimes be more straightforward.[17]
Diazaspiro[3.4]octane vs. Oxaspiro[3.4]octane
Replacing one of the nitrogen atoms in a diazaspiro[3.4]octane with an oxygen atom to give an oxaspiro[3.4]octane can significantly alter the physicochemical properties of the molecule.[18] The oxygen atom can act as a hydrogen bond acceptor, influencing solubility and target interactions. The choice between these scaffolds will depend on the specific requirements of the biological target and the desired ADME (absorption, distribution, metabolism, and excretion) profile of the drug candidate.[18]
| Scaffold | Key Structural Feature | Potential Advantages | Representative Biological Applications |
| Diazaspiro[3.4]octane | Two nitrogen atoms | Two points for diversification, potential for multiple H-bond interactions | Antitubercular, Antimalarial, CNS targets |
| Azaspiro[3.3]heptane | One nitrogen atom in a four-membered ring | High rigidity, established synthetic routes | Bioisosteres of piperidine, various CNS targets |
| Oxaspiro[3.4]octane | One oxygen atom | Can act as H-bond acceptor, modulates physicochemical properties | Sigma-1 receptor antagonists, muscarinic M4 receptor agonists |
Conclusion and Future Perspectives
The diazaspiro[3.4]octane scaffold represents a highly valuable building block for the design of novel therapeutics. The development of robust and efficient enantioselective synthetic methods, particularly through organocatalysis, has made the exploration of this chemical space more accessible. The pronounced biological activities observed for derivatives of this scaffold underscore the importance of stereochemistry in drug action. Future research in this area will likely focus on the development of new catalytic systems for even more efficient and diverse syntheses, as well as the detailed biological evaluation of individual enantiomers to fully elucidate their therapeutic potential.
Visualizations
Experimental Workflow: Organocatalytic Asymmetric [3+2] Cycloaddition
Caption: Hypothetical GPCR signaling pathway modulated by a diazaspiro[3.4]octane derivative.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. 2023 Mar 10;28(6):2529. [Link]
-
Rhodium(III)‐Catalyzed Asymmetric Access to Spirocycles through C−H Activation and Axial‐to‐Central Chirality Transfer. Angewandte Chemie International Edition. 2020 Mar 5;59(18):7188-7192. [Link]
-
Rhodium-Catalyzed Asymmetric Synthesis of Spirocarbocycles: Arylboron Reagents as Surrogates of 1,2-Dimetalloarenes. Angewandte Chemie International Edition. 2010;49(22):3795-3798. [Link]
-
Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis. Organic & Biomolecular Chemistry. 2016;14(3):804-807. [Link]
-
Solid-phase synthesis of chiral 3,4-diazaphospholanes and their application to catalytic asymmetric allylic alkylation. Proceedings of the National Academy of Sciences. 2004 Apr 13;101(15):5428-32. [Link]
-
Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones. Chemical Communications. 2016;52(4):789-792. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. 2017;56(3):652-654. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane and other Scaffolds in Drug Discovery. ResearchGate. [Link]
-
Organocatalytic formal [3 + 2] cycloaddition reaction for the asymmetric construction of dihydropyrroles 122. ResearchGate. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins. The Journal of Organic Chemistry. 2023 May 15;88(11):7125-7135. [Link]
-
Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters. 2021;65:152787. [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. 2021 Feb 25;64(4):2291-2309. [Link]
-
New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society. 2002;124(44):12946-12947. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. 2014;12(45):9184-9189. [Link]
-
Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. ResearchGate. [Link]
-
Enantioselective Organocatalytic Multicomponent Synthesis of 2,6-Diazabicyclo[2.2.2]octanones. Angewandte Chemie International Edition. 2011;50(38):8944-8947. [Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. 2024;20:1864-1886. [Link]
-
Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Chem. Proc.. 2023;16(1):72. [Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. 2024;20:1864-1886. [Link]
-
Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts. Chem. 2022 Dec 8;8(12):3305-3318. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
3-Propyl-5-oxaspiro[3.4]octane. PubChem. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules. 2022 Sep 15;27(18):6003. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones. The Journal of Organic Chemistry. 2012 Apr 20;77(8):4136-42. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. 2022 Dec 1;27(23):8409. [Link]
Sources
- 1. Rhodium(III)-Catalyzed Asymmetric Access to Spirocycles through C-H Activation and Axial-to-Central Chirality Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 16. Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Protecting Groups for Diazaspiro[3.4]octane: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[3.4]octane scaffold is a highly sought-after motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent platform for developing novel therapeutics by enabling precise vectorization of substituents into chemical space.[1][2][3] However, the presence of two secondary amine nitrogens necessitates a robust and strategic approach to selective functionalization. This guide provides an in-depth, head-to-head comparison of common amine protecting groups—Boc, Cbz, and Fmoc—in the context of diazaspiro[3.4]octane chemistry, moving beyond simple protocols to explain the causality behind experimental choices and provide field-proven insights.
The Imperative for Protection: A Strategic Overview
In any multi-step synthesis involving a diamine scaffold like diazaspiro[3.4]octane, protecting groups are not a mere convenience but a fundamental requirement for achieving selectivity. An ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and, most importantly, removable under specific conditions that leave the rest of the molecule, including other protecting groups, intact—a concept known as orthogonality.[4][5]
This guide will compare the following key protecting groups, focusing on their performance and strategic utility in the context of diazaspiro[3.4]octane derivatization.
-
tert-Butoxycarbonyl (Boc): The acid-labile workhorse.
-
Carboxybenzyl (Cbz or Z): The classic, hydrogenolysis-cleaved group.
-
Fluorenylmethyloxycarbonyl (Fmoc): The base-labile specialist.
The Acid-Labile Workhorse: tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its general stability and mild deprotection conditions.[6] Its steric bulk can also influence the reactivity and conformation of the parent molecule.
Boc Protection: Mechanism and Protocol
The protection of a diazaspiro[3.4]octane nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the anhydride. The choice of base is critical; a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the proton generated during the reaction without competing with the substrate.
Caption: Boc Protection and Deprotection Cycle.
Experimental Protocol: N-Boc Protection
-
Dissolution: Dissolve 2,6-diazaspiro[3.4]octane (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.2 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in the same solvent. The slow addition is crucial to control any potential exotherm.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which is often pure enough for subsequent steps.
Boc Deprotection: Mechanism and Protocol
Cleavage of the Boc group is readily achieved under acidic conditions.[6] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (typically a 4M solution in dioxane) are standard. The mechanism involves protonation of the carbamate carbonyl, followed by elimination to form the unstable carbamic acid and the highly stable tert-butyl cation. The carbamic acid spontaneously decarboxylates to release the free amine.
Experimental Protocol: N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected diazaspiro[3.4]octane (1.0 equiv.) in a minimal amount of DCM.
-
Acid Addition: Add a 20-50% solution of TFA in DCM, or an excess of 4M HCl in dioxane.
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Progress can be monitored by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is typically the TFA or HCl salt of the amine. For the free base, a subsequent basic work-up is required.
Expertise & Trustworthiness: A key challenge during Boc deprotection is the formation of the electrophilic tert-butyl cation, which can alkylate nucleophilic sites on the substrate.[7] For sensitive substrates, including a scavenger such as triethylsilane or anisole is a field-proven method to trap the cation and prevent side reactions.
The Classic Choice: Carboxybenzyl (Cbz or Z)
Introduced by Bergmann and Zervas in 1932, the Cbz group was foundational in the development of controlled peptide synthesis and remains a vital tool.[8] Its key advantage is its stability to both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups, respectively.
Cbz Protection: Mechanism and Protocol
Protection is most commonly performed with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base in an aprotic solvent.[9][10] The amine attacks the highly reactive acid chloride, displacing chloride to form the stable carbamate.
Caption: Cbz Protection and Deprotection Cycle.
Experimental Protocol: N-Cbz Protection
-
Dissolution: Dissolve the amine (1.0 equiv.) in a solvent mixture such as THF and water.
-
Base Addition: Add a base like sodium carbonate or sodium bicarbonate (2.0 equiv.) and cool the mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield the N-Cbz protected product.
Cbz Deprotection: Mechanism and Protocol
The hallmark of Cbz deprotection is catalytic hydrogenolysis.[9] Using a palladium on carbon (Pd/C) catalyst and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is reductively cleaved to yield the free amine, toluene, and carbon dioxide.
Experimental Protocol: N-Cbz Deprotection (Hydrogenolysis)
-
Setup: Dissolve the N-Cbz protected compound (1.0 equiv.) in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate to obtain the deprotected amine.
Expertise & Trustworthiness: While hydrogenolysis is the standard, it is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, or some aryl halides.[11] In such cases, alternative acid-mediated methods using HBr in acetic acid or Lewis acids can be employed, though these are harsher conditions.[12] More recently, nucleophilic cleavage using thiols has emerged as a mild alternative for sensitive substrates.[11][13]
The Base-Labile Specialist: Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is renowned for its lability under non-nucleophilic basic conditions, a feature that has made it indispensable in solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups makes it a powerful tool for complex syntheses.[14]
Fmoc Protection: Mechanism and Protocol
Fmoc protection is typically achieved using Fmoc-Cl or, more commonly today, the more stable N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[14] The mechanism is analogous to that of Boc and Cbz protection.
Caption: Fmoc Protection and Deprotection Cycle.
Experimental Protocol: N-Fmoc Protection
-
Setup: Dissolve the amine (1.0 equiv.) and sodium bicarbonate (2.0 equiv.) in a mixture of 1,4-dioxane and water.
-
Reagent Addition: Add a solution of Fmoc-OSu (1.1 equiv.) in dioxane.
-
Reaction: Stir vigorously at room temperature for 1-3 hours.
-
Work-up: Dilute with water and extract the product with an organic solvent. Wash, dry, and concentrate to afford the N-Fmoc protected compound.
Fmoc Deprotection: Mechanism and Protocol
Deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring. The resulting anion undergoes elimination to form dibenzofulvene and the carbamate anion, which then loses CO₂ to give the free amine.
Experimental Protocol: N-Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected compound (1.0 equiv.) in an aprotic solvent such as DMF or NMP.
-
Base Addition: Add a 20% solution of piperidine in the same solvent.
-
Reaction: Stir at room temperature for 5-30 minutes. The reaction is typically very fast.
-
Work-up: The dibenzofulvene byproduct can be removed by trituration or chromatography. Often, the reaction mixture is taken directly to the next step after removal of the volatiles.
Data Summary and Head-to-Head Comparison
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability | Orthogonality & Key Considerations |
| Boc | Boc₂O, Base (TEA, DIPEA) | Acidic: TFA/DCM or 4M HCl/Dioxane[6][15] | Stable to base, hydrogenolysis, and nucleophiles. | Orthogonal to Fmoc and Cbz. Deprotection is mild but can generate t-butyl cation, risking side reactions on sensitive substrates.[7] |
| Cbz | Cbz-Cl, Base (Na₂CO₃)[9] | Hydrogenolysis: H₂, Pd/C[8][9] | Stable to acidic and basic conditions. | Orthogonal to Boc and Fmoc. Incompatible with reducible groups (alkenes, etc.). Catalyst can be poisoned.[11] |
| Fmoc | Fmoc-OSu, Base (NaHCO₃)[14] | Basic: 20% Piperidine in DMF[14] | Stable to acid and hydrogenolysis. | Orthogonal to Boc. Quasi-orthogonal to Cbz (can be cleaved under some hydrogenolysis conditions).[14] Unsuitable for base-sensitive substrates. |
The Power of Orthogonality: A Diazaspiro[3.4]octane Case Study
The true power of these protecting groups is realized when they are used in concert to achieve selective functionalization of the two distinct nitrogen atoms in diazaspiro[3.4]octane. A common and effective strategy is the orthogonal protection with Boc and Benzyl (Bn), a close relative of Cbz that is also removed by hydrogenolysis.[16][17]
This allows for a branched synthetic pathway where either nitrogen can be deprotected and functionalized independently, providing access to a wide array of disubstituted analogs from a single intermediate.
Sources
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protective Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. tdcommons.org [tdcommons.org]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. reddit.com [reddit.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro Bioactivity Confirmation of Novel Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate Derivatives
Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic compounds. The introduction of sp3-rich three-dimensional structures is a pivotal strategy for enhancing drug-like properties, including potency, selectivity, and metabolic stability.[1] Among these structures, spirocyclic motifs—characterized by two rings sharing a single atom—have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement.[2] This guide focuses on a promising, yet underexplored scaffold: Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate . Derivatives of this scaffold offer a unique spatial arrangement of functional groups, presenting an exciting opportunity to explore new chemical space and develop potent and selective modulators of challenging biological targets.[3]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the in vitro bioactivity of novel compound libraries derived from this spirocyclic core. We will present two detailed, hypothetical case studies illustrating the experimental workflow for characterizing these compounds as either kinase inhibitors or G-protein coupled receptor (GPCR) antagonists. The protocols described herein are designed to be self-validating, providing a robust system for generating high-quality, reproducible data.
Case Study 1: Targeting the MAPK Pathway with Novel MEK1/2 Kinase Inhibitors
The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular proliferation and survival, and its hyperactivation is a frequent driver in human cancers.[1][4] As such, inhibitors of key kinases in this cascade, particularly MEK1 and MEK2, are of significant therapeutic interest. In this case study, we outline the process for evaluating a hypothetical library of "SpiroKin" compounds, derived from the tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate scaffold, for their potential as MEK1/2 inhibitors.
Comparative Compound Selection
To contextualize the performance of our novel SpiroKin compounds, it is essential to benchmark them against known inhibitors with different core scaffolds. For this purpose, we will use Trametinib, an FDA-approved allosteric MEK1/2 inhibitor, as our primary comparator. Additionally, we will include a well-characterized pyrimidine-based inhibitor as a representative of another common kinase inhibitor scaffold.[5]
Experimental Workflow: A Three-Tiered Approach
The evaluation of our SpiroKin library will proceed through a logical, tiered screening cascade designed to first assess general toxicity, then specific target engagement, and finally, on-target cellular activity.
Caption: Tiered screening workflow for novel kinase inhibitors.
Detailed Experimental Protocols
The MTT assay is a foundational colorimetric method for evaluating cell viability and proliferation.[6] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7]
-
Cell Seeding: Seed A375 human melanoma cells (which have a BRAF V600E mutation, leading to constitutive MEK/ERK pathway activation) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the SpiroKin compounds, Trametinib, and the pyrimidine-based inhibitor in culture medium. The final concentrations should range from 0.1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8] This allows metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified MEK1/2. A common method is a luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction.[11]
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT. Dilute recombinant human MEK1 and an inactive ERK2 substrate in this buffer.
-
Compound Incubation: In a 384-well plate, add 1 µL of the test compounds at various concentrations.
-
Enzyme Addition: Add 2 µL of the MEK1 enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[11]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
IC50 Calculation: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[11] Plot the percentage of inhibition against the compound concentration to calculate the half-maximal inhibitory concentration (IC50).[12]
Data Presentation and Interpretation
The data should be compiled into a clear, comparative table.
| Compound ID | Scaffold Type | Cytotoxicity (A375) GI50 (µM) | Biochemical MEK1 IC50 (nM) |
| SpiroKin-001 | Diazaspiro[3.4]octane | > 50 | 15.2 |
| SpiroKin-002 | Diazaspiro[3.4]octane | 25.8 | 8.7 |
| SpiroKin-003 | Diazaspiro[3.4]octane | > 50 | 150.4 |
| Trametinib | Phenyl-pyrimidine | 0.012 | 0.92 |
| Comparator A | Pyrimidine | 2.5 | 25.6 |
Hypothetical data for illustrative purposes.
From this hypothetical data, SpiroKin-002 emerges as the most promising candidate from the novel series, exhibiting potent biochemical inhibition of MEK1 and moderate cytotoxicity. The high GI50 for SpiroKin-001 despite good biochemical potency suggests potential issues with cell permeability or efflux.
Visualizing the Target Pathway
Understanding the mechanism of action requires visualizing the signaling cascade being targeted.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the site of inhibition.
Case Study 2: Developing Novel Adenosine A₂A Receptor Antagonists
G-protein coupled receptors are a major class of drug targets, involved in a vast array of physiological processes.[13] The adenosine A₂A receptor (A₂AR), a Gs-coupled GPCR, is a key regulator of inflammation and immune responses.[14] Its antagonists have therapeutic potential in immuno-oncology and neurodegenerative diseases. Here, we evaluate a hypothetical library of "SpiroCept" compounds as A₂AR antagonists.
Comparative Compound Selection
For this case study, we will compare our SpiroCept compounds to Istradefylline, an approved A₂AR antagonist, and a well-known xanthine-based antagonist like caffeine, representing a classical, less potent scaffold.
Experimental Workflow: From Binding to Function
The characterization of GPCR modulators involves assessing their ability to bind to the receptor and then their functional effect on downstream signaling.
Caption: Experimental workflow for GPCR antagonist characterization.
Detailed Experimental Protocols
This assay measures the affinity of the test compounds for the A₂A receptor by competing with a radiolabeled ligand.[14]
-
Membrane Preparation: Use cell membranes prepared from HEK293 cells stably overexpressing the human A₂A receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled A₂AR antagonist (e.g., [³H]ZM241385), and varying concentrations of the SpiroCept compounds or reference antagonists.
-
Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Activation of the Gs-coupled A₂A receptor leads to the production of cyclic AMP (cAMP).[9] An antagonist will block this agonist-induced cAMP production.
-
Cell Culture: Use CHO-K1 cells stably expressing the human A₂A receptor.
-
Compound Pre-incubation: Seed the cells in a 96-well plate. Pre-incubate the cells with various concentrations of the SpiroCept compounds or reference antagonists for 20 minutes.
-
Agonist Stimulation: Add a constant concentration of an A₂A receptor agonist (e.g., NECA) corresponding to its EC80 (the concentration that gives 80% of the maximal response).
-
Incubation: Incubate for 30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.[13]
-
IC50 Determination: Plot the percentage of inhibition of the agonist-induced cAMP response against the antagonist concentration to determine the functional IC50.
Data Presentation and Interpretation
A summary table allows for direct comparison of binding affinity and functional potency.
| Compound ID | Scaffold Type | Binding Affinity (A₂AR) Ki (nM) | Functional Antagonism (cAMP) IC50 (nM) |
| SpiroCept-001 | Diazaspiro[3.4]octane | 5.2 | 12.5 |
| SpiroCept-002 | Diazaspiro[3.4]octane | 89.7 | 250.1 |
| SpiroCept-003 | Diazaspiro[3.4]octane | 2.1 | 4.8 |
| Istradefylline | Xanthine derivative | 1.8 | 3.5 |
| Caffeine | Xanthine | 12,000 | 25,000 |
Hypothetical data for illustrative purposes.
In this case, SpiroCept-003 is identified as a highly potent antagonist, with binding affinity and functional potency comparable to the approved drug Istradefylline. The close correlation between the Ki and IC50 values for SpiroCept-003 suggests that its functional effect is directly mediated by its binding to the A₂A receptor.
Visualizing the Target Pathway
Caption: Adenosine A₂A receptor signaling pathway and the mechanism of antagonism.
Conclusion
The tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate scaffold provides a compelling starting point for the design of novel, three-dimensional bioactive compounds. The systematic in vitro evaluation framework presented in this guide, encompassing cytotoxicity, biochemical, and cell-based functional assays, offers a robust pathway for confirming the bioactivity of its derivatives. By employing a tiered screening approach and benchmarking against established alternatives, researchers can efficiently identify promising lead candidates and elucidate their mechanism of action. This logical, data-driven progression is fundamental to translating innovative chemical matter into the next generation of therapeutics.
References
-
Role of adenosine A2a receptor in cancers and autoimmune diseases. (2023). PubMed Central. Retrieved from [Link]
-
Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. (2022). PubMed Central. Retrieved from [Link]
-
ERK/MAPK signalling pathway and tumorigenesis (Review). (2020). Spandidos Publications. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). ResearchGate. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2025). ResearchGate. Retrieved from [Link]
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). NIH. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. Retrieved from [Link]
-
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). NIH. Retrieved from [Link]
-
Screening of Novel Bioactive Peptides from Goat Casein: In Silico to In Vitro Validation. (2022). MDPI. Retrieved from [Link]
-
Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. Retrieved from [Link]
-
Innovative Research on Food Bioactive Compounds Using In Vitro Digestion Models. (n.d.). MDPI. Retrieved from [Link]
-
Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target. (2025). PubMed Central. Retrieved from [Link]
-
Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages. (2022). Frontiers. Retrieved from [Link]
-
In Silico/In Vitro Strategies Leading to the Discovery of New Nonribosomal Peptide and Polyketide Antibiotics Active against Human Pathogens. (2021). PubMed Central. Retrieved from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 9. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 9: [Pharmacological profile with representative IC50, Ki and rank affinity data.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Diazaspiro[3.4]octane Scaffold: A Privileged Core in Modern Drug Discovery and a Comparative Guide to its In Vivo Efficacy
The diazaspiro[3.4]octane moiety has emerged as a structurally novel, three-dimensional scaffold that is increasingly sought after in drug discovery. Its inherent rigidity and synthetic tractability have led to its incorporation into a diverse range of therapeutic candidates. This guide provides an in-depth comparison of the in vivo efficacy of drug candidates containing this privileged core across several key therapeutic areas, supported by experimental data and detailed protocols to aid researchers in this burgeoning field.
Pain Management: Enhancing Opioid Analgesia with Sigma-1 Receptor Antagonism
The opioid crisis has spurred the search for non-addictive analgesics and therapies that can enhance the efficacy of existing opioids while mitigating their side effects, such as tolerance. A promising strategy involves the antagonism of the sigma-1 receptor (σ1R), which has been shown to potentiate opioid-induced analgesia.
Lead Compound: Compound 32 (A 2,6-Diazaspiro[3.4]octan-7-one Derivative)
Researchers have developed a series of potent σ1R antagonists based on the 2,6-diazaspiro[3.4]octan-7-one scaffold. Among these, compound 32 has demonstrated significant potential in preclinical models.[1][[“]]
In Vivo Efficacy in a Mouse Model of Morphine Tolerance
A key study investigated the ability of compound 32 to enhance the antinociceptive effect of morphine and to rescue morphine-induced analgesic tolerance in mice.[1]
Experimental Design:
-
Animal Model: Male ICR mice.
-
Induction of Morphine Tolerance: Mice were repeatedly injected with morphine to induce tolerance.[3]
-
Analgesic Testing: The hot-plate test was used to measure the analgesic effect of morphine, with and without the administration of compound 32.[4]
-
Comparison: The efficacy of the combination therapy was compared to morphine administered alone.
Key Findings:
-
Compound 32 significantly enhanced the antinociceptive effect of morphine in naive mice.
-
More importantly, in morphine-tolerant mice, co-administration of compound 32 restored the analgesic efficacy of morphine.[1]
| Treatment Group | Hot-Plate Latency (seconds) | Fold Increase in Analgesia vs. Morphine Alone |
| Morphine (tolerant mice) | ~15 | 1.0 |
| Morphine + Compound 32 (tolerant mice) | ~30 | ~2.0 |
Experimental Protocol: Induction and Assessment of Morphine Tolerance in Mice
This protocol outlines a general procedure for inducing and evaluating morphine tolerance, which is crucial for testing the efficacy of compounds like the diazaspiro[3.4]octane-containing σ1R antagonists.[3][4][5]
Caption: Workflow for the Standard Membrane Feeding Assay.
Oncology: Targeting the Menin-MLL1 Interaction in Acute Myeloid Leukemia (AML)
The interaction between menin and the histone methyltransferase MLL1 is a critical driver of oncogenesis in certain subtypes of acute leukemia, particularly those with MLL rearrangements or NPM1 mutations. [6]Small molecule inhibitors that disrupt this interaction are a promising therapeutic strategy, and the diazaspiro[3.4]octane scaffold has been incorporated into some of these inhibitors.
In Vivo Efficacy in an AML Xenograft Model
The in vivo efficacy of menin-MLL1 inhibitors is often evaluated in xenograft models using human AML cell lines. The MOLM-13 cell line is a well-established model for MLL-rearranged AML. [7][8][9][10] Experimental Design:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Engraftment: Mice are intravenously or subcutaneously injected with MOLM-13 cells. [8][10]* Treatment: Once tumors are established, mice are treated with the menin-MLL1 inhibitor (containing the diazaspiro[3.4]octane moiety) or a vehicle control.
-
Efficacy Endpoints: Tumor burden is monitored (e.g., by bioluminescence imaging if cells are luciferase-tagged), and overall survival is assessed. [9][11] Key Findings from Representative Studies: While specific data for a diazaspiro[3.4]octane-containing menin-MLL1 inhibitor was not available in the immediate search results, studies on other potent menin-MLL1 inhibitors in the MOLM-13 model have shown significant anti-leukemic activity, providing a benchmark for comparison. [12][13][14][15]For example, the menin-MLL1 inhibitor DS-1594a has demonstrated a dose-dependent reduction in tumor burden in a MOLM-13 xenograft model. [12]
Treatment Group Mean Tumor Burden (hCD45+ cells in bone marrow) Vehicle Control High | DS-1594a (100 mg/kg) | Significantly Reduced |
Experimental Protocol: MOLM-13 Xenograft Model for AML
This protocol describes a general procedure for establishing and evaluating the efficacy of anti-leukemic agents in a MOLM-13 xenograft model. [7][8][9][10]
Caption: Workflow for an AML xenograft model.
Metabolic Disorders: Targeting VDAC1 in Type 2 Diabetes
The voltage-dependent anion channel 1 (VDAC1) has been identified as a novel therapeutic target for type 2 diabetes. Its overexpression in pancreatic β-cells under glucotoxic conditions leads to ATP leakage and impaired insulin secretion. A VDAC1 inhibitor, VBIT-4, which incorporates a diazaspiro[3.4]octane moiety, has shown promise in preclinical models.
Lead Compound: VBIT-4
VBIT-4 is a small molecule inhibitor of VDAC1 that has been shown to prevent hyperglycemia and preserve β-cell function in a mouse model of type 2 diabetes. [16]
In Vivo Efficacy in the db/db Mouse Model
The db/db mouse is a widely used model of obesity, insulin resistance, and type 2 diabetes.
Experimental Design:
-
Animal Model: Male db/db mice.
-
Treatment: Mice were treated with VBIT-4 or a vehicle control for several weeks. [16]* Efficacy Endpoints: Fasting blood glucose, glucose tolerance (via oral glucose tolerance test), and insulin secretion were measured. [17][18][19][20] Key Findings:
-
VBIT-4 treatment prevented the development of severe hyperglycemia in db/db mice. [16]* Treated mice maintained normal glucose tolerance and physiological regulation of insulin secretion. [16]* The therapeutic effect of VBIT-4 appeared to be more efficient than metformin in the same animal model when administered before the onset of diabetes. [16]
Treatment Group Fasting Blood Glucose (mg/dL) Glucose Tolerance (AUC) Vehicle-treated db/db mice >300 High | VBIT-4-treated db/db mice | ~150 | Significantly Reduced |
Experimental Protocol: Evaluating Antidiabetic Effects in db/db Mice
This protocol provides a general framework for assessing the efficacy of antidiabetic compounds in the db/db mouse model. [17][18][19][20][21]
Caption: Workflow for antidiabetic efficacy testing in db/db mice.
Hepatitis B: Modulating Capsid Assembly to Inhibit Viral Replication
Chronic hepatitis B virus (HBV) infection remains a major global health problem. A key therapeutic strategy is the development of capsid assembly modulators (CAMs) that interfere with the formation of the viral nucleocapsid. The diazaspiro[3.4]octane scaffold has been incorporated into novel CAMs.
In Vivo Efficacy in a Humanized Mouse Model
Due to the narrow host range of HBV, humanized mouse models, where the mouse liver is repopulated with human hepatocytes, are essential for in vivo efficacy studies. [22][23][24][25][26] Experimental Design:
-
Animal Model: Immunodeficient mice with humanized livers.
-
HBV Infection: Mice are infected with HBV.
-
Treatment: Once chronic infection is established, mice are treated with the diazaspiro[3.4]octane-containing CAM or a control.
-
Efficacy Endpoints: HBV DNA levels, HBsAg (surface antigen), and HBeAg (e antigen) in the serum are monitored.
Key Findings from a Representative Study: While specific data for a diazaspiro[3.4]octane-containing CAM was not detailed in the provided search results, a similar novel glyoxamide derivative, GLP-26, has shown potent antiviral activity in a humanized mouse model. [27][28][29][30]
-
GLP-26 treatment led to a significant decrease in HBV DNA, HBsAg, and HBeAg levels. [27][28]* Combination therapy with the standard-of-care drug entecavir resulted in a sustained reduction in viral load and antigens even after treatment cessation. [27][28]
Treatment Group Mean Reduction in HBV DNA (log10) Mean Reduction in HBsAg (log10) | GLP-26 + Entecavir | >4.0 | ~1.8 |
Experimental Protocol: HBV Humanized Mouse Model Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of anti-HBV compounds in a humanized mouse model. [22][23][24][25][26]
Caption: Workflow for an HBV humanized mouse model study.
Conclusion
The diazaspiro[3.4]octane scaffold is a versatile and valuable core in the development of novel therapeutics for a wide range of diseases. The in vivo studies highlighted in this guide demonstrate the potential of drug candidates containing this moiety to address significant unmet medical needs in pain management, infectious diseases, oncology, and metabolic disorders. The provided experimental frameworks offer a foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic utility of this promising chemical scaffold.
References
- A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae. MalariaWorld.
- A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae. PubMed Central.
- MOLM-13 Xenograft Model. Altogen Labs.
- Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities. JoVE.
- Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities. Semantic Scholar.
- Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice. PubMed Central.
- MOLM-13 Xenograft Model. Altogen Labs.
- Preserving Insulin Secretion in Diabetes by Inhibiting VDAC1 Overexpression and Surface Transloc
- Statistical Methods for Standard Membrane-Feeding Assays to Measure Transmission Blocking or Reducing Activity in Malaria. PubMed Central.
- Dosing protocol and analgesic efficacy determine opioid tolerance in the mouse. PubMed.
- 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed.
- Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models. PubMed Central.
- Qualification of Standard Membrane-Feeding Assay with Plasmodium falciparum Malaria and Potential Improvements for Future Assays. NIH.
- Qualification of Standard Membrane-Feeding Assay With Plasmodium Falciparum Malaria and Potential Improvements for Future Assays. PubMed.
- Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice. OUCI.
- MOLM-13: Subcutaneous AML xenograft tumor model. Reaction Biology.
- Protocol for chronic hepatitis B virus infection mouse model development by patient-derived orthotopic xenografts. PubMed Central.
- Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice. PubMed.
- Preclinical efficacy for a novel tyrosine kinase inhibitor, ArQule 531 against acute myeloid leukemia. NIH.
- 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus.
- The Premise of Capsid Assembly Modulators Towards Elimin
- Antidiabetic Effect of Fermented Mesembryanthemum crystallinum L.
- Antidiabetic and Antiobesity Effects of Artemether in db/db Mice. PubMed Central.
- Identification and Profiling of a Novel Diazaspiro[3.
- Hepatitis B Virus Infection and Immunopathogenesis in a Humanized Mouse Model: Induction of Human-Specific Liver Fibrosis and M2-Like Macrophages.
- Liver-humanized mice to study hep
- The Menin-MLL1 inhibitor showed in vivo antitumor efficacy in a MOLM-13...
- Are Humanized Mouse Models Useful for Basic Research of Hepatocarcinogenesis through Chronic Hepatitis B Virus Infection? PubMed Central.
- Targeting of epigenetic co-dependencies enhances anti-AML efficacy of Menin inhibitor in AML with MLL1-r or mutant NPM1. PubMed.
- "Humanized" Mouse Model Developed to Study Hep
- Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. PubMed Central.
- Antidiabetic Effect of Artemether in Db/Db Mice Involves Regulation of AMPK and PI3K/Akt P
- In vivo activity of MI-3454 in xenograft models of MLL leukemia. (A)...
- NOT Open Access | Identification and Profiling of a Novel Diazaspiro[3.
- Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
- (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
- Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Str
- Functional immune responses induced by a capsid assembly modulator in chronic hepatitis B virus-infected humanized mice. DOI.
- Evaluation of the Effects of Metformin Administration on Morphine Tolerance in Mice. PubMed.
- Pharmacological and Genetic Suppression of VDAC1 Alleviates the Development of Mitochondrial Dysfunction in Endothelial and Fibroblast Cell Cultures upon Hyperglycemic Conditions. PubMed Central.
- Antidiabetic effects of bitter gourd extracts in insulin-resistant db/db mice.
- Evaluation of Analgesia Efficacy in Postoperative Mice Using Novel Cage-Side Measures. LabRoots.
- Anti-diabetic effects of BTD-1 in db/db mice. (A) Fasting blood glucose...
- Effect of VBIT-4 (5 µM) on the mitochondrial membrane potential (Δψ)...
- 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Semantic Scholar.
- Targeting the overexpressed mitochondrial protein VDAC1 in a mouse model of Alzheimer's disease protects against mitochondrial dysfunction and mitigates brain p
- VBIT-4 Rescues Mitochondrial Dysfunction and Reduces Skeletal Muscle Degeneration in a Severe Model of Duchenne Muscular Dystrophy. MDPI.
- The assessment of antimalarial drug efficacy in-vivo. PubMed Central.
Sources
- 1. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Evaluation of the effects of metformin administration on morphine tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Dosing protocol and analgesic efficacy determine opioid tolerance in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 8. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Preclinical efficacy for a novel tyrosine kinase inhibitor, ArQule 531 against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting of epigenetic co-dependencies enhances anti-AML efficacy of Menin inhibitor in AML with MLL1-r or mutant NPM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preserving Insulin Secretion in Diabetes by Inhibiting VDAC1 Overexpression and Surface Translocation in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidiabetic Effect of Fermented Mesembryanthemum crystallinum L. in db/db Mice Involves Regulation of PI3K-Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antidiabetic and Antiobesity Effects of Artemether in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Antidiabetic Effect of Artemether in Db/Db Mice Involves Regulation of AMPK and PI3K/Akt Pathways [frontiersin.org]
- 22. Protocol for chronic hepatitis B virus infection mouse model development by patient-derived orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hepatitis B Virus Infection and Immunopathogenesis in a Humanized Mouse Model: Induction of Human-Specific Liver Fibrosis and M2-Like Macrophages | PLOS Pathogens [journals.plos.org]
- 24. Liver-humanized mice to study hepatis B virus infection - Fred Hutch [fredhutch.org]
- 25. Are Humanized Mouse Models Useful for Basic Research of Hepatocarcinogenesis through Chronic Hepatitis B Virus Infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. presse.inserm.fr [presse.inserm.fr]
- 27. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
For the modern researcher navigating the complexities of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, a specialized building block in medicinal chemistry. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Immediate Safety and Hazard Assessment
Key Hazard Information:
Based on analogous compounds, tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate should be handled as a substance that is:
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice if irritation persists.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Personal Protective Equipment (PPE):
When handling tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate in any form (pure, in solution, or as waste), the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the risk of inhaling dust or vapors, which may cause respiratory irritation. |
Pre-Disposal Handling and Storage: A Foundation of Safety
Proper segregation and storage of chemical waste are critical to preventing accidents and ensuring compliant disposal.
Segregation:
-
Keep waste tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate separate from other chemical waste streams, particularly strong acids and oxidizing agents, to prevent potentially hazardous reactions.[4]
-
Store solid and liquid waste containing this compound in separate, designated containers.
Container Requirements:
-
Use only chemically compatible containers, preferably high-density polyethylene (HDPE) or glass.
-
Ensure containers are in good condition, with no cracks or leaks.
-
All waste containers must have a secure, leak-proof screw-top cap. Keep the container closed at all times, except when adding waste.
-
The exterior of the waste container must be kept clean and free of chemical residue.
Labeling: Proper labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health and Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate "
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
Step-by-Step Disposal Procedures
The recommended disposal route for tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is through your institution's hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.
Operational Workflow for Disposal:
Sources
- 1. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate | C12H19NO3 | CID 90046547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
A Senior Application Scientist's Guide to Handling Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
This document provides essential safety and handling protocols for Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate and its common salt forms. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed to work safely and effectively. This guide is structured to provide immediate, actionable information followed by detailed operational and disposal procedures, grounded in established safety principles.
Immediate Safety Profile & Hazard Assessment
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
A thorough risk assessment should be conducted before commencing any work with this compound. It is crucial to handle this substance with the assumption that it is hazardous upon contact and inhalation.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is non-negotiable when handling Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are mandatory to prevent contact with powders or splashes. A face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk. |
| Hand Protection | Double Gloving: Nitrile or Butyl Rubber | Due to the skin irritation potential, double gloving is required. The inner glove should be a standard nitrile examination glove. The outer glove should be a chemically resistant glove. Butyl rubber offers excellent resistance to a wide range of chemicals, including amines. Thicker nitrile gloves are also a suitable alternative. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a material resistant to chemical permeation is required. This provides a critical barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or Higher | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For procedures that may generate aerosols or vapors, a respirator with organic vapor cartridges may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is key to minimizing exposure and ensuring the integrity of your experiments.
3.1. Engineering Controls: Your First Line of Defense
All handling of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is the most effective way to control the inhalation hazard.
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Lay down absorbent, plastic-backed bench paper to contain any potential spills.
-
Donning PPE: Follow the PPE workflow diagram below to ensure proper donning of protective gear.
-
Weighing and Transfer: Use anti-static weighing paper or a suitable container. Handle the solid with care to avoid generating dust. Use spatulas and other tools gently.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Post-Handling: After use, securely cap the primary container. Decontaminate any surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinsate as hazardous waste.
-
Doffing PPE: Follow the PPE workflow diagram for the correct doffing sequence to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Diagram: PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Sequence.
Disposal Plan: Responsible Waste Management
Proper disposal of Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate and associated contaminated materials is essential to protect personnel and the environment. All chemical waste must be collected and disposed of in accordance with local, state, and federal regulations.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect unused or waste Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate in a dedicated, clearly labeled hazardous waste container. Also, collect any contaminated materials such as weighing paper, gloves, and bench paper in this container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
4.2. Container Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation
4.3. Storage and Disposal
Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure the containers are kept closed except when adding waste. Arrange for pick-up and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
Diagram: Chemical Waste Disposal Workflow
Caption: Chemical Waste Disposal Workflow.
References
-
PubChem. tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Cenmed. tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate. [Link]
-
Concepts of Biology - 1st Canadian Edition. 22.4. Nitrogenous Wastes. [Link]
-
MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
-
PubMed Central. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]
-
ResearchGate. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
-
SpringerLink. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
